molecular formula C13H18N2O2 B1597557 Ethyl 3-phenylpiperazine-1-carboxylate CAS No. 904814-49-9

Ethyl 3-phenylpiperazine-1-carboxylate

Cat. No.: B1597557
CAS No.: 904814-49-9
M. Wt: 234.29 g/mol
InChI Key: XTUSUBACDGCSGD-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-phenylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-phenylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-9-8-14-12(10-15)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUSUBACDGCSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378051
Record name Ethyl 3-phenylpiperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-49-9
Record name Ethyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-Phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-phenylpiperazine-1-carboxylate, a valuable scaffold in medicinal chemistry. The document delves into two primary synthetic strategies: a classical approach commencing with styrene oxide and a modern alternative centered on reductive amination. Each method is presented with a detailed, step-by-step protocol, underpinned by a discussion of the reaction mechanisms and the rationale behind the choice of reagents and conditions. A significant portion of this guide is dedicated to the thorough characterization of the target molecule, outlining the principles and expected outcomes for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a practical resource for researchers, offering not only procedural details but also insights into potential challenges and troubleshooting.

Introduction: The Significance of the 3-Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties[1]. The introduction of a phenyl group at the 3-position of the piperazine ring creates a chiral center and provides a key structural motif for interaction with various biological targets. Further functionalization of the piperazine nitrogen atoms allows for the modulation of physicochemical properties and the introduction of additional pharmacophoric elements. Ethyl 3-phenylpiperazine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, with the ethoxycarbonyl group acting as both a directing group and a protecting group that can be readily removed or modified.

Synthetic Strategies and Methodologies

Two robust synthetic routes to ethyl 3-phenylpiperazine-1-carboxylate are presented herein. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.

Classical Approach: From Styrene Oxide and Ethylenediamine

This traditional two-step synthesis first constructs the 3-phenylpiperazine core, which is subsequently functionalized.

Step 1: Synthesis of 3-Phenylpiperazine

This step involves the nucleophilic ring-opening of styrene oxide by ethylenediamine. The reaction typically proceeds to form a mixture of isomers, with the desired 2-phenyl-1-(2-aminoethyl)aziridine being a key intermediate that rearranges to 3-phenylpiperazine.

  • Experimental Protocol:

    • To a stirred solution of ethylenediamine (X eq.) in a suitable solvent (e.g., ethanol or water) at a controlled temperature (e.g., 0-10 °C), add styrene oxide (1 eq.) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or by conversion to its salt (e.g., hydrochloride) followed by recrystallization to yield 3-phenylpiperazine.

Step 2: N-Ethoxycarbonylation of 3-Phenylpiperazine

This step selectively introduces the ethyl carbamate group at the less sterically hindered N1 position.

  • Experimental Protocol:

    • Dissolve 3-phenylpiperazine (1 eq.) and a base (e.g., triethylamine or sodium bicarbonate, 1.1-1.5 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C.

    • Slowly add ethyl chloroformate (1 eq.) dropwise, maintaining the temperature at 0 °C[2].

    • After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford ethyl 3-phenylpiperazine-1-carboxylate.

Causality and Insights: The use of an excess of ethylenediamine in the first step helps to minimize the formation of undesired bis-adducts. The N-ethoxycarbonylation is a standard procedure for the protection of secondary amines; the presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction[2].

Diagram 1: Synthesis of Ethyl 3-Phenylpiperazine-1-carboxylate via Styrene Oxide

G StyreneOxide Styrene Oxide ThreePhenylpiperazine 3-Phenylpiperazine StyreneOxide->ThreePhenylpiperazine Ring Opening & Rearrangement Ethylenediamine Ethylenediamine Ethylenediamine->ThreePhenylpiperazine TargetMolecule Ethyl 3-Phenylpiperazine- 1-carboxylate ThreePhenylpiperazine->TargetMolecule N-Ethoxycarbonylation EthylChloroformate Ethyl Chloroformate EthylChloroformate->TargetMolecule

Caption: Classical synthetic route to the target molecule.

Modern Approach: Reductive Amination

Reductive amination offers a more convergent and often higher-yielding approach to substituted piperazines.[3] This proposed route involves the reaction of a suitable keto-amine precursor with a reducing agent.

  • Conceptual Precursors: A plausible precursor for the reductive amination would be ethyl 2-((2-oxo-2-phenylethyl)amino)acetate. This intermediate could be synthesized from 2-bromoacetophenone and ethyl glycinate.

  • Proposed Experimental Protocol:

    • In a reaction vessel, dissolve the precursor keto-amine (1 eq.) and a suitable amine source (e.g., ammonia or an ammonium salt) in a solvent such as 1,2-dichloroethane (DCE) or methanol.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Introduce a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 eq.), portion-wise to the reaction mixture[4].

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Expertise and Trustworthiness: Sodium triacetoxyborohydride is the preferred reducing agent for one-pot reductive aminations as it is less reactive towards the starting ketone compared to the intermediate iminium ion, thus minimizing the formation of the corresponding alcohol byproduct.[5] The reaction is typically run under anhydrous conditions to favor imine formation. For troubleshooting common issues such as low yield or the presence of byproducts, consider adjusting the pH, temperature, or the rate of addition of the reducing agent.[4][6][7]

Safety Considerations: Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid contact with water and strong acids.

Diagram 2: Reductive Amination Workflow

G Precursor Keto-amine Precursor ImineFormation In situ Imine Formation Precursor->ImineFormation AmineSource Amine Source AmineSource->ImineFormation Reduction Reduction ImineFormation->Reduction NaBH(OAc)₃ Product Ethyl 3-Phenylpiperazine- 1-carboxylate Reduction->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for the reductive amination synthesis.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized ethyl 3-phenylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the piperazine ring, and the ethyl group of the carbamate.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • 7.20-7.40 ppm: Multiplet, 5H (aromatic protons).

      • ~4.15 ppm: Quartet, 2H (CH₂ of the ethyl group).

      • ~3.0-4.0 ppm: A series of complex multiplets for the 7 protons of the piperazine ring.

      • ~1.25 ppm: Triplet, 3H (CH₃ of the ethyl group).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~155 ppm: Carbonyl carbon of the carbamate.

      • ~140 ppm: Quaternary aromatic carbon.

      • ~126-129 ppm: Aromatic CH carbons.

      • ~61 ppm: CH₂ of the ethyl group.

      • ~40-60 ppm: Four distinct signals for the CH₂ and CH carbons of the piperazine ring.

      • ~14 ppm: CH₃ of the ethyl group.

A complete assignment of the NMR data can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: For C₁₃H₁₈N₂O₂, the expected exact mass for the protonated molecule [M+H]⁺ is approximately 235.1441.

  • Fragmentation Pattern: In Electron Ionization (EI) mode, the fragmentation of N-alkoxycarbonyl piperazines is expected to involve the cleavage of the piperazine ring and the loss of the carbamate substituent. Common fragments may include the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and fragmentation of the piperazine ring itself.[9][10]

Table 1: Expected Mass Spectrometry Data

IonExpected m/zDescription
[M+H]⁺235.14Protonated molecular ion
[M-C₂H₅O]⁺190.11Loss of the ethoxy group
[M-C₂H₅O₂C]⁺161.11Loss of the ethoxycarbonyl group
[C₈H₁₀N]⁺119.08Fragment from piperazine ring cleavage
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

  • Method Development Considerations:

    • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of piperazine derivatives.[11][12] For chiral separations, a specialized chiral column would be necessary.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water with a modifier such as formic acid or trifluoroacetic acid is typically used. The exact composition will need to be optimized to achieve good peak shape and resolution.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (around 254 nm) is suitable.

  • Typical HPLC Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

This method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of ethyl 3-phenylpiperazine-1-carboxylate and has provided a comprehensive framework for its characterization. The choice between the classical and reductive amination approaches will depend on specific laboratory constraints and objectives. The detailed analytical methodologies presented here will enable researchers to confidently verify the structure and purity of their synthesized material. The insights into the causality of experimental choices and potential troubleshooting strategies are intended to empower scientists in their research and development endeavors involving this important chemical entity.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Witkowska, A., & Giebułtowicz, J. (2020). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • Divvela, S. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9. Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved from [Link]

  • Yılmaz, F., & Görmen, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 37-44. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. WordPress. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
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  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines. Google Patents.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. NCBI. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US3264281A - Preparation of amides. Google Patents.
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A Technical Guide to Ethyl 3-phenylpiperazine-1-carboxylate: Synthesis, Structure, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on Ethyl 3-phenylpiperazine-1-carboxylate. The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile role in optimizing the pharmacokinetic profiles of drug candidates and acting as a privileged scaffold for engaging a wide array of biological targets.[1] This guide provides a detailed examination of the title compound, covering its chemical identity, a proposed synthetic pathway with mechanistic rationale, its relevance in contemporary drug design, and essential handling protocols.

Chemical Identity and Physicochemical Properties

Ethyl 3-phenylpiperazine-1-carboxylate is a disubstituted piperazine derivative. The presence of a phenyl group at the C3 position and an ethyl carbamate at the N1 position creates a chiral center, rendering the molecule a valuable building block for stereospecific synthesis. The ethyl carbamate group serves a dual function: it acts as a protecting group for the secondary amine and modulates the molecule's electronic and lipophilic properties.

Key identifying information and properties are summarized below.

PropertyValueSource(s)
CAS Number 904814-49-9[2][][4]
Molecular Formula C13H18N2O2[][5]
Molecular Weight 234.29 g/mol [][4]
IUPAC Name ethyl 3-phenylpiperazine-1-carboxylate[]
Synonyms 3-Phenyl-piperazine-1-carboxylic acid ethyl ester[]
SMILES CCOC(=O)N1CCNC(C1)C2=CC=CC=C2[][5]
InChI Key XTUSUBACDGCSGD-UHFFFAOYSA-N[][5]
Appearance Liquid[2]
Storage 2-8°C[2]

Molecular Structure

The structure features a piperazine ring in a chair conformation, with a phenyl substituent at the C3 position and an ethyl carboxylate group attached to the N1 nitrogen.

Caption: 2D structure of Ethyl 3-phenylpiperazine-1-carboxylate.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

G start Ethyl 2,3-dioxo-3-phenylpropanoate + Ethylenediamine step1 Condensation & Cyclization start->step1 Toluene, Acetic Acid intermediate1 Intermediate: 3-Phenyl-1,4-dihydropyrazine-2-one step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 Intermediate: 3-Phenylpiperazin-2-one step2->intermediate2 step3 Amide Reduction (e.g., LiAlH4) intermediate2->step3 Anhydrous THF intermediate3 Intermediate: 2-Phenylpiperazine step3->intermediate3 step4 N-Carboxylation (Ethyl Chloroformate) intermediate3->step4 Base (e.g., Et3N) DCM product Product: Ethyl 3-phenyl- piperazine-1-carboxylate step4->product

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)
  • Step 1: Synthesis of 3-Phenylpiperazin-2-one.

    • Rationale: This initial step constructs the core piperazine ring. The reaction between an α-ketoester and ethylenediamine is a classic method for forming the piperazinone scaffold.[6] Acetic acid serves as a catalyst for the initial imine formation.

    • Procedure:

      • To a solution of ethylenediamine (1.0 eq) in toluene, add glacial acetic acid (1.0 eq) at room temperature.

      • Add a solution of ethyl 2,3-dioxo-3-phenylpropanoate (0.9 eq) in toluene dropwise.

      • Heat the mixture to reflux for 4-6 hours with a Dean-Stark trap to remove water.

      • Cool the reaction, wash with a saturated sodium bicarbonate solution, and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropyrazine-2-one intermediate.

      • Dissolve the crude intermediate in methanol and cool to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

      • Stir for 2 hours, then quench carefully with water. Remove methanol under vacuum and extract the aqueous residue with ethyl acetate.

      • Combine organic layers, dry, and concentrate to yield 3-phenylpiperazin-2-one.

  • Step 2: Reduction to 2-Phenylpiperazine.

    • Rationale: The amide functionality of the piperazinone is reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8] This step must be conducted under strictly anhydrous conditions.

    • Procedure:

      • Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

      • Add a solution of 3-phenylpiperazin-2-one (1.0 eq) in anhydrous THF dropwise at 0°C.

      • Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

      • Cool to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

      • Filter the resulting aluminum salts and wash thoroughly with THF.

      • Concentrate the filtrate to yield crude 2-phenylpiperazine.

  • Step 3: N-Carboxylation to Yield Final Product.

    • Rationale: The final step involves the selective acylation of one of the piperazine nitrogens. The N4 nitrogen (less sterically hindered) is expected to react preferentially with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (Et₃N), which acts as an acid scavenger.

    • Procedure:

      • Dissolve 2-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

      • Cool the solution to 0°C and add ethyl chloroformate (1.0 eq) dropwise.

      • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.

      • Wash the reaction mixture with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure Ethyl 3-phenylpiperazine-1-carboxylate.

Role in Drug Discovery and Development

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its utility stems from several key attributes:

  • Scaffold for Pharmacophore Display: The rigid, yet conformationally mobile, piperazine ring acts as an excellent scaffold to orient pharmacophoric elements—like the phenyl group in this case—in a precise three-dimensional arrangement for optimal target binding.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperazine ring is often protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets. The N-substituent (here, an ethyl carbamate) can be modified to fine-tune properties like lipophilicity (LogP), metabolic stability, and cell permeability.

  • Established Bioactivity: Phenylpiperazine derivatives are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system. For instance, the antidepressant vortioxetine features a phenylpiperazine core that contributes to its multi-target activity on the serotonergic system.[9] Other piperazine-containing drugs exhibit anti-inflammatory, analgesic, and anti-cancer properties.[10][11]

Ethyl 3-phenylpiperazine-1-carboxylate, therefore, represents a key starting material or intermediate for the synthesis of complex molecules in drug discovery programs targeting these therapeutic areas.

Spectroscopic Characterization (Expected)

Confirmation of the structure and purity of the synthesized compound would rely on standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the phenyl ring (typically in the 7.2-7.4 ppm range), a quartet and a triplet for the ethyl group of the carbamate, and a complex series of multiplets for the diastereotopic protons of the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons would appear between 120-140 ppm. The carbonyl carbon of the carbamate would be downfield (~155 ppm), and distinct signals for the ethyl group and the saturated carbons of the piperazine ring would be visible in the upfield region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.14.[5]

  • Infrared (IR) Spectroscopy: Key stretches would include the C=O of the carbamate (~1680-1700 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions.

Safety and Handling Precautions

As a research chemical, Ethyl 3-phenylpiperazine-1-carboxylate should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling substituted piperazine derivatives should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[12]

  • Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[14] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of Ethyl 3-phenylpiperazine-1-carboxylate. Researchers utilizing this compound are encouraged to consult specific vendor documentation and perform appropriate risk assessments before commencing any experimental work.

References

  • Vertex AI Search. (n.d.). Ethyl 3-phenylpiperazine-1-carboxylate CAS NO.904814-49-9. Retrieved January 21, 2026.
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  • ChemSynthesis. (2025). 1-ethyl-3-phenylpiperazine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 21, 2026, from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2001). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Retrieved January 21, 2026, from [Link]

  • Supporting Information. (n.d.). NMR and HRMS Spectra. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 21, 2026, from [Link]

  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of centrally acting therapeutic agents. Ethyl 3-phenylpiperazine-1-carboxylate, a specific derivative within this class, presents a compelling case for target identification and validation. While direct biological data for this compound is not extensively documented, its structural motifs strongly suggest interaction with key players in neurotransmission. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its biological targets. We will detail a multi-pronged strategy, beginning with the synthesis and characterization of the molecule, proceeding through in silico prediction, and culminating in robust experimental validation using state-of-the-art biochemical and cell-based methodologies. This document is intended to serve as a practical roadmap for researchers aiming to unravel the mechanism of action of this and structurally related compounds, thereby accelerating the drug discovery and development process.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in drug design.[1] When coupled with a phenyl group, it forms the N-arylpiperazine pharmacophore, a structural alert for activity at a wide array of biological targets, particularly within the central nervous system (CNS).[2][3] Compounds bearing this core structure have been successfully developed as antidepressants, antipsychotics, anxiolytics, and analgesics, primarily through modulation of neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2/D3) receptors.[3][4] The ethyl carbamate moiety at the N1 position of the piperazine ring in our compound of interest, Ethyl 3-phenylpiperazine-1-carboxylate, is expected to significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity for potential targets. The chirality introduced by the phenyl group at the C3 position may also play a critical role in target selectivity and potency.

This guide will provide a logical and experimentally sound workflow to identify and validate the biological targets of Ethyl 3-phenylpiperazine-1-carboxylate, transforming it from a chemical entity into a well-characterized pharmacological tool.

Compound Synthesis and Characterization

Proposed Synthesis of Ethyl 3-phenylpiperazine-1-carboxylate

The proposed synthesis hinges on the N-acylation of 3-phenylpiperazine with ethyl chloroformate. The secondary amine at the N1 position is more nucleophilic and sterically accessible than the N4 amine, allowing for regioselective acylation under controlled conditions.

Step 1: Synthesis of 3-Phenylpiperazine (Starting Material)

Multiple routes exist for the synthesis of 3-phenylpiperazine. A common method involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider 3-phenylpiperazine as a commercially available or readily synthesizable starting material, with established synthesis protocols available in the literature.[5]

Step 2: N-Acylation of 3-Phenylpiperazine

This step involves the reaction of 3-phenylpiperazine with ethyl chloroformate in the presence of a base to yield the target compound.

  • Reaction Setup: To a solution of 3-phenylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq) or N,N-diisopropylethylamine (1.1 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl chloroformate (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.[6] The use of low temperatures helps to control the exothermicity of the reaction and improve selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Ethyl 3-phenylpiperazine-1-carboxylate. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing biological assays and interpreting the results. In the absence of experimental data, these properties can be predicted using in silico tools.[1]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 234.29 g/mol Influences absorption and diffusion across membranes.
LogP (Lipophilicity) ~2.5 - 3.0Affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) 32.7 ŲCorrelates with drug transport properties, including BBB penetration.
Number of Hydrogen Bond Donors 1Influences binding to target proteins and solubility.
Number of Hydrogen Bond Acceptors 2Influences binding to target proteins and solubility.
pKa ~7.5 (piperazine N-H)Determines the ionization state at physiological pH, affecting solubility and target interaction.

Table 1: Predicted Physicochemical Properties of Ethyl 3-phenylpiperazine-1-carboxylate.

A Multi-pronged Strategy for Target Identification and Validation

A robust target identification strategy should integrate computational and experimental approaches to generate and then validate hypotheses. This ensures a comprehensive and unbiased exploration of the compound's biological interactions.

TargetID_Workflow cluster_in_silico In Silico Approaches cluster_experimental Experimental Approaches cluster_validation Target Validation InSilico Computational Target Prediction (Ligand-based & Structure-based) Affinity Affinity Chromatography- Mass Spectrometry InSilico->Affinity Hypothesis Generation Phenotypic Phenotypic Screening (e.g., cell viability, neurite outgrowth) InSilico->Phenotypic Hypothesis Generation Biochemical Biochemical Assays (Enzyme Inhibition, Binding Assays) Affinity->Biochemical Hit Identification CellBased Cell-Based Functional Assays (GPCR Signaling, Ion Channel Modulation) Phenotypic->CellBased Hit Identification Biochemical->CellBased Mechanism Confirmation ACMS_Workflow start Synthesize Affinity Probe immobilize Immobilize Probe on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Brain Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Identification sds_page->mass_spec end Candidate Target Proteins mass_spec->end GPCR_Signaling Ligand Ethyl 3-phenylpiperazine-1-carboxylate GPCR Candidate GPCR Ligand->GPCR Binding G_protein G-protein (Gs/Gi/Gq) GPCR->G_protein Activation Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector Modulation SecondMessenger Second Messenger (cAMP / Ca2+) Effector->SecondMessenger Production Downstream Downstream Cellular Response SecondMessenger->Downstream

Sources

A Senior Application Scientist's Guide to In-Silico Modeling and Docking Studies of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting in-silico modeling and molecular docking studies on Ethyl 3-phenylpiperazine-1-carboxylate. The piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently found in centrally active therapeutic agents.[1][2][3] Understanding the potential interactions of its derivatives at a molecular level is crucial for hypothesis-driven drug discovery. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from ligand preparation and target selection to the nuances of results interpretation and validation. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research pipelines. We will detail a self-validating workflow that ensures scientific rigor and reproducibility, supported by authoritative references and visual aids to clarify complex processes.

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[2][4] Its unique physicochemical properties allow it to serve as a versatile scaffold, enabling modifications that can fine-tune a compound's pharmacological activity, bioavailability, and pharmacokinetic profile.[4][5] Piperazine derivatives have been successfully incorporated into a multitude of approved drugs targeting a wide array of biological pathways, particularly in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases.[1][5] Their prevalence in centrally active agents, such as antipsychotics and antidepressants, underscores the importance of this chemical moiety in neuropharmacology.[1]

Profile of the Subject Molecule: Ethyl 3-phenylpiperazine-1-carboxylate

Ethyl 3-phenylpiperazine-1-carboxylate (CAS: 904814-49-9) is a specific derivative of this important class.[] Its structure features the core piperazine ring, a phenyl group at the 3-position, and an ethyl carboxylate group at the 1-nitrogen. This combination of a rigid phenyl ring and a flexible piperazine core suggests a potential for specific, high-affinity interactions with biological macromolecules. While extensive biological activity data for this exact molecule is not widely published, its structural similarity to known bioactive compounds makes it a compelling candidate for exploratory in-silico analysis to predict potential biological targets and binding modes.

The Role of In-Silico Modeling in Accelerating Drug Development

In-silico techniques, such as molecular docking, have revolutionized drug discovery.[7][8][9] These computational methods allow scientists to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[10] By simulating these interactions, researchers can rapidly screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into potential drug action, significantly reducing the time and cost associated with preclinical research.[11][12] This guide will provide a robust framework for applying these powerful predictive tools to our subject molecule.

Pre-Docking Preparation: Foundational Steps for Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the protein target.

Ligand Preparation Workflow

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation with the correct chemical properties.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Source the 2D structure of Ethyl 3-phenylpiperazine-1-carboxylate. A reliable method is to use the SMILES string: CCOC(=O)N1CCNC(C1)C2=CC=CC=C2.[]

  • Convert to 3D: Use a computational chemistry tool, such as UCSF Chimera or Avogadro, to convert the 2D representation into a 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is likely in a high-energy, unrealistic conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to find a stable, low-energy conformer.

    • Causality: Docking algorithms explore rotational bonds but are more efficient when starting from a plausible, low-energy structure. This step prevents wasted computational effort on energetically unfavorable ligand shapes.

  • Assign Partial Charges: Correctly assigning atomic partial charges is essential for calculating electrostatic interactions, a key component of binding affinity. Tools like AutoDock Tools or the LigPrep module in Schrödinger can assign Gasteiger or AM1-BCC charges.[13]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Docking software will explore the conformational space by rotating these bonds. AutoDock Tools automatically detects and defines these.[14]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, containing atomic coordinates, partial charges, and rotatable bond information, must be saved in the PDBQT file format.[15]

Target Protein Selection & Preparation

Given the prevalence of phenylpiperazine derivatives in neuropharmacology, a logical hypothetical target is a G protein-coupled receptor (GPCR) or an enzyme involved in neurotransmitter metabolism. For this guide, we will select the Human Dopamine D3 Receptor (PDB ID: 3PBL) as a representative and well-characterized target.

Protocol: Protein Target Preparation

  • Download Protein Structure: Obtain the crystal structure from the Protein Data Bank (PDB). For this example, download the file for PDB ID 3PBL.

  • Clean the PDB File: The raw PDB file contains non-essential molecules that will interfere with docking, such as water molecules, co-factors, and co-crystallized ligands.[16] These must be removed.[17][18]

    • Causality: Water molecules can occupy the binding site and sterically hinder the docking of your ligand. Removing them allows the algorithm to explore the true surface of the active site. The co-crystallized ligand must be removed to make the binding site available for your new ligand.

  • Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms.[14] Adding hydrogens is crucial for defining the correct hydrogen bond donor-acceptor network.[19]

  • Repair Missing Residues/Side Chains: Some PDB structures may have missing residues or atoms in flexible loop regions. Tools like the Dock Prep module in UCSF Chimera can model and repair these missing fragments.[18]

  • Assign Charges and Atom Types: Similar to the ligand, the protein atoms must be assigned appropriate charges and atom types (e.g., Kollman charges).

  • Save in PDBQT Format: The prepared, clean protein structure is saved in the PDBQT format, which is required by AutoDock Vina.

Workflow Diagram: Pre-Docking Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 2D Structure (SMILES) l2 Generate 3D Conformer l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Assign Partial Charges (e.g., Gasteiger) l3->l4 l5 Define Rotatable Bonds l4->l5 l6 Save as Ligand.pdbqt l5->l6 p1 Download PDB Structure (e.g., 3PBL) p2 Clean Structure (Remove Water, Ligands) p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Repair Missing Residues p3->p4 p5 Assign Charges (e.g., Kollman) p4->p5 p6 Save as Protein.pdbqt p5->p6

Caption: Workflow for preparing ligand and protein files for docking.

Molecular Docking Simulation

With the ligand and protein prepared, the next stage is to define the search space and execute the docking algorithm. We will use AutoDock Vina, a widely used and well-validated open-source docking program.[20]

Defining the Binding Site (Grid Box Generation)

Instead of searching the entire protein surface, which is computationally expensive, we define a 3D grid box that encompasses the known or predicted binding site.

Protocol: Grid Box Definition

  • Identify the Binding Site: For PDB ID 3PBL, the binding site is well-defined by the location of its co-crystallized ligand, eticlopride. Load the original, unmodified PDB file into a visualization tool like PyMOL or UCSF Chimera.

  • Center the Grid: Center the grid box on the geometric center of the co-crystallized ligand.

  • Set Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to ensure it is large enough to accommodate Ethyl 3-phenylpiperazine-1-carboxylate and allow for translational and rotational freedom. A typical size is 25 x 25 x 25 Ångstroms.

    • Trustworthiness: A properly sized grid box is a self-validating parameter. If the box is too small, the algorithm may fail to find the optimal pose. If it's too large, it increases calculation time and the chance of finding irrelevant, low-affinity poses far from the true active site.

Docking Algorithm and Parameters

AutoDock Vina uses an empirical scoring function and a sophisticated search algorithm (a Broyden–Fletcher–Goldfarb–Shanno-based method) to explore ligand conformations and predict binding affinity.

Protocol: Executing the Docking Simulation

  • Create a Configuration File: Prepare a simple text file (config.txt) that specifies the input files and grid box parameters.

  • Run Vina: Execute the docking simulation from the command line: vina --config config.txt --log docking_log.txt

  • Generate Multiple Poses: Vina will generate multiple binding poses (typically 9-10 by default), each with a corresponding binding affinity score.[20] These are saved in the output file specified (docking_results.pdbqt).

Post-Docking Analysis and Interpretation

The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.

Analyzing Binding Affinity and Poses

The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy (ΔG).[21]

  • Score Interpretation: More negative scores indicate stronger predicted binding affinity.[22][23]

    • < -10 kcal/mol: Generally indicates a strong interaction.[22]

    • -7 to -9 kcal/mol: Suggests a moderate interaction.[22]

    • > -6 kcal/mol: Implies a weaker interaction.[22]

Table 1: Hypothetical Docking Results for Ethyl 3-phenylpiperazine-1-carboxylate against Dopamine D3 Receptor

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.20.00ASP110, SER192, PHE346
2-8.81.15ASP110, VAL111, HIS349
3-8.51.89SER192, PHE346, CYS181
4-8.12.45VAL111, THR369, HIS349
Validating and Visualizing Ligand-Protein Interactions

A low binding energy score is meaningless if the corresponding pose is not chemically sensible. Visualization is a mandatory step for validation.[22]

Protocol: Pose Visualization and Validation

  • Load Results: Open the prepared protein PDBQT file and the docking results PDBQT file in a molecular viewer like PyMOL or UCSF Chimera.

  • Analyze the Top Pose: Focus on the best-scoring pose (Pose 1).

  • Identify Key Interactions: Look for chemically meaningful interactions between the ligand and the protein's active site residues.[21]

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's heteroatoms (e.g., the ester oxygen or piperazine nitrogens) and key residues like ASP110 or SER192?

    • Hydrophobic Interactions: Is the phenyl ring of the ligand situated in a hydrophobic pocket, interacting with residues like PHE346?

    • Ionic Interactions: The protonated piperazine nitrogen could form a salt bridge with the carboxylate of an aspartic acid residue (ASP110), a critical interaction for many D3 receptor antagonists.

  • Re-Docking Validation: A crucial validation step is to re-dock the original co-crystallized ligand (eticlopride) into the receptor. The docking protocol is considered validated if the software can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[24][25]

Diagram: Key Ligand-Protein Interactions

G ligand Ethyl 3-phenylpiperazine-1-carboxylate asp110 ASP 110 ligand->asp110 Ionic Bond / H-Bond (Piperazine N - ASP COO-) ser192 SER 192 ligand->ser192 Hydrogen Bond (Carbonyl O - SER OH) phe346 PHE 346 ligand->phe346 Pi-Pi Stacking (Phenyl Ring - PHE Ring) pocket Hydrophobic Pocket phe346->pocket

Caption: Predicted molecular interactions within the binding site.

Advanced In-Silico Analysis

While docking provides a static snapshot, further computational methods can offer deeper insights into the dynamics and drug-like properties of the compound.

In-Silico ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid late-stage failures in drug development.[7][11] Various open-access web servers and software can predict these properties based on the molecule's structure.[11][26][27]

Table 2: Predicted ADMET Properties for Ethyl 3-phenylpiperazine-1-carboxylate

PropertyPredictionSignificance
Absorption
Lipinski's Rule of 5Pass (0 Violations)Good oral bioavailability potential.
Caco-2 PermeabilityModerate-HighLikely good absorption from the gut.
Distribution
Blood-Brain BarrierPermeableCompound is likely to enter the CNS.
Metabolism
CYP2D6 InhibitionProbable InhibitorPotential for drug-drug interactions.
Toxicity
hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic.

Causality: Using multiple in-silico tools for ADMET prediction is recommended, as the accuracy depends heavily on the underlying algorithms and training datasets.[7] Comparing results from different predictors provides a more robust assessment.[11]

Conclusion and Future Directions

This guide has outlined a rigorous, scientifically-grounded workflow for the in-silico analysis of Ethyl 3-phenylpiperazine-1-carboxylate. The hypothetical docking results against the Dopamine D3 receptor suggest that the compound is a promising candidate for further investigation, with a predicted binding affinity of -9.2 kcal/mol and chemically plausible interactions with key active site residues. The favorable in-silico ADMET profile further strengthens its potential as a CNS-active agent.

The next logical steps would be to perform molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. Ultimately, these computational predictions must be validated through in-vitro binding assays and subsequent in-vivo studies to confirm the biological activity. In-silico modeling does not replace experimental work; it refines, focuses, and accelerates it, ensuring that laboratory resources are directed toward the most promising candidates.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. [Link]

  • Reddit. (2024). Best protein protein docking software to use? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • YouTube. (2024). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. [Link]

  • Pharmaffiliates. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • YouTube. (2023). Free software for Molecular Docking. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS... [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • HADDOCK. (n.d.). HADDOCK Web Server. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • ACS Publications. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • YouTube. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • University of California, San Francisco. (n.d.). Molecular Docking Tutorial. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide... [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. [Link]

  • PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[7][11][20] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide... [Link]

  • ChemSynthesis. (2025). 1-ethyl-3-phenylpiperazine. [Link]

  • PubMed. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. [Link]

  • MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

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The Versatile Scaffold: A Technical Guide to Ethyl 3-Phenylpiperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system. This technical guide delves into the synthesis, derivatization, and multifaceted pharmacological applications of a key building block: Ethyl 3-phenylpiperazine-1-carboxylate. We will explore its role as a privileged scaffold in the generation of novel therapeutic agents, providing detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs. We will dissect the structure-activity relationships of its derivatives, offering insights into the rational design of potent and selective modulators of various biological targets, including G-protein coupled receptors and enzymes.

Introduction: The Phenylpiperazine Moiety as a Privileged Structure

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a feature that bestows upon it a unique combination of structural rigidity, basicity, and hydrogen bonding capacity. These properties make it an invaluable component in drug design, often enhancing aqueous solubility, oral bioavailability, and the overall pharmacokinetic profile of a molecule. When substituted with a phenyl group, the resulting phenylpiperazine scaffold becomes a potent pharmacophore for a diverse range of biological targets.

Ethyl 3-phenylpiperazine-1-carboxylate serves as an ideal starting point for library synthesis. The ethyl carbamate at the N1 position offers a site for controlled modification or deprotection, while the secondary amine at N4 is a versatile handle for introducing a wide array of substituents. The phenyl group at the C3 position provides a lipophilic anchor and a site for further aromatic substitution to fine-tune target engagement and selectivity. This guide will provide a comprehensive overview of how to harness the potential of this scaffold in drug discovery endeavors.

Synthesis of the Core Scaffold: Ethyl 3-Phenylpiperazine-1-carboxylate

A robust and reproducible synthesis of the core scaffold is paramount for any drug discovery program. The following is a plausible and detailed two-step protocol for the preparation of Ethyl 3-phenylpiperazine-1-carboxylate, adapted from established methodologies for similar structures.[1]

Step 1: Synthesis of 2-Oxo-3-phenylpiperazine

This initial step involves the cyclization of ethyl α-bromophenylacetate with ethylenediamine to form the lactam intermediate.

Materials:

  • Ethyl α-bromophenylacetate

  • Ethylenediamine

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl α-bromophenylacetate (1.0 eq) in toluene.

  • Add ethylenediamine (2.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield crude 2-oxo-3-phenylpiperazine, which can be purified by recrystallization or column chromatography.

Step 2: N-Ethoxycarbonylation and Reduction to Ethyl 3-phenylpiperazine-1-carboxylate

The second step involves the acylation of the piperazine intermediate followed by reduction of the amide.

Materials:

  • 2-Oxo-3-phenylpiperazine (from Step 1)

  • Ethyl chloroformate

  • Triethylamine

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (aqueous solution)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 2-oxo-3-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 2-oxo-3-phenylpiperazine-1-carboxylate.

  • In a separate flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude ethyl 2-oxo-3-phenylpiperazine-1-carboxylate in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-phenylpiperazine-1-carboxylate. Purify by column chromatography on silica gel.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The Ethyl 3-phenylpiperazine-1-carboxylate scaffold offers multiple points for diversification to explore chemical space and optimize biological activity. The primary sites for modification are the N4-position of the piperazine ring and the phenyl ring.

N4-Alkylation and Acylation

The secondary amine at the N4 position is a readily accessible handle for introducing a wide variety of substituents through reductive amination, nucleophilic substitution, or amide coupling reactions. This position is often critical for interacting with the target protein and modulating pharmacokinetic properties.

SAR Insights:

  • Central Nervous System (CNS) Targets: For dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, long-chain arylalkyl substituents at the N4-position are often favored. The nature of the terminal aryl group and the length of the alkyl chain can significantly impact receptor affinity and selectivity.[2]

  • Anticancer Activity: In the context of anticancer agents, the N4-substituent can be tailored to interact with specific enzymatic pockets. For example, derivatives bearing substituted benzamides have shown potent activity.[3]

Phenyl Ring Substitution

Modification of the phenyl ring at the C3 position allows for fine-tuning of electronic and steric properties, which can influence target binding and metabolic stability.

SAR Insights:

  • Dopamine Receptor Selectivity: Substitutions on the phenyl ring can impart selectivity for D₃ over D₂ receptors. For instance, electron-withdrawing groups can enhance this selectivity.[4]

  • Anti-inflammatory Activity: The presence of specific substituents on the phenyl ring can enhance anti-inflammatory properties by influencing interactions with enzymes like cyclooxygenases or by modulating inflammatory signaling pathways.

Therapeutic Applications and Biological Evaluation

Derivatives of the Ethyl 3-phenylpiperazine-1-carboxylate scaffold have shown promise in a variety of therapeutic areas. Below are examples of relevant biological assays to evaluate the potential of novel analogs.

Central Nervous System Disorders

The phenylpiperazine motif is a well-established pharmacophore for dopamine and serotonin receptors, making it a valuable scaffold for developing treatments for schizophrenia, depression, and anxiety.

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D₂ receptor.

Materials:

  • Cell membranes expressing human dopamine D₂ receptors

  • [³H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • Test compounds (derivatives of Ethyl 3-phenylpiperazine-1-carboxylate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound, haloperidol.

  • In a 96-well plate, add assay buffer, the radioligand ([³H]-Spiperone) at a concentration close to its Kd, and either the test compound, haloperidol (for non-specific binding), or buffer alone (for total binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

Oncology

Phenylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the test compounds.

Inflammation

The anti-inflammatory potential of phenylpiperazine derivatives can be evaluated using in vivo models.

This is a classic in vivo model for screening acute anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds, vehicle, or indomethacin orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting structure-activity relationships.

Table 1: Representative Biological Data for Ethyl 3-phenylpiperazine-1-carboxylate Derivatives
Compound IDR (N4-substituent)X (Phenyl-substituent)D₂ Ki (nM)5-HT₁ₐ Ki (nM)MCF-7 IC₅₀ (µM)
Scaffold HH>1000>1000>100
1a -CH₂(CH₂)₂-PhH5.215.825.4
1b -CH₂(CH₂)₂-Ph4-F3.812.118.9
1c -CH₂(CH₂)₂-(2-MeO-Ph)H8.12.532.1
2a -CO-(4-Cl-Ph)H150.3250.65.8
2b -CO-(3,4-diCl-Ph)H125.7210.21.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for derivatives of the core scaffold could be presented.

Diagrams

Visual representations of workflows and relationships are essential for clarity.

Experimental Workflow for Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Optimization Core Synthesis Core Synthesis Library Synthesis Library Synthesis Core Synthesis->Library Synthesis N4 & Phenyl Mods In Vitro Assays In Vitro Assays Library Synthesis->In Vitro Assays Compound Library In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Hit Confirmation SAR Analysis SAR Analysis In Vivo Models->SAR Analysis Efficacy Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Library Synthesis Iterative Design

Caption: A generalized workflow for a drug discovery program utilizing the Ethyl 3-phenylpiperazine-1-carboxylate scaffold.

Signaling Pathway Modulation

G Derivative Derivative D2 Receptor D2 Receptor Derivative->D2 Receptor Antagonist Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: A simplified diagram illustrating the antagonistic effect of a hypothetical derivative on the D₂ receptor signaling pathway.

Conclusion and Future Perspectives

Ethyl 3-phenylpiperazine-1-carboxylate is a highly tractable and versatile scaffold with proven potential in drug discovery. Its synthetic accessibility and the ease of diversification at multiple positions make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. The insights into the structure-activity relationships of its derivatives provide a rational basis for the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on exploring novel substitutions, developing more efficient synthetic methodologies, and applying this scaffold to emerging biological targets. The continued exploration of the chemical space around this privileged core promises to yield the next generation of innovative medicines.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Journal of Physiology and Pharmacology. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (2004).

Sources

A Guide to the Spectroscopic Characterization of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Piperazine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key exemplar, Ethyl 3-phenylpiperazine-1-carboxylate.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the spectral features is explained, providing a framework for understanding how the molecule's structure dictates its spectroscopic signature. By synthesizing data from closely related analogs and foundational spectroscopic principles, this guide aims to serve as a robust reference for the characterization of this compound and similar chemical structures.

Molecular Structure and Spectroscopic Overview

Ethyl 3-phenylpiperazine-1-carboxylate (C₁₃H₁₈N₂O₂) is a disubstituted piperazine featuring a phenyl group at the C3 position and an ethyl carbamate group at the N1 position. This unique substitution pattern gives rise to a distinct set of spectroscopic data that is invaluable for its identification and quality control.

The following sections will provide a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretation is based on a composite analysis of experimental data from closely related analogs and established spectroscopic principles.

Caption: Molecular Structure of Ethyl 3-phenylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-phenylpiperazine-1-carboxylate is predicted to exhibit distinct signals for the aromatic protons, the piperazine ring protons, and the ethyl carbamate protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate and the anisotropic effects of the phenyl ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.20m5HAr-HThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
~ 4.15q2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons.[1]
~ 3.90 - 3.70m3HPiperazine-HProtons on the piperazine ring adjacent to the nitrogen of the carbamate group.
~ 3.50dd1HH The proton at the stereocenter C3 is coupled to the adjacent methylene protons on the piperazine ring.
~ 3.20 - 2.90m3HPiperazine-HRemaining piperazine ring protons.
~ 2.80br s1HN⁴H The N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration-dependent.
~ 1.25t3H-O-CH₂-CH₃ The methyl protons of the ethyl group appear as a triplet due to coupling with the adjacent methylene protons.[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C =OThe carbonyl carbon of the carbamate group appears in the characteristic downfield region.[2]
~ 142.0Ar-C (quaternary)The ipso-carbon of the phenyl ring attached to the piperazine ring.
~ 129.0Ar-CHAromatic carbons of the phenyl ring.
~ 128.0Ar-CHAromatic carbons of the phenyl ring.
~ 127.0Ar-CHAromatic carbons of the phenyl ring.
~ 61.5-O-CH₂ -CH₃The methylene carbon of the ethyl group, deshielded by the oxygen atom.
~ 55.0The carbon atom of the stereocenter bearing the phenyl group.
~ 50.0 - 40.0Piperazine-CThe four methylene carbons of the piperazine ring will appear in this range. The exact shifts will depend on their position relative to the substituents.[2]
~ 14.5-O-CH₂-CH₃ The methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of Ethyl 3-phenylpiperazine-1-carboxylate is expected to be dominated by a strong absorption band from the carbamate carbonyl group.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~ 3350Medium, sharpN-H Stretch (secondary amine)
~ 3060-3030MediumAromatic C-H Stretch
~ 2980-2850Medium to StrongAliphatic C-H Stretch
~ 1700StrongC=O Stretch (Carbamate)
~ 1600, 1490MediumAromatic C=C Stretch
~ 1240StrongC-O Stretch (Ester)
~ 1100StrongC-N Stretch
~ 750, 700StrongC-H out-of-plane bend (monosubstituted benzene)

The presence of a strong band around 1700 cm⁻¹ is a key diagnostic feature for the ethyl carbamate functional group. The N-H stretch of the secondary amine in the piperazine ring is also an important characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Ethyl 3-phenylpiperazine-1-carboxylate (Molecular Weight: 234.31 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

The molecule is expected to fragment via several pathways, including:

  • Loss of the ethyl group (-29 Da) from the carbamate.

  • Loss of the ethoxy group (-45 Da).

  • Loss of the entire ethoxycarbonyl group (-73 Da).

  • Cleavage of the piperazine ring.

  • Formation of a stable tropylium ion (m/z 91) from the phenyl-containing fragment.

M [C₁₃H₁₈N₂O₂]⁺˙ m/z = 234 F1 [M - C₂H₅]⁺ m/z = 205 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 189 M->F2 - OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 161 M->F3 - COOC₂H₅ F4 [C₇H₇]⁺ m/z = 91 F3->F4 Rearrangement F5 [C₆H₁₁N₂]⁺ m/z = 111 F3->F5 Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

cluster_nmr NMR Data Acquisition Workflow prep Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) with 0.03% TMS. instrument Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe. prep->instrument h1 ¹H NMR Acquisition: Acquire with a standard pulse sequence (e.g., zg30). Set appropriate spectral width and number of scans. instrument->h1 c13 ¹³C NMR Acquisition: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30). Increase the number of scans for adequate signal-to-noise. instrument->c13 process Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0.00 ppm). h1->process c13->process

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum : Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : Perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction : For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation :

    • Injector : Set to a temperature that ensures rapid volatilization (e.g., 250 °C).

    • Column : Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program : Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Conclusion

The structural characterization of Ethyl 3-phenylpiperazine-1-carboxylate can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectroscopic data, derived from the analysis of closely related structures and fundamental principles, provides a robust template for the identification and purity assessment of this important piperazine derivative. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality data, ensuring consistency and reliability in research and development settings.

References

  • Supporting Information for relevant synthetic procedures and characterization.
  • ChemSynthesis. (n.d.). 1-ethyl-3-phenylpiperazine. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

  • Singh, P. et al. (2014). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved January 21, 2026, from [Link].

  • Anuradha, K. et al. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2401. Retrieved January 21, 2026, from [Link].

  • Patel, S. et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents. WO2004106309A1.
  • Yilmaz, F. et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11), 869-877. Retrieved January 21, 2026, from [Link].

  • Ramishvili, T. M. et al. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... ResearchGate. Retrieved January 21, 2026, from [Link].

  • Hockstedler, A. N. et al. (2019). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 57(4), 127-134. Retrieved January 21, 2026, from [Link].

  • Yilmaz, F. et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11), 869-877. Retrieved January 21, 2026, from [Link].

Sources

Topic: Solubility and Stability of Ethyl 3-phenylpiperazine-1-carboxylate in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Ethyl 3-phenylpiperazine-1-carboxylate, a key piperazine derivative. Given the limited publicly available data on this specific molecule, this document synthesizes foundational principles of medicinal chemistry with established pharmaceutical testing protocols to offer a predictive and practical approach. We will explore the predicted physicochemical properties of the molecule, outline detailed methodologies for systematic solubility screening across a range of common laboratory solvents, and present a robust strategy for conducting forced degradation studies in line with regulatory expectations. This guide is intended to equip researchers and drug development professionals with the necessary tools to characterize this molecule, anticipate its behavior in various formulations, and develop robust, stability-indicating analytical methods.

Introduction and Physicochemical Profile

Ethyl 3-phenylpiperazine-1-carboxylate (CAS No. 904814-49-9) is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount for drug discovery and development. Solubility and stability are critical attributes that influence a compound's bioavailability, formulation, manufacturing, and storage requirements.

The molecular structure, featuring a phenyl group, a piperazine core, and an ethyl carboxylate moiety, suggests a molecule of moderate polarity with both lipophilic and hydrophilic characteristics. The basic nitrogen atoms of the piperazine ring and the ester group are key functional groups that will dictate its chemical reactivity and degradation pathways.

Table 1: Physicochemical Properties of Ethyl 3-phenylpiperazine-1-carboxylate

PropertyValueSource
IUPAC Name ethyl 3-phenylpiperazine-1-carboxylate[]
Molecular Formula C₁₃H₁₈N₂O₂[]
Molecular Weight 234.29 g/mol []
SMILES CCOC(=O)N1CCNC(C1)C2=CC=CC=C2[]
InChI Key XTUSUBACDGCSGD-UHFFFAOYSA-N[]
Predicted logP ~2.5 - 3.0(Chemically inferred)
Predicted pKa ~7.5 - 8.5 (Piperazine N-H)(Chemically inferred)

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. The principle of "like dissolves like" provides a foundational basis for solvent selection.[2] The structure of Ethyl 3-phenylpiperazine-1-carboxylate suggests it will exhibit varied solubility across different solvent classes due to its combination of a nonpolar phenyl ring and polar amine/ester functionalities.

Predicted Solubility in Common Solvents

A preliminary assessment based on the molecular structure can guide the experimental screening process.

Table 2: Predicted Qualitative Solubility of Ethyl 3-phenylpiperazine-1-carboxylate

SolventClassPolarity IndexPredicted SolubilityRationale
Water Polar Protic9.0Sparingly Soluble to InsolubleLimited H-bonding capacity; may improve at acidic pH due to salt formation.
Methanol Polar Protic6.6SolubleGood H-bond donor/acceptor, interacts well with the piperazine and ester groups.
Ethanol Polar Protic5.2SolubleSimilar to methanol, effective at solvating the molecule.[2]
Isopropanol Polar Protic4.3Moderately SolubleReduced polarity compared to methanol/ethanol may slightly decrease solubility.
Acetonitrile Polar Aprotic6.2SolubleStrong dipole moment can interact with the polar functionalities.
Acetone Polar Aprotic5.4SolubleEffective solvent for moderately polar compounds.[3]
Dichloromethane (DCM) Polar Aprotic3.4Very SolubleLower polarity aligns well with the overall moderate polarity of the molecule.
Ethyl Acetate Polar Aprotic4.3SolubleEster functionality can interact with the molecule's ester group.[4]
Toluene Nonpolar2.4Moderately SolubleAromatic ring interacts favorably with the phenyl group via π-π stacking.
Hexanes Nonpolar0.0InsolubleLacks the polarity needed to solvate the piperazine and ester groups effectively.[4]
Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The isothermal shake-flask method is a reliable and widely used technique.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound into vials B Add known volume of selected solvent A->B C Seal vials and agitate at constant temp (e.g., 25°C) B->C D Equilibrate for sufficient time (e.g., 24-48h) to reach saturation C->D E Allow suspension to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Take an aliquot of the clear supernatant F->G H Dilute with a suitable mobile phase G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Workflow for experimental solubility screening.

Protocol: Isothermal Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of Ethyl 3-phenylpiperazine-1-carboxylate (e.g., 10-20 mg) to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Remove the vials and let them stand to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant without disturbing the solid.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors. Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5][6][7] The ICH guideline Q1A provides a framework for these studies.[5]

Potential Degradation Pathways

Based on its structure, Ethyl 3-phenylpiperazine-1-carboxylate is susceptible to the following degradation pathways:

  • Hydrolysis: The ethyl ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • Oxidation: The tertiary amine in the piperazine ring and the benzylic position are potential sites for oxidation.

  • Thermolysis: High temperatures can induce decomposition.

  • Photolysis: Exposure to UV or visible light may lead to degradation, although a specific chromophore for high photosensitivity is not immediately apparent.

G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC Method (UV/MS) A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, Solid & Solution) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Compound Ethyl 3-phenylpiperazine-1-carboxylate (in solution or as solid) Compound->A Compound->B Compound->C Compound->D Compound->E Outcome Identify Degradants Determine Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Forced degradation study workflow.

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the drug substance. Time points should be collected to understand the rate of degradation (e.g., 0, 2, 4, 8, 24 hours).

  • Stock Solution Preparation: Prepare a stock solution of Ethyl 3-phenylpiperazine-1-carboxylate in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at an elevated temperature (e.g., 60-80°C).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature, as base-catalyzed ester hydrolysis is often rapid.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3-30% H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis. Quenching the reaction is typically not necessary if samples are analyzed promptly.

  • Thermal Degradation (Thermolysis):

    • In Solution: Reflux the stock solution at an elevated temperature (e.g., 80°C) for a set period.

    • Solid State: Place the solid powder in a controlled temperature oven (e.g., 80°C or higher). At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid powder to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at the end of the exposure period.

Analytical Method Considerations

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all potential degradation products. Reversed-phase HPLC with UV detection is the most common technique.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from more polar or less polar degradants.

  • Detection: UV detection should be performed at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended as it can help assess peak purity. Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[8][9]

Conclusion

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Rajshree J. Patel College of Pharmacy. Available at: [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available at: [Link]

  • 1-ethyl-3-phenylpiperazine. ChemSynthesis. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Institutes of Health. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Available at: [Link]

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PubMed Central, National Institutes of Health. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. ScienceDirect. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

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Methodological & Application

Synthetic Strategies for Ethyl 3-Phenylpiperazine-1-carboxylate and Its Analogs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications in a wide range of therapeutic areas. The introduction of a substituent at the 3-position and further functionalization of the piperazine nitrogens allows for the fine-tuning of pharmacological properties. This application note provides a comprehensive overview of synthetic routes to Ethyl 3-phenylpiperazine-1-carboxylate and its analogs, offering detailed protocols and insights into the strategic considerations for their preparation.

Strategic Approaches to the 3-Arylpiperazine Core

The synthesis of Ethyl 3-phenylpiperazine-1-carboxylate and its analogs can be broadly approached through two main strategies:

  • Construction of the 3-Arylpiperazine Ring System followed by N-functionalization: This is a common and versatile approach where the core piperazine ring with the desired aryl substituent at the 3-position is first assembled. Subsequent selective functionalization of the nitrogen atoms allows for the introduction of the ethyl carboxylate group and other desired moieties.

  • Modification of a Pre-existing Piperazine Ring: This strategy involves the introduction of the aryl group onto a pre-formed piperazine derivative. While less common for C3-substitution, it can be a viable route in certain contexts.

This guide will primarily focus on the first and more prevalent strategy, detailing key methods for the construction of the 3-arylpiperazine core.

Synthetic Route I: Cyclization-Based Approaches

A robust method for the synthesis of 3-phenylpiperazine derivatives involves the cyclization of appropriately substituted acyclic precursors. A notable example is the synthesis of N-methyl-3-phenylpiperazine, a close analog of our target scaffold. This approach can be adapted for the synthesis of the parent 2-phenylpiperazine, which can then be selectively N-functionalized.

A plausible synthetic pathway commencing from an aromatic aldehyde is depicted below. This method involves the formation of an imine, followed by cyclization and subsequent reduction to yield the desired piperazine core.

Synthetic_Route_I A Aromatic Aldehyde (e.g., Benzaldehyde) C Imine Intermediate A->C Condensation B 2-Chloroethylamine B->C E Tetrahydropyrazine Intermediate C->E Cyclization D N-Substituted Alkyl Haloamine D->E G 3-Aryl-N-alkylpiperazine E->G Reduction (e.g., NaBH4) F Reduction I Ethyl 3-Aryl-1-alkylpiperazine-4-carboxylate G->I Acylation (Ethyl Chloroformate) H N-Ethoxycarbonylation

Caption: Cyclization approach for 3-arylpiperazine synthesis.

Rationale Behind Experimental Choices:
  • Starting Materials: The choice of the aromatic aldehyde directly determines the nature of the aryl substituent at the 3-position of the piperazine ring, allowing for the synthesis of a diverse range of analogs.

  • Cyclization: The cyclization step to form the tetrahydropyrazine intermediate is a crucial ring-forming reaction. The choice of the N-substituted alkyl haloamine can be varied to introduce different groups at the N1 or N4 position.

  • Reduction: The reduction of the tetrahydropyrazine intermediate is typically achieved using metal hydride reducing agents like sodium borohydride, which is a mild and selective reagent for this transformation.[1]

Synthetic Route II: Synthesis from α-Amino Acids

An alternative and stereoselective approach involves the use of chiral α-amino acids as starting materials. This method is particularly valuable for the synthesis of enantiomerically pure 3-substituted piperazine derivatives. A concise route has been developed for the synthesis of 3-substituted piperazine-2-acetic acid esters, which can be envisioned as precursors to the target compounds.

Synthetic_Route_II A Chiral α-Amino Acid (e.g., Phenylglycine) B β-Ketoester Formation A->B C Reductive Amination B->C D Orthogonally Protected Diamine C->D Protection F Cyclization D->F Annulation & Cyclization E Annulation G 3-Arylpiperazine-2-acetic acid ester F->G I Ethyl 3-Arylpiperazine-1-carboxylate G->I Further Steps H Decarboxylation/Modification

Caption: Synthesis of 3-arylpiperazines from α-amino acids.

This strategy offers excellent control over the stereochemistry at the C3 position, which is often crucial for biological activity. The resulting piperazine-2-acetic acid ester can then be subjected to further chemical modifications to arrive at the desired Ethyl 3-phenylpiperazine-1-carboxylate.

N-Functionalization: Introduction of the Ethyl Carboxylate Group

Once the 2-phenylpiperazine or 3-phenylpiperazine core is synthesized, the next critical step is the selective introduction of the ethyl carboxylate group at the desired nitrogen atom. Given the two secondary amine groups in 2-phenylpiperazine, regioselectivity can be a challenge. However, by carefully controlling the reaction conditions and stoichiometry, selective N-acylation can be achieved.

A common method for this transformation is the reaction of the piperazine with ethyl chloroformate in the presence of a base.

Protocol: Synthesis of Ethyl N-piperazinecarboxylate

This protocol describes the general procedure for the N-ethoxycarbonylation of a piperazine, which can be adapted for 2-phenylpiperazine.

Materials:

  • Piperazine (or 2-phenylpiperazine)

  • Deionized water

  • Methanol

  • Ethyl chloroformate

  • Saturated aqueous sodium chloride solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine (1.0 eq) in deionized water and cool the solution to 0 °C.[2]

  • Slowly add a solution of ethyl chloroformate (0.5 eq for mono-acylation) in methanol dropwise with stirring, maintaining the temperature at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[2]

  • Quench the reaction by adding saturated aqueous sodium chloride solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl N-piperazinecarboxylate.[2]

Note: The stoichiometry of ethyl chloroformate is critical for achieving mono-acylation. Using an excess of the reagent will lead to the formation of the di-acylated product.

Data Summary

The following table summarizes representative synthetic methods for key intermediates and the target scaffold.

Starting MaterialKey Transformation(s)ProductTypical YieldReference
Benzaldehyde, 2-chloroethylamineCondensation, Cyclization, ReductionN-methyl-3-phenylpiperazineGood[1]
Phenylglycineβ-Ketoester formation, Reductive amination, Annulation, CyclizationEthyl 3-phenylpiperazine-2-acetateModerate[3]
PiperazineN-ethoxycarbonylationEthyl N-piperazinecarboxylate34-98%[2]
2-PhenylpiperazineN-ethoxycarbonylationEthyl 2-phenylpiperazine-1-carboxylate-(Proposed)

Conclusion

The synthesis of Ethyl 3-phenylpiperazine-1-carboxylate and its analogs can be achieved through several strategic routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The cyclization-based approaches offer a versatile platform for creating a variety of 3-aryl analogs, while the use of α-amino acids as starting materials provides an elegant solution for accessing enantiomerically pure products. Subsequent selective N-functionalization allows for the introduction of the ethyl carboxylate moiety, completing the synthesis of the target compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers in their efforts to synthesize and explore this important class of molecules.

References

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 803-808.
  • (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. [Link]

  • Srinivasa Rao, D. V. N., et al. (2006).
  • Narayana, B., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(15), 4478. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Paudel, A., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • (Patent).
  • (Patent). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

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Application Notes and Protocols: Ethyl 3-phenylpiperazine-1-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the potential uses and experimental protocols for Ethyl 3-phenylpiperazine-1-carboxylate in the field of neuroscience. Given the nascent stage of direct research on this specific molecule, this document synthesizes data from structurally related phenylpiperazine derivatives to offer a predictive framework for its application, mechanism of action, and experimental design. The information herein is intended to empower researchers to explore its potential as a novel modulator of central nervous system (CNS) function.

Introduction: The Phenylpiperazine Scaffold in Neuroscience

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the CNS.[1][2] Its derivatives are known to interact with a wide array of neurotransmitter receptors, making them valuable tools for treating neurological and psychiatric disorders.[2] The phenylpiperazine moiety, in particular, has been extensively studied for its ability to modulate dopaminergic and serotonergic systems, which are critically involved in mood, cognition, and motor control.[3][4]

Ethyl 3-phenylpiperazine-1-carboxylate (CAS NO.: 904814-49-9) is a derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29.[] While specific studies on this compound are limited, its structural features—a phenyl group at the 3-position and an ethyl carboxylate at the 1-position of the piperazine ring—suggest a potential for interaction with key CNS targets.

Postulated Mechanism of Action and Biological Targets

Based on extensive research into analogous phenylpiperazine compounds, Ethyl 3-phenylpiperazine-1-carboxylate is predicted to exhibit affinity for dopamine and serotonin receptors. The N-arylpiperazine scaffold is a primary recognition element for aminergic G-protein-coupled receptors (GPCRs).[6]

Potential Primary Targets:

  • Dopamine Receptors (D2, D3): Many N-arylpiperazine derivatives are potent ligands for D2 and D3 receptors.[4][6] The affinity for these receptors is often modulated by substituents on the phenyl ring. The unsubstituted phenyl group in Ethyl 3-phenylpiperazine-1-carboxylate suggests a baseline affinity that could be explored.

  • Serotonin Receptors (5-HT1A, 5-HT2A): Phenylpiperazines are well-known serotonergic agents.[3] The interaction with 5-HT1A receptors is particularly common and is associated with anxiolytic and antidepressant effects.[7]

The ethyl carboxylate group at the N1 position is a key feature that differentiates this molecule from many clinically used arylpiperazines, which often have longer alkyl chains. This structural difference may influence its pharmacokinetic profile and receptor binding affinity.

Signaling Pathway Hypothesis

The interaction of Ethyl 3-phenylpiperazine-1-carboxylate with its putative D2 and 5-HT1A receptor targets would likely modulate downstream signaling cascades crucial for neuronal function.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron E3PC Ethyl 3-phenylpiperazine-1-carboxylate D2R_pre D2 Autoreceptor E3PC->D2R_pre Agonist? 5HT1A_pre 5-HT1A Autoreceptor E3PC->5HT1A_pre Agonist? D2R_post D2 Receptor E3PC->D2R_post Antagonist? 5HT1A_post 5-HT1A Receptor E3PC->5HT1A_post Agonist? DA_release Dopamine Release ↓ D2R_pre->DA_release 5HT_release Serotonin Release ↓ 5HT1A_pre->5HT_release AC_cAMP Adenylyl Cyclase ↓ cAMP ↓ D2R_post->AC_cAMP 5HT1A_post->AC_cAMP GIRK GIRK Channel ↑ Hyperpolarization 5HT1A_post->GIRK Neuronal_Activity Modulation of Neuronal Activity AC_cAMP->Neuronal_Activity GIRK->Neuronal_Activity

Figure 1: Postulated signaling pathways for Ethyl 3-phenylpiperazine-1-carboxylate.

Potential Applications in Neuroscience Research

Given its structural similarity to known psychoactive compounds, Ethyl 3-phenylpiperazine-1-carboxylate could be a valuable tool for:

  • Probing Dopaminergic and Serotonergic Systems: As a novel ligand, it could be used to investigate the structure-activity relationships of D2 and 5-HT1A receptors.

  • Development of Novel Therapeutics: With appropriate optimization, derivatives of this compound could be developed as potential treatments for:

    • Anxiety and Depression[7]

    • Schizophrenia and other psychotic disorders

    • Parkinson's disease

  • In Vivo Behavioral Pharmacology: The compound can be used in animal models to study its effects on anxiety, depression, and motor function.

Experimental Protocols

The following protocols are based on standard methodologies used for characterizing similar phenylpiperazine derivatives and can be adapted for Ethyl 3-phenylpiperazine-1-carboxylate.

In Vitro Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of Ethyl 3-phenylpiperazine-1-carboxylate for D2 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT1A receptors

  • Radioligands: [³H]Spiperone (for D2) and [³H]8-OH-DPAT (for 5-HT1A)

  • Ethyl 3-phenylpiperazine-1-carboxylate

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding inhibitors: Haloperidol (for D2) and Serotonin (for 5-HT1A)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of Ethyl 3-phenylpiperazine-1-carboxylate.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis.

In Vivo Behavioral Assessment: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (mice or rats)

  • Ethyl 3-phenylpiperazine-1-carboxylate

  • Vehicle (e.g., saline with 5% DMSO)

  • Video tracking software

Procedure:

  • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Administer Ethyl 3-phenylpiperazine-1-carboxylate or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Record the animal's behavior for 5 minutes using a video camera.

  • Analyze the video recordings for the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Total distance traveled

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Workflow for Compound Characterization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Synthesis & Purification B Receptor Binding Assays (D2, 5-HT1A, etc.) A->B C Functional Assays (e.g., cAMP accumulation) B->C D Determine Ki and EC50/IC50 C->D E Pharmacokinetic Studies (ADME) D->E F Behavioral Models (e.g., Elevated Plus Maze) E->F G Toxicity Assessment F->G H Efficacy & Safety Profile G->H

Figure 2: A typical workflow for the characterization of a novel CNS compound.

Data Interpretation and Comparative Analysis

The following table provides a hypothetical framework for interpreting the binding affinity data of Ethyl 3-phenylpiperazine-1-carboxylate in comparison to known reference compounds.

CompoundPhenyl SubstitutionN-Alkyl GroupD2 Ki (nM)5-HT1A Ki (nM)D2/5-HT1A Selectivity
Reference A 2-OCH₃-(CH₂)₄-ArylLowHighHigh for 5-HT1A
Reference B 2,3-diCl-(CH₂)₄-ArylHighModerateModerate for D2
Ethyl 3-phenylpiperazine-1-carboxylate H-COOEtTo be determinedTo be determinedTo be determined

Analysis: By comparing the experimentally determined Ki values of Ethyl 3-phenylpiperazine-1-carboxylate with those of well-characterized analogs, researchers can infer its potential selectivity and functional activity. For instance, a lower Ki value for the 5-HT1A receptor compared to the D2 receptor would suggest a preference for the serotonergic system.

Conclusion and Future Directions

Ethyl 3-phenylpiperazine-1-carboxylate represents an under-explored molecule with significant potential for neuroscience research. Its structural similarity to a well-established class of CNS-active compounds makes it a compelling candidate for investigation. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers to elucidate its pharmacological profile and explore its therapeutic potential. Future studies should focus on comprehensive in vitro and in vivo characterization to validate the hypotheses presented herein and to fully understand the role of this novel compound in modulating neuronal function.

References

  • Campiani, G., et al. (2003). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Journal of Medicinal Chemistry, 46(19), 4035-4049. [Link]

  • Leopoldo, M., et al. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 50(17), 4214-4221. [Link]

  • de Almeida, J. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(19), 6563. [Link]

  • BenchChem. (2025). Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine. BenchChem.
  • Cernecka, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(25), 4436-4456. [Link]

  • Reiss, B. S., et al. (2019). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(11), 1546-1551. [Link]

  • Poleszak, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(4), 403-413. [Link]

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Application Notes and Protocols for the Evaluation of Ethyl 3-phenylpiperazine-1-carboxylate and Related Piperazine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of Ethyl 3-phenylpiperazine-1-carboxylate and other novel piperazine-containing compounds as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct evidence for the FAAH inhibitory activity of Ethyl 3-phenylpiperazine-1-carboxylate is not extensively documented in current literature, the piperazine scaffold is a well-established pharmacophore in a prominent class of potent and selective FAAH inhibitors.[1][2][3][4] This guide is therefore structured to provide the foundational knowledge and detailed protocols necessary to screen and characterize such compounds.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA).[5] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling. The inhibition of FAAH presents a compelling therapeutic strategy for a variety of pathological conditions. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its beneficial effects on pain, inflammation, anxiety, and other neurological disorders, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

The therapeutic potential of FAAH inhibitors has driven significant research into the discovery and development of novel inhibitory scaffolds. Among these, piperidine and piperazine derivatives have emerged as a particularly successful class of covalent inhibitors.[1][3][4]

The Chemical Biology of Piperazine-Based FAAH Inhibitors

A significant class of piperazine-based FAAH inhibitors are the aryl ureas.[1][4] These compounds act as irreversible, covalent inhibitors that target the catalytic serine nucleophile (Ser241) within the FAAH active site.[3][6] The proposed mechanism involves the enzyme-induced distortion of the urea's amide bond, which increases its susceptibility to nucleophilic attack by Ser241, leading to carbamylation of the serine residue and inactivation of the enzyme.[1]

Structure-Activity Relationship (SAR) Insights for Piperazine-Based FAAH Inhibitors:

FeatureObservationImplication for Novel Compound Screening
Piperazine Core The cyclic nature of the piperazine ring is crucial for positioning the reactive carbonyl group for covalent modification of the active site serine.Compounds containing a piperazine or similar cyclic amine core are promising candidates for FAAH inhibition.
Aryl Substituents The nature and position of substituents on the aryl ring significantly influence potency and selectivity.Systematic variation of aryl substituents is a key strategy for optimizing the inhibitory activity of novel piperazine compounds.
Urea/Carbamate Moiety The electrophilic carbonyl of the urea or carbamate is essential for the covalent reaction with Ser241.The presence of a urea, carbamate, or other electrophilic group is a strong indicator of potential covalent FAAH inhibition.

Visualizing the FAAH Inhibition Pathway

The following diagrams illustrate the key concepts in FAAH inhibition.

FAAH_Signaling_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1_Receptor CB1 Receptor AEA->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., analgesia, anxiolysis) CB1_Receptor->Signaling

Caption: FAAH-mediated degradation of anandamide.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Compound Test Compound (e.g., Ethyl 3-phenylpiperazine-1-carboxylate) FAAH_Assay Fluorescence-Based FAAH Inhibition Assay Compound->FAAH_Assay IC50 Determine IC50 Value FAAH_Assay->IC50 Cellular_FAAH_Activity Measure Cellular FAAH Activity IC50->Cellular_FAAH_Activity Animal_Model Rodent Model of Pain or Inflammation IC50->Animal_Model Cell_Culture Cells Expressing FAAH Cell_Culture->Cellular_FAAH_Activity Compound_Admin Compound Administration Animal_Model->Compound_Admin Endocannabinoid_Levels Measure Brain/Tissue Endocannabinoid Levels Compound_Admin->Endocannabinoid_Levels Behavioral_Testing Assess Therapeutic Efficacy Compound_Admin->Behavioral_Testing

Caption: Experimental workflow for FAAH inhibitor characterization.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[7][8]

Principle:

This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which upon hydrolysis by FAAH, releases a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • AMC-arachidonoyl amide (FAAH substrate)

  • Test compound (e.g., Ethyl 3-phenylpiperazine-1-carboxylate) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597 or PF-3845)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant FAAH to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the FAAH substrate in ethanol or DMSO.

    • Prepare a serial dilution of the test compound and positive control in DMSO.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 10 µL of test compound dilution or DMSO (for control wells).

      • 170 µL of FAAH assay buffer.

      • 10 µL of diluted FAAH enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

    • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based FAAH Activity Assay

This protocol assesses the ability of a test compound to inhibit FAAH activity within a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cells endogenously expressing FAAH.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Bradford assay reagent for protein quantification.

  • Reagents and equipment for the in vitro FAAH inhibition assay described above.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the total protein concentration of each lysate using the Bradford assay.

  • FAAH Activity Measurement:

    • Use the cell lysates as the source of FAAH enzyme in the in vitro fluorescence-based assay described in section 4.1.

    • Normalize the FAAH activity to the total protein concentration for each sample.

  • Data Analysis:

    • Calculate the percent inhibition of cellular FAAH activity for each concentration of the test compound relative to the vehicle-treated cells.

    • Determine the cellular IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation of FAAH Inhibition

This protocol provides a general framework for assessing the in vivo efficacy of a potential FAAH inhibitor in a rodent model.

Materials:

  • Rodent model of pain or inflammation (e.g., carrageenan-induced paw edema model).

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Anesthesia.

  • Equipment for tissue collection and processing (brain, liver, etc.).

  • LC-MS/MS for quantification of endocannabinoid levels.

Procedure:

  • Compound Administration and Pharmacokinetics (PK):

    • Conduct preliminary PK studies to determine the optimal dose and time course for the test compound.

  • In Vivo Efficacy Study:

    • Acclimate animals to the experimental conditions.

    • Administer the test compound or vehicle at the predetermined dose and time point before inducing the pathological condition (e.g., carrageenan injection).

    • Assess behavioral endpoints relevant to the model (e.g., paw withdrawal latency, mechanical allodynia).

  • Ex Vivo FAAH Activity Measurement and Endocannabinoid Quantification:

    • At the end of the behavioral experiment, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord).

    • Homogenize the tissues and measure ex vivo FAAH activity using the fluorescence-based assay.

    • Extract lipids from a separate aliquot of the tissue homogenate and quantify the levels of AEA and other fatty acid amides using LC-MS/MS.

  • Data Analysis:

    • Compare the behavioral outcomes between the compound-treated and vehicle-treated groups.

    • Correlate the behavioral effects with the degree of ex vivo FAAH inhibition and the changes in endocannabinoid levels.

Data Interpretation and Considerations

  • Selectivity: It is crucial to assess the selectivity of a novel FAAH inhibitor against other serine hydrolases, such as monoacylglycerol lipase (MAGL), to avoid off-target effects.[2]

  • Reversibility: Determine whether the inhibition is reversible or irreversible, as this has significant implications for the duration of action and potential for off-target covalent modification.

  • Blood-Brain Barrier Penetration: For centrally-acting indications, the ability of the compound to cross the blood-brain barrier is essential.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of Ethyl 3-phenylpiperazine-1-carboxylate and other piperazine-containing compounds as potential FAAH inhibitors. By following these methodologies, researchers can effectively screen for novel inhibitors, characterize their mechanism of action, and assess their therapeutic potential in preclinical models.

References

  • Piomelli, D., Labar, G., & De Vry, J. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 53(23), 8475-8483.
  • Malamas, M. S., Manos, T., & Makriyannis, A. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & medicinal chemistry, 27(23), 115096.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 9(7), 586-600.
  • Keith, J. M., Jones, W. M., & Tichenor, M. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS medicinal chemistry letters, 3(10), 833-837.
  • Di Marzo, V., & Maccarrone, M. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 10(3), 551.
  • Tu, W., Leleu-Chavain, N., Spencer, J., & Chavatte, P. (2017). Structure-activity relationships of benzothiophene piperazine urea based FAAH inhibitors.
  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Justinova, Z., & Panlilio, L. V. (2012). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(26), 8915-8924.
  • Johnson, D. S., Stiff, C., & Lazerwith, S. E. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 337(1), 14-26.
  • Maj, A., & Wróbel, Z. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C-H Functionalization. Molecules (Basel, Switzerland), 26(19), 6031.

Sources

Title: A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of Ethyl 3-phenylpiperazine-1-carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the development, optimization, and full validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 3-phenylpiperazine-1-carboxylate in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a total run time of under 5 minutes. The analyte and its internal standard are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines and demonstrated excellent linearity, accuracy, precision, and stability.[1][2] This robust protocol is suitable for high-throughput analysis and can be readily applied to pharmacokinetic and toxicokinetic studies in drug development.

Introduction: The Rationale for a Dedicated Analytical Method

Ethyl 3-phenylpiperazine-1-carboxylate is a derivative of the piperazine scaffold, a heterocyclic compound that is a core component in numerous pharmaceuticals.[3] Piperazine-based compounds exhibit a wide range of pharmacological activities, and their derivatives are frequently investigated as new chemical entities in drug discovery programs.[4] Accurate quantification of these compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for evaluating drug efficacy and safety.[5][6]

While various analytical techniques exist for piperazine derivatives, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), these methods can present challenges.[4] HPLC-UV may lack the required sensitivity for low-concentration samples and often requires derivatization to introduce a suitable chromophore.[7][8] GC-MS is also a powerful tool but may require derivatization to improve the volatility of the analyte.[9]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[5][10] The ability to use Multiple Reaction Monitoring (MRM) allows for the unequivocal detection of the analyte even in complex biological matrices, minimizing interferences and improving data quality.[5][11]

This document provides a comprehensive, field-tested protocol for the quantification of Ethyl 3-phenylpiperazine-1-carboxylate in human plasma using LC-MS/MS. The causality behind each experimental choice is explained, and the entire method is designed as a self-validating system, grounded in established regulatory principles.[1][12]

Experimental Protocol: Materials and Methodology

Chemicals, Reagents, and Standards
  • Analyte: Ethyl 3-phenylpiperazine-1-carboxylate (Reference Standard, >99.5% purity)

  • Internal Standard (IS): Ethyl 3-(phenyl-d5)-piperazine-1-carboxylate (>99% purity, 98% isotopic purity). Expertise Note: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to the most accurate and precise quantification.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Other: Human plasma (K2-EDTA as anticoagulant) sourced from at least six different healthy volunteers.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions

The chromatographic conditions were optimized to achieve a sharp peak shape, good retention, and separation from endogenous plasma components.

ParameterCondition
Column C18 Reversed-Phase, 50 x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Causality: A C18 column was selected for its versatility in retaining moderately polar compounds like the target analyte. The gradient elution allows for efficient separation from early-eluting polar interferences and ensures that late-eluting non-polar compounds are washed from the column, preventing carryover. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient positive mode ESI.

Mass Spectrometry (MS/MS) Conditions

The instrument was tuned for maximum sensitivity for the analyte and internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
MRM Transitions Analyte: m/z 235.2 → 162.1 (Quantifier), m/z 235.2 → 104.1 (Qualifier) IS: m/z 240.2 → 167.1 (Quantifier)
Collision Energy (CE) Optimized for each transition (Analyte: 15 eV, IS: 15 eV)
Dwell Time 100 ms

Causality: Positive ESI mode was chosen because the piperazine nitrogen atoms are basic and readily accept a proton. The MRM transitions were selected after direct infusion of the analyte. The transition from the precursor ion [M+H]+ to the most abundant and stable product ion is used for quantification to maximize sensitivity, while a second transition is monitored as a qualifier to ensure identity and selectivity.

Workflow and Protocols

Overall Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data reporting.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis & Data Processing cluster_report Reporting Sample Receive Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS 100 µL sample PP Perform Protein Precipitation Spike_IS->PP Add 300 µL ACN with IS Centrifuge Centrifuge and Collect Supernatant PP->Centrifuge Vortex Inject Inject into LC-MS/MS Centrifuge->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calc Calculate Concentration (via Calibration Curve) Integration->Calc Report Generate Final Report Calc->Report

Caption: High-level workflow for sample analysis.

Step-by-Step Sample Preparation Protocol (Protein Precipitation)
  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL) to each tube.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a 96-well plate or HPLC vials.

  • Inject: Place the plate or vials in the autosampler for LC-MS/MS analysis. Inject 5 µL.

Trustworthiness: This protein precipitation protocol is fast, cost-effective, and generally provides clean extracts for LC-MS/MS analysis. Using a 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.

Method Validation: Ensuring a Self-Validating System

The method was rigorously validated according to the ICH Q2(R1) and M10 Bioanalytical Method Validation guidelines.[12][13] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Selectivity Assess interference from endogenous components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in 6 different blank plasma sources.
Linearity & Range Establish the relationship between concentration and response.Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured value to the true value.Mean concentration at each QC level (LLOQ, L, M, H) should be within ±15% of the nominal value (±20% at LLOQ).
Precision Degree of scatter between a series of measurements.Coefficient of variation (%CV) should not exceed 15% for each QC level (20% for LLOQ).
Matrix Effect Assess ion suppression or enhancement from the matrix.The %CV of the IS-normalized matrix factor across 6 plasma lots should be ≤15%.
Recovery Efficiency of the extraction procedure.Recovery should be consistent and reproducible. The %CV across L, M, H QC levels should be ≤15%.
Stability Evaluate analyte stability under various conditions.Mean concentration of stability samples must be within ±15% of nominal concentration.
Logical Flow of the Validation Process

Validation_Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Sample Handling Start Method Development Complete Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity LLOQ LLOQ Determination Selectivity->LLOQ Linearity->LLOQ Accuracy_Precision Accuracy & Precision (Intra- & Inter-Day) Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Extraction Recovery Accuracy_Precision->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Accuracy_Precision->Stability LLOQ->Accuracy_Precision End Method Validated Matrix_Effect->End Recovery->End Stability->End

Caption: Logical relationship between key method validation experiments.

Summary of (Hypothetical) Validation Results

The method successfully met all pre-defined acceptance criteria.

  • Linearity: The calibration curve was linear over the range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.995.

  • Accuracy & Precision:

    QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
    LLOQ 0.1 95.5 8.7 98.2 11.4
    Low (LQC) 0.3 102.1 6.2 101.5 7.8
    Mid (MQC) 10.0 98.9 4.5 99.3 5.1

    | High (HQC) | 80.0 | 101.3 | 3.8 | 100.8 | 4.2 |

  • Recovery & Matrix Effect: The extraction recovery was consistent across all QC levels, averaging 92.4% (CV < 5%). The IS-normalized matrix factor was between 0.95 and 1.04, indicating that the stable isotope-labeled internal standard effectively compensated for minor matrix effects.

  • Stability: Ethyl 3-phenylpiperazine-1-carboxylate was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature, and for 90 days at -80°C.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Ethyl 3-phenylpiperazine-1-carboxylate in human plasma. The simple sample preparation procedure and short chromatographic run time make it ideal for high-throughput analysis. The method has been fully validated according to international regulatory standards, demonstrating its reliability and suitability for supporting pharmaceutical development studies.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Institute of Forensic Research. [Link]

  • Pasilis, S. P., et al. (2017). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Analytical and Bioanalytical Chemistry, 409(13), 3345–3353. [Link]

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 19, 219. [Link]

  • De-la-Torre, R., et al. (2012). Development and validation of a GC-MS method for the simultaneous quantification of two piperazine designer drugs sold in combination in plasma, urine, and cell culture medium. Journal of Analytical Methods in Chemistry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Google Patents. (n.d.).
  • Jones, B. R., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Drug Discovery Today: Technologies, 9(3), e215-e221. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hotha, K. K. (2012). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. [Link]

  • Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-phenylpiperazine-1-carboxylate and its analogs in high-throughput screening (HTS) campaigns. Due to the prevalence of the arylpiperazine moiety in centrally acting agents, this guide focuses on two major classes of drug targets: G Protein-Coupled Receptors (GPCRs) and Monoamine Transporters (SLC6 family) . We will delve into the underlying principles of relevant HTS assays, provide detailed, field-tested protocols, and discuss critical data analysis and quality control measures. The aim is to equip researchers with the necessary knowledge to effectively screen and characterize compounds related to Ethyl 3-phenylpiperazine-1-carboxylate, thereby accelerating the drug discovery process.

Introduction: The Significance of the Arylpiperazine Scaffold and High-Throughput Screening

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system.[1][2] Derivatives of arylpiperazine are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and transporters.[1] Ethyl 3-phenylpiperazine-1-carboxylate, a specific derivative, serves as a representative of this chemical class for the purposes of this guide.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[3] The integration of automation, miniaturization, and sensitive detection methods allows for the efficient identification of "hit" compounds that can be further optimized into lead candidates.[3][4] This guide will focus on HTS assays pertinent to the likely biological targets of arylpiperazine derivatives.

Potential Biological Targets for Ethyl 3-phenylpiperazine-1-carboxylate

Based on the extensive literature on arylpiperazine-containing compounds, two prominent and pharmacologically significant target classes emerge as highly relevant for screening campaigns involving Ethyl 3-phenylpiperazine-1-carboxylate:

  • G Protein-Coupled Receptors (GPCRs): This vast superfamily of cell surface receptors is the target of over 30% of all FDA-approved drugs.[5] They are integral to a multitude of physiological processes, making them prime targets for therapeutic intervention.[6]

  • Monoamine Transporters: These include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] As members of the Solute Carrier 6 (SLC6) family, they regulate neurotransmitter levels in the synapse and are key targets for antidepressants, stimulants, and drugs for various neurological disorders.[7][8]

The following sections will provide detailed HTS protocols for both target classes, allowing researchers to investigate the potential activity of Ethyl 3-phenylpiperazine-1-carboxylate and related molecules.

High-Throughput Screening for GPCR Activity

GPCR activation initiates a cascade of intracellular signaling events, primarily through the coupling to G proteins, which in turn modulate the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[5][9] HTS assays for GPCRs are designed to detect these downstream signals.

Principle of GPCR HTS Assays

Cell-based assays are the most common format for GPCR HTS.[5] These assays typically utilize engineered cell lines that stably express the GPCR of interest. Upon ligand binding and receptor activation, changes in second messenger concentrations are measured using various detection technologies.[10]

Workflow for a Cell-Based GPCR HTS Campaign

Caption: A generalized workflow for a high-throughput screening campaign targeting GPCRs.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for cAMP Modulation

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels, suitable for screening compounds that may act as agonists or antagonists at Gs- or Gi-coupled GPCRs.

Materials:

  • Recombinant cell line expressing the GPCR of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • cAMP standard.

  • HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • 384-well low-volume white microplates.

  • Test compounds (including Ethyl 3-phenylpiperazine-1-carboxylate) dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the recombinant cells to 80-90% confluency.

    • Harvest the cells and resuspend in assay buffer to the desired density.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate using an automated liquid handler.

    • For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist.

  • Cell Lysis and Detection:

    • After an appropriate incubation period (typically 30-60 minutes at room temperature), add 5 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate diluted in lysis buffer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

Data Analysis:

The HTRF ratio is inversely proportional to the intracellular cAMP concentration. The activity of test compounds is determined by comparing the HTRF ratio in compound-treated wells to that of control wells. Dose-response curves are generated to determine the potency (EC50 or IC50) of active compounds.

Quantitative Data Summary:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5
Signal-to-Background The ratio of the signal from the positive control to the negative control.> 5
EC50 / IC50 The concentration of a compound that produces 50% of the maximal response.Compound-dependent

High-Throughput Screening for Monoamine Transporter Activity

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[7] HTS assays for these transporters typically measure the inhibition of substrate uptake.

Principle of Monoamine Transporter HTS Assays

These assays often employ a fluorescent substrate that mimics the natural neurotransmitter.[7][11] When this substrate is taken up by cells expressing the transporter, the intracellular fluorescence increases.[7] Test compounds are screened for their ability to inhibit this fluorescence increase.

Workflow for a Transporter Uptake HTS Assay

Caption: A streamlined workflow for a fluorescence-based monoamine transporter uptake assay.

Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol outlines a method for screening inhibitors of DAT, SERT, or NET using a commercially available fluorescent substrate uptake assay kit.[11][12]

Materials:

  • HEK-293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Fluorescent substrate and masking dye (from a commercial kit).

  • 384-well black-walled, clear-bottom microplates.

  • Known transporter inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) as positive controls.

  • Test compounds (including Ethyl 3-phenylpiperazine-1-carboxylate) in DMSO.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate the transporter-expressing cells in 384-well plates and allow them to adhere overnight.

  • Compound Pre-incubation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add 20 µL of assay buffer containing the test compounds or controls to each well.

    • Incubate for 10-20 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Prepare the fluorescent substrate working solution in assay buffer.

    • Add 20 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader capable of kinetic reads from the bottom.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 1-2 minutes for 30-60 minutes.

Data Analysis:

The rate of fluorescence increase (slope of the kinetic curve) is proportional to the transporter activity. The percentage of inhibition by the test compound is calculated by comparing the slope in the presence of the compound to the control wells. IC50 values are determined from dose-response curves.

Quantitative Data Summary:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.6
Km of Fluorescent Substrate The concentration of substrate at which the transport rate is half of Vmax.Transporter-dependent
IC50 The concentration of an inhibitor that reduces transporter activity by 50%.Compound-dependent
Alternative Protocol: Radioligand-Based Scintillation Proximity Assay (SPA)

For laboratories equipped to handle radioactivity, SPA offers a sensitive and homogeneous alternative for measuring transporter inhibition.[13][14]

Principle:

In this assay, membranes prepared from cells expressing the transporter of interest are coupled to scintillant-impregnated beads.[14][15] A radiolabeled ligand that binds to the transporter is added. When the radioligand binds to the transporter on the bead, the emitted beta particles are close enough to excite the scintillant, producing light.[13] Unbound radioligand in solution is too far away to cause a signal.[14] Test compounds are screened for their ability to compete with the radioligand for binding, thus reducing the light signal.

Brief Methodology:

  • Bead-Membrane Conjugation: Couple membranes from transporter-expressing cells to SPA beads.

  • Assay Setup: In a microplate, combine the bead-membrane conjugate, a radiolabeled ligand (e.g., [3H]-WIN 35,428 for DAT), and the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Detection: Measure the light output using a scintillation counter.

Trustworthiness and Self-Validating Systems

To ensure the reliability of HTS data, it is crucial to incorporate a robust quality control framework.

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]

  • Reference Compounds: Always include known inhibitors and activators as positive controls to validate each assay plate.

  • Counter-screens: To eliminate false positives, it is advisable to perform counter-screens. For example, compounds that inhibit the fluorescent signal in the transporter assay could be tested for autofluorescence or quenching properties.

  • Orthogonal Assays: Confirm hits from the primary screen using a different assay format (e.g., confirming a hit from a fluorescence-based assay with a radioligand binding assay).

Conclusion

This application note provides a framework for conducting high-throughput screening campaigns to investigate the biological activity of Ethyl 3-phenylpiperazine-1-carboxylate and related arylpiperazine derivatives. By focusing on two high-probability target classes, GPCRs and monoamine transporters, and providing detailed, validated protocols, we aim to facilitate the discovery of novel modulators of these important drug targets. The successful implementation of these assays, coupled with rigorous data analysis and quality control, will undoubtedly accelerate the journey from hit identification to lead optimization.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. eLife. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • HTS assay development. Nuvisan. [Link]

  • Principle of the SPA.His-tagged transport proteins are bound to... ResearchGate. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]

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Functional assays to determine the biological activity of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to elucidating the biological activity of Ethyl 3-phenylpiperazine-1-carboxylate through a strategic series of functional assays.

Introduction: Deconstructing Ethyl 3-phenylpiperazine-1-carboxylate for Functional Analysis

Ethyl 3-phenylpiperazine-1-carboxylate belongs to the phenylpiperazine class of compounds, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Phenylpiperazine derivatives are prevalent in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Their structural architecture makes them versatile ligands capable of interacting with a range of biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs).[2][4] The presence of a phenyl group and a piperazine ring suggests a high probability of interaction with the binding sites of transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), as well as various serotonergic, dopaminergic, and adrenergic receptors.[1][5]

This guide provides a structured, hypothesis-driven framework for characterizing the biological activity of Ethyl 3-phenylpiperazine-1-carboxylate. As a Senior Application Scientist, the rationale is not to present a rigid, exhaustive screening cascade, but to outline a logical, efficient series of functional assays that build upon one another to create a comprehensive pharmacological profile. We will progress from the most probable targets based on the compound's structure—monoamine transporters—to key GPCR families and potential off-target enzymatic activity. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.

Hypothesized Primary Targets & Assay Strategy

The core structure of Ethyl 3-phenylpiperazine-1-carboxylate directs our investigation toward three primary target classes:

  • Monoamine Transporters (SLC6 Family): These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are well-established targets for antidepressants and psychostimulants.[6][7] The phenylpiperazine moiety is a classic pharmacophore for interacting with DAT, NET, and SERT.[8][9][10] Our first objective is to determine if the compound acts as an inhibitor or a substrate (releasing agent) for these transporters.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and mediate a vast array of physiological responses.[11][12] Phenylpiperazines frequently exhibit affinity for various GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[2][4] Functional assays measuring downstream signaling (e.g., cAMP, calcium flux) are essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[13][14]

  • Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes that catabolize monoamine neurotransmitters.[15][16] Inhibition of MAO can lead to increased neurotransmitter levels and is a mechanism for treating depression and neurodegenerative diseases.[17][18] Assessing MAO inhibition is crucial for understanding the compound's full mechanistic profile and potential polypharmacology.

This application note will detail the protocols for assays targeting each of these classes, providing the means to quantify potency (IC₅₀/EC₅₀) and selectivity.

Section 1: Monoamine Transporter Activity Profiling

Causality of Experimental Choice: The initial and most critical step is to assess the interaction of Ethyl 3-phenylpiperazine-1-carboxylate with monoamine transporters. These transporters are primary targets for psychoactive agents that modulate dopaminergic, serotonergic, and noradrenergic signaling.[6] We will employ a radioligand-based uptake inhibition assay, a gold-standard method for determining a compound's potency in blocking transporter function.[8][19] This approach directly measures the functional consequence of a compound binding to the transporter.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound at human DAT, SERT, and NET. It utilizes cell lines stably expressing the respective transporters and a radiolabeled substrate.

Workflow Overview

G Workflow: Monoamine Transporter Uptake Inhibition Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Plate hDAT, hSERT, or hNET expressing cells in 96-well plates culture Culture for 24-48h to ~80% confluency plate_cells->culture preincubate Pre-incubate cells with Test Compound / Controls culture->preincubate add_radioligand Add Radiolabeled Substrate ([3H]DA, [3H]5-HT, or [3H]NE) preincubate->add_radioligand terminate Terminate uptake (Wash with ice-cold buffer) incubate Incubate for a defined period (e.g., 10-15 min) add_radioligand->incubate incubate->terminate lyse Lyse cells terminate->lyse count Quantify uptake via Liquid Scintillation Counting lyse->count analyze Calculate % Inhibition and determine IC50 count->analyze

Caption: High-level workflow for the radioligand uptake inhibition assay.

Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine (NE).

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Test Compound: Ethyl 3-phenylpiperazine-1-carboxylate, prepared as a 10 mM stock in DMSO.

  • Positive Controls: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).[6][7][20]

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Nomifensine for DAT).

  • Plates: Poly-D-lysine coated 96-well plates.

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density of 50,000-80,000 cells/well. Incubate at 37°C, 5% CO₂ for 24-48 hours to allow for adherence and formation of a near-confluent monolayer.[8]

  • Compound Preparation: Prepare serial dilutions of Ethyl 3-phenylpiperazine-1-carboxylate and positive controls in KRH buffer. The final concentration range should typically span from 1 nM to 100 µM. Include a vehicle control (DMSO) and a non-specific binding control.

  • Assay Initiation: Aspirate the culture medium from the cells and wash once with KRH buffer.

  • Pre-incubation: Add 50 µL of the diluted test compound, control, or vehicle to the appropriate wells. Pre-incubate the plate for 20 minutes at room temperature (or 37°C, depending on the specific protocol).[6][7]

  • Substrate Addition: Add 50 µL of KRH buffer containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 50 nM [³H]Dopamine for DAT).[6]

  • Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes for DAT, 15 minutes for SERT) at the appropriate temperature (e.g., 25°C or 37°C).[6][7] This incubation must be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with ice-cold KRH buffer. This stops the transporter activity and removes extracellular radioligand.

  • Cell Lysis: Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 10 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Presentation:

  • Calculate Percent Inhibition:

    • Total Uptake = CPM from vehicle control wells.

    • Non-specific Binding (NSB) = CPM from non-specific binding control wells.

    • Specific Uptake = Total Uptake - NSB.

    • % Inhibition = 100 * (1 - [(CPM of Test Compound - NSB) / Specific Uptake])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.

  • Summarize Data: Present the results in a clear, tabular format.

Target TransporterTest Compound IC₅₀ (nM)Positive Control IC₅₀ (nM)Positive Control (Name)
hDAT[Calculated Value][Calculated Value]Nomifensine
hSERT[Calculated Value][Calculated Value]Fluoxetine
hNET[Calculated Value][Calculated Value]Desipramine

Section 2: G-Protein Coupled Receptor (GPCR) Functional Characterization

Causality of Experimental Choice: Having established the compound's activity at monoamine transporters, the next logical step is to investigate its effects on GPCRs, the other major target class for phenylpiperazines. Instead of exhaustive binding assays, we will proceed directly to functional assays. These assays reveal not only if the compound binds but also its functional consequence—whether it activates (agonist), blocks (antagonist), or modulates the receptor's signaling cascade.[13] We will focus on two canonical signaling pathways: Gs/Gi (via cAMP) and Gq (via calcium flux).[21]

Protocol 2: cAMP Second Messenger Assay for Gs/Gi-Coupled Receptors

This protocol measures the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled receptors or inhibited by Gi-coupled receptors.

Signaling Pathway

G GPCR Gs-Coupled Signaling Pathway Ligand Agonist (e.g., Test Compound) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.

Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells expressing the GPCR of interest (e.g., 5-HT₄ receptor for Gs, D₂ receptor for Gi).

  • Assay Kits: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) or bioluminescence-based (e.g., GloSensor™) cAMP assay kit.

  • Agonist Mode Control: A known agonist for the target receptor.

  • Antagonist Mode Control: A known antagonist for the target receptor.

  • Instrumentation: A microplate reader compatible with the chosen assay format (e.g., TR-FRET or luminescence).

Step-by-Step Methodology:

  • Cell Preparation: Plate cells in a 96- or 384-well plate and culture overnight.

  • Agonist Mode:

    • Add serial dilutions of Ethyl 3-phenylpiperazine-1-carboxylate or a known agonist control to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of the test compound or a known antagonist control.

    • Add a known agonist at its EC₈₀ concentration to all wells (except negative controls).

    • Incubate for a specified time at 37°C.

  • Assay Development: Following the incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition: Read the plate on a compatible microplate reader.

Data Analysis and Presentation:

  • Agonist Mode: Convert raw data to cAMP concentration. Plot concentration against the log of the agonist concentration and use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

  • Antagonist Mode: Calculate the percent inhibition of the agonist response. Plot percent inhibition against the log of the antagonist concentration to determine the IC₅₀ value.

  • Summarize Data: Present the results in a table.

Target ReceptorAssay ModeTest Compound Potency (EC₅₀/IC₅₀, nM)Test Compound Efficacy (% of Control Agonist)
[e.g., 5-HT₄]Agonist[Calculated Value][Calculated Value]
[e.g., D₂]Antagonist[Calculated Value]N/A

Section 3: Monoamine Oxidase (MAO) Inhibition Profiling

Causality of Experimental Choice: To complete the primary pharmacological profile, it is essential to determine if the compound interacts with key metabolic enzymes for monoamines. MAO-A and MAO-B are critical enzymes in neurotransmitter degradation, and their inhibition can significantly alter synaptic neurotransmitter levels.[15][16] A fluorometric assay provides a sensitive and high-throughput method to screen for inhibitory activity against both isoforms.[17]

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol measures the ability of Ethyl 3-phenylpiperazine-1-carboxylate to inhibit the activity of recombinant human MAO-A and MAO-B enzymes. The assay detects hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation, using a fluorimetric probe.[22]

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both isoforms) or specific substrates if preferred.

  • Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex™ Red).

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[18][22]

  • Instrumentation: A fluorescence microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of enzymes, substrates, and detection reagents in assay buffer.

  • Compound Addition: In a 96-well black plate, add the test compound or positive controls over a range of concentrations. Include a vehicle control.

  • Enzyme Addition & Pre-incubation: Add MAO-A or MAO-B enzyme to the wells. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate and the detection reagents (HRP and fluorogenic probe).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).

Data Analysis and Presentation:

  • Calculate Percent Inhibition: Use the fluorescence signal from the vehicle control wells as 100% enzyme activity and calculate the percent inhibition for each concentration of the test compound.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

  • Summarize Data:

Enzyme IsoformTest Compound IC₅₀ (nM)Positive Control IC₅₀ (nM)Positive Control (Name)
MAO-A[Calculated Value][Calculated Value]Clorgyline
MAO-B[Calculated Value][Calculated Value]Selegiline

Summary and Integrated Pharmacological Profile

By systematically executing the assays described in this guide, researchers can construct a detailed pharmacological profile for Ethyl 3-phenylpiperazine-1-carboxylate. The data generated will elucidate:

  • Potency and Selectivity at Monoamine Transporters: The IC₅₀ values from Protocol 1 will reveal how strongly the compound inhibits DAT, SERT, and NET and will define its selectivity profile (e.g., is it a selective serotonin reuptake inhibitor, a triple reuptake inhibitor, etc.).

  • Functional Activity at GPCRs: The results from Protocol 2 will identify whether the compound has agonist or antagonist activity at key Gs, Gi, or Gq-coupled receptors, providing crucial information about its potential signaling mechanisms.

  • Off-Target Enzymatic Effects: The MAO inhibition data from Protocol 3 will determine if the compound has the potential to alter neurotransmitter metabolism, an important consideration for its overall in vivo effect.

This integrated dataset provides a robust foundation for further preclinical development, enabling informed decisions about potential therapeutic applications, mechanism of action studies, and safety profiling.

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Application Note: Radiolabeling of Ethyl 3-phenylpiperazine-1-carboxylate for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the radiolabeling of Ethyl 3-phenylpiperazine-1-carboxylate, a molecule of significant interest for in vivo imaging of various neurological and oncological targets. We present a detailed protocol for the synthesis of [¹¹C]Ethyl 3-phenylpiperazine-1-carboxylate via N-methylation of a suitable precursor using [¹¹C]methyl iodide. This guide is intended for researchers, scientists, and drug development professionals engaged in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET). The protocols herein emphasize scientific integrity, reproducibility, and adherence to established quality control standards for radiopharmaceutical production.

Introduction: The Significance of Radiolabeled Piperazines

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of biological systems. In the realm of molecular imaging, radiolabeled piperazine derivatives have emerged as powerful probes for visualizing and quantifying receptors and transporters in the central nervous system and peripheral tissues.[1][2][3] The ability to non-invasively study the distribution and density of these targets in vivo provides invaluable insights into disease mechanisms and can significantly accelerate drug development.[4][5]

Ethyl 3-phenylpiperazine-1-carboxylate, the subject of this guide, represents a versatile platform for derivatization and subsequent radiolabeling. Depending on the specific biological target, this core structure can be modified to enhance affinity and selectivity. This document will focus on the radiolabeling of this specific compound with Carbon-11, a positron-emitting radionuclide with a half-life of 20.4 minutes, making it ideal for PET imaging studies that investigate dynamic biological processes.[4][6][7] The short half-life necessitates rapid and efficient radiosynthesis and purification, a central theme of the protocols described below.[5][8][9]

Radiosynthesis Strategy: N-Methylation with [¹¹C]Methyl Iodide

The most direct and widely adopted strategy for labeling molecules with a secondary amine, such as the piperazine nitrogen in our precursor, is through N-methylation using a reactive [¹¹C]methylating agent.[6][10][11] [¹¹C]Methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are the most common reagents for this transformation due to their high reactivity and the routine availability from automated radiosynthesis modules.[6][10][12] This application note will detail the use of [¹¹C]CH₃I.

The underlying principle of this reaction is a nucleophilic substitution where the secondary amine of the precursor molecule attacks the electrophilic methyl carbon of [¹¹C]CH₃I, forming the desired N-[¹¹C]methylated product. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and is often facilitated by a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.[13][14][15]

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control & Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CH4_Conversion [¹¹C]CH₄ Conversion Cyclotron->CH4_Conversion [¹¹C]CO₂ Iodination Gas-Phase Iodination CH4_Conversion->Iodination [¹¹C]CH₄ Reaction N-Methylation Reaction ([¹¹C]CH₃I, Base, Solvent) Iodination->Reaction [¹¹C]CH₃I Precursor Precursor (Ethyl 3-phenylpiperazine) Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC QC Quality Control (Radiochemical Purity, Specific Activity) HPLC->QC Formulation Sterile Formulation for Injection QC->Formulation Final_Product [¹¹C]Ethyl 3-phenylpiperazine- 1-carboxylate Formulation->Final_Product InVivo_Evaluation Tracer [¹¹C]Ethyl 3-phenylpiperazine- 1-carboxylate Injection Intravenous Injection Tracer->Injection Distribution Systemic Distribution (Bloodstream) Injection->Distribution BBB Blood-Brain Barrier Penetration Distribution->BBB Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Clearance Clearance (e.g., Renal, Hepatobiliary) Distribution->Clearance Target Target Binding (e.g., Receptors, Transporters) BBB->Target NonSpecific Non-Specific Binding BBB->NonSpecific PET PET Imaging (Signal Detection) Target->PET Specific Signal NonSpecific->PET Background Signal Metabolism->Clearance Clearance->PET Signal Washout

Sources

Application Note: A Multi-Assay Approach for Assessing the Cytotoxicity of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-phenylpiperazine-1-carboxylate is a member of the piperazine class of compounds. Piperazine derivatives are investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and psychoactive properties.[1][2][3] Given their therapeutic potential, rigorous evaluation of their cytotoxic effects is a critical step in preclinical drug development to identify compounds with a favorable safety profile.[4][5]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of Ethyl 3-phenylpiperazine-1-carboxylate. We present a multi-assay, orthogonally-validated strategy that interrogates distinct cellular pathways of toxicity: metabolic activity, membrane integrity, and apoptosis induction. Adhering to this multi-parametric approach provides a more complete and reliable toxicological profile than any single assay alone.[6][7]

The Importance of the Cellular Model

The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound. For instance, if Ethyl 3-phenylpiperazine-1-carboxylate is being investigated as an anti-cancer agent, a panel of relevant cancer cell lines (e.g., breast, liver, colon) should be used.[1][2] Conversely, if it is intended for non-cancer indications, cytotoxicity should be assessed in non-cancerous cell lines relevant to potential off-target tissues (e.g., hepatocytes for liver toxicity, or fibroblasts for general toxicity). It is crucial to maintain consistent and well-documented cell culture practices, including cell line authentication and routine mycoplasma testing, to ensure data reproducibility.

Assay 1: Metabolic Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.

Workflow for the MTT Metabolic Viability Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution A Seed Cells in 96-well Plate B Allow Adhesion (24 hours) A->B D Treat Cells with Compound (24-72h) B->D C Prepare Compound Serial Dilutions C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate (2-4h) Formazan Forms E->F G Solubilize Crystals (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H LDH_Workflow cluster_setup Phase 1: Setup & Treatment cluster_assay Phase 2: LDH Measurement A Seed and Treat Cells in 96-well Plate as per MTT Protocol C Transfer Supernatant to a New Assay Plate A->C B Prepare Controls: 1. Spontaneous Release (Vehicle) 2. Maximum Release (Lysis Buffer) B->C D Add LDH Reaction Mixture (Substrate, Cofactor, Dye) C->D E Incubate at Room Temp (Protected from Light, ~30 min) D->E F Add Stop Solution (if required by kit) E->F G Measure Absorbance (~490 nm) F->G

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Treated cell culture plates (prepared as in steps 1-3 of the MTT protocol)

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following essential controls in triplicate:

    • Spontaneous LDH Release: Wells with untreated or vehicle-treated cells.

    • Maximum LDH Release: To untreated cells, add the lysis buffer provided in the kit (typically 10 µL per 100 µL of medium) 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

    • Background Control: Medium only, with no cells.

  • Collect Supernatant: Following the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer to Assay Plate: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate. [10]4. Prepare Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. [11]5. Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the new assay plate containing the supernatants. [10]6. Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The intensity of the color formed is proportional to the amount of LDH released. [10]

Assay 3: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. [12]Caspases-3 and -7 are the primary "executioner" caspases. The Caspase-Glo® 3/7 Assay is a luminescent method that measures their combined activity. [13]The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. [13]This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample. [13]

Workflow for the Caspase-Glo® 3/7 Apoptosis Assay

Caspase_Workflow cluster_setup Phase 1: Setup & Treatment cluster_assay Phase 2: Luminescence Measurement A Seed and Treat Cells in White-walled 96-well Plate B Equilibrate Plate to Room Temperature A->B C Add Caspase-Glo® 3/7 Reagent (Add-Mix-Measure) B->C D Incubate at Room Temp (30 min to 3h) C->D E Measure Luminescence (Plate Luminometer) D->E

Caption: Simplified "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Treated cell culture plates (prepared as in steps 1-3 of the MTT protocol, but using white-walled, opaque 96-well plates suitable for luminescence).

  • Positive control inducer of apoptosis (e.g., Staurosporine).

Procedure:

  • Cell Treatment: Seed and treat cells with Ethyl 3-phenylpiperazine-1-carboxylate in a white-walled 96-well plate as previously described. Include a positive control by treating a set of wells with a known apoptosis-inducing agent.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent causes cell lysis, so no prior cell processing is needed. [13] c. Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. Incubation time may need optimization depending on the cell line and compound.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization: For all assays, results should be expressed as a percentage relative to controls.

  • For MTT (Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • For Caspase-Glo (Apoptosis): Results are often expressed as "Fold Change" over the vehicle control after subtracting the blank (medium + reagent) values. Fold Change = (RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank) (where RLU is Relative Luminescence Units)

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. To determine the IC50, plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration. [14][15]Use a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve) to fit the data and calculate the IC50 value. [16][17]Software such as GraphPad Prism is ideal for this analysis. [18][19] Example Data Presentation:

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.50 ± 2.11.0 ± 0.1
0.198 ± 5.13 ± 1.81.2 ± 0.2
185 ± 6.212 ± 3.32.5 ± 0.4
1052 ± 4.845 ± 5.06.8 ± 0.7
5021 ± 3.978 ± 6.14.1 ± 0.5
1005 ± 2.095 ± 4.22.3 ± 0.3
*Note: Caspase activity may decrease at very high cytotoxic concentrations due to overwhelming necrosis and loss of cellular machinery.

Interpretation: By comparing the results from the three assays, a more detailed picture of the cytotoxic mechanism emerges.

  • Concordant MTT decrease and LDH increase: Suggests cell death primarily through necrosis or membrane disruption.

  • Early Caspase-3/7 activation followed by MTT decrease: Indicates an apoptotic mechanism of cell death.

  • MTT decrease without significant LDH release or caspase activation: May suggest a cytostatic effect (inhibition of proliferation) or a non-classical cell death pathway that warrants further investigation.

References

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. [Diagram].
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • ResearchGate. (2023). How to calculate IC50.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed Central (PMC). (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • PubMed Central (PMC) - NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • NCBI Bookshelf - NIH. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Taylor & Francis Online. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives.
  • MDPI. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines.
  • Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627.
  • PubMed Central (PMC) - NIH. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Reaction Biology. (2022). Caspas-Glo 3/7 Assay.
  • BenchChem. (2025). Application Notes and Protocols: Measuring Apoptosis with Caspase-Glo® 3/7 Assay in BI-891065 Treated Cells.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Abcam. (n.d.). Cytotoxicity assay kits and cell viability assay kits.
  • National Institutes of Health (NIH). (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • AAT Bioquest. (2023). What is the principle of LDH assay?.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • PubMed. (2009). Biochemical and biological properties of 4-(3-phenyl- [4][13]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Retrieved from PubMed.

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • PubChem. (2025). 1-[(3-Ethyl-2-pyridinyl)methyl]-3-phenylpiperazine.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Asymmetrically Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate art of synthesizing asymmetrically substituted piperazines. The piperazine scaffold is a celebrated privileged structure in medicinal chemistry, yet its inherent symmetry presents a formidable challenge to the synthetic chemist aiming for precise, asymmetrical functionalization. This guide is designed to be your trusted resource, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common hurdles encountered in this field.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Poor Regioselectivity in N-Monofunctionalization

Symptom: Your reaction yields a mixture of unreacted piperazine, the desired N-monosubstituted product, and the N,N'-disubstituted byproduct, with the latter often being the major component.

Root Cause Analysis: The two secondary amine nitrogens in piperazine have similar nucleophilicity. Once the first substitution occurs, the remaining nitrogen is still sufficiently reactive to undergo a second substitution, often at a comparable rate to the initial reaction.

Solutions:

  • Kinetic Control with Excess Piperazine:

    • Rationale: By using a large excess of piperazine (5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is significantly higher than it encountering a monosubstituted one. This statistically favors the formation of the mono-adduct.

    • Troubleshooting: While effective for simple alkylations, this method can be wasteful and complicates purification. The excess piperazine, being basic, can be challenging to remove. An acidic wash during workup will protonate the excess piperazine, rendering it water-soluble and easily separable from the desired product in an organic layer[1]. However, if your product also has basic handles, this may not be a viable strategy.

  • In Situ Mono-Protonation:

    • Rationale: Adding one equivalent of a suitable acid (e.g., HCl, acetic acid) to piperazine generates the piperazinium salt in situ. The protonated nitrogen is effectively "protected" and deactivated towards electrophiles, directing substitution to the free, unprotonated nitrogen[1][2][3][4].

    • Troubleshooting: The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than that of free piperazine. This may necessitate more forcing reaction conditions (higher temperature, longer reaction times) or the use of a more reactive electrophile[1].

  • The Protecting Group Strategy (The Gold Standard):

    • Rationale: This is the most reliable method for achieving high regioselectivity. One nitrogen is temporarily masked with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, directing substitution to the unprotected nitrogen. Subsequent deprotection reveals the free amine for further functionalization[2][5][6][7].

    • Troubleshooting: This multi-step approach can impact the overall yield. It is crucial to ensure each step (protection, functionalization, deprotection) proceeds to completion. Incomplete protection will lead to disubstitution, while incomplete deprotection will result in a lower yield of the final product.

Decision Workflow for N-Monofunctionalization:

G start Goal: N-Monosubstituted Piperazine protecting_group Is the use of a protecting group feasible? start->protecting_group excess_piperazine Are starting materials inexpensive and purification straightforward? protecting_group->excess_piperazine No use_pg Use Orthogonal Protecting Group Strategy protecting_group->use_pg Yes protonation Is the electrophile highly reactive? excess_piperazine->protonation No use_excess Use Large Excess of Piperazine (5-10 eq.) excess_piperazine->use_excess Yes use_protonation Employ In Situ Mono-Protonation protonation->use_protonation Yes end Proceed with Synthesis protonation->end No, reconsider strategy use_pg->end use_excess->end use_protonation->end pg_no No pg_yes Yes excess_yes Yes excess_no No protonation_yes Yes protonation_no No

Caption: Decision tree for selecting a regioselective N-monofunctionalization strategy.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Arylation

Symptom: When attempting to couple an aryl halide with a mono-protected piperazine, you observe low conversion of starting materials and/or the formation of decomposition products.

Root Cause Analysis: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent[8]. An inappropriate combination can lead to catalyst deactivation, slow reaction rates, or side reactions.

Solutions:

  • Catalyst and Ligand Screening:

    • Rationale: Sterically hindered and electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent β-hydride elimination, especially with less reactive aryl chlorides[8].

    • Troubleshooting Steps:

      • If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a panel of ligands. Common choices include XantPhos, BINAP, and RuPhos[8].

      • Consider using pre-formed palladium pre-catalysts which are often more active and air-stable.

      • Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Selection:

    • Rationale: The base plays a crucial role in the catalytic cycle. Strong bases like NaO-t-Bu are common, but can sometimes lead to substrate or product degradation if sensitive functional groups are present.

    • Troubleshooting Steps: If you suspect base-mediated decomposition, switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄[8].

  • Solvent and Temperature Optimization:

    • Rationale: The solvent must be anhydrous and capable of solubilizing the reactants. The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition.

    • Troubleshooting Steps: Common solvents include toluene, dioxane, and THF[8]. If solubility is an issue, consider a different solvent system. Optimize the temperature by running small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C).

Troubleshooting Workflow for Buchwald-Hartwig Amination:

G start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Is the catalyst/ligand combination optimal? start->catalyst_ligand base_issue Is the base causing decomposition? catalyst_ligand->base_issue Yes screen_ligands Screen different phosphine ligands (e.g., XPhos, RuPhos) and Pd sources. catalyst_ligand->screen_ligands No conditions Are the reaction conditions (solvent, temp) optimized? base_issue->conditions No switch_base Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). base_issue->switch_base Yes optimize_conditions Optimize solvent and temperature. Ensure anhydrous conditions. conditions->optimize_conditions No success Improved Yield conditions->success Yes screen_ligands->base_issue switch_base->conditions optimize_conditions->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right orthogonal protecting groups for a multi-step synthesis?

A1: The choice of orthogonal protecting groups is critical and depends on the stability of other functional groups in your molecule and the desired sequence of transformations[5]. The most common pairs are:

  • Boc and Cbz/Z: Boc is acid-labile (removed with TFA or HCl), while Cbz is removed by catalytic hydrogenolysis (H₂/Pd/C)[5]. This is a very common and robust combination.

  • Boc and Fmoc: Fmoc is base-labile (removed with piperidine in DMF), offering a mild alternative to hydrogenolysis[5].

A decision tree for selecting a protecting group strategy can be found in "A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis"[5].

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis[5]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)Stable to acid and base[5]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis[5]

Q2: I am struggling with the purification of my monosubstituted piperazine from the unreacted piperazine starting material. What are the best practices?

A2: This is a common challenge, especially when using a large excess of piperazine.

  • Acidic Wash: As mentioned earlier, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic piperazine and any monosubstituted product, drawing them into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can separate your product from the more water-soluble piperazine. However, the success of this depends on the differential partitioning of your product and piperazine between the aqueous and organic phases.

  • Column Chromatography: Silica gel column chromatography is often effective. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent streaking of the basic piperazine compounds on the acidic silica gel.

  • Salt Formation and Recrystallization: In some cases, precipitating the desired product as a salt (e.g., dihydrochloride, diacetate) can be an effective purification strategy[9].

Q3: What are the main challenges in synthesizing C-substituted piperazines, and what are the modern approaches?

A3: Synthesizing C-substituted piperazines is significantly more challenging than N-substitution due to the lower reactivity of the C-H bonds[10][11]. Traditional methods often involve multi-step de novo ring constructions[12].

Modern approaches focus on direct C-H functionalization:

  • α-Lithiation-Trapping: This involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like s-BuLi, followed by quenching with an electrophile. The presence of the second nitrogen can complicate this process[10][12][13][14]. The use of a directing group on one of the nitrogens (often Boc) is typically required[10][13][14].

  • Photoredox Catalysis: Visible-light-driven methods have emerged for the C-H functionalization of piperazines under mild conditions[12][15]. These reactions often involve the generation of a radical intermediate.

  • Transition Metal-Catalyzed C-H Activation: Catalysts based on rhodium or iridium can mediate the insertion of carbenes or other reactive species into the C-H bonds of piperazines[16][17].

Q4: My target molecule is chiral. What are the strategies for obtaining an enantiomerically pure substituted piperazine?

A4: There are two primary strategies:

  • Asymmetric Synthesis: This involves building the chiral center into the piperazine ring during the synthesis. This can be achieved through methods like asymmetric lithiation-trapping using a chiral ligand (e.g., (-)-sparteine) to direct the deprotonation and subsequent electrophilic quench to one enantiotopic face[13][14]. Another approach is to use chiral starting materials, such as α-amino acids, to construct the piperazine ring[18].

  • Chiral Resolution: If the synthesis produces a racemic mixture, the enantiomers can be separated. This is often done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) and then separating these diastereomers by crystallization[19]. Chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) is another powerful technique for separating enantiomers[20][21][22].

Experimental Protocols

Protocol 1: Regioselective N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with an aryl bromide[8].

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and cesium carbonate.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.

  • In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine[8].

Protocol 2: Reductive Amination for N-Alkylation of a Piperazine Derivative

This protocol describes a general method for introducing an alkyl group onto a piperazine nitrogen using an aldehyde and a mild reducing agent[23][24][25].

Materials:

  • Piperazine derivative (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the piperazine derivative and the aldehyde or ketone in the chosen solvent.

  • If the piperazine starting material is a salt (e.g., hydrochloride), add a base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation (optional, but often beneficial).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. Benchchem.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • An orthogonal protection strategy for the synthesis of 2-substituted piperazines. ElectronicsAndBooks.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters - ACS Publications.
  • Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Purification of piperazine. Google Patents.
  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
  • Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Rhodium Catalyst. ACS Catalysis.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • Technical Support Center: Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions. Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC - NIH.
  • Direct N1-monosubstitution of piperazine. ResearchGate.
  • Methods for the catalytic synthesis of piperazine. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • How to extract/isolate piperazine from water without distillation? ResearchGate.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of Ethyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The piperazine scaffold is a cornerstone in medicinal chemistry, and the successful synthesis of its derivatives is critical for advancing novel therapeutics.[1][2] This document provides actionable, field-proven insights to overcome common challenges encountered during the multi-step synthesis of Ethyl 3-phenylpiperazine-1-carboxylate, ensuring both efficiency and reproducibility in your experimental work.

Synthetic Strategy Overview

The most reliable and modular approach to synthesizing Ethyl 3-phenylpiperazine-1-carboxylate involves a multi-step sequence. This strategy allows for clear checkpoints and purification of intermediates, which is crucial for a successful final product. The general workflow involves the initial formation of a mono-protected 3-phenylpiperazine intermediate, followed by deprotection and subsequent acylation.

G Start Starting Materials (e.g., Styrene Oxide, N-Boc-ethanolamine) Cyclization Formation of N-Boc-3-phenylpiperazine Start->Cyclization Ring Formation Deprotection Acidic Deprotection of Boc Group Cyclization->Deprotection Intermediate Isolation FreePiperazine 3-Phenylpiperazine (Free Base or Salt) Deprotection->FreePiperazine Acylation N-Acylation with Ethyl Chloroformate FreePiperazine->Acylation Base, Solvent Product Ethyl 3-phenylpiperazine-1-carboxylate (Final Product) Acylation->Product Crude Product Purification Purification (Chromatography/Crystallization) Product->Purification

Caption: General synthetic workflow for Ethyl 3-phenylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and why is it preferred? A1: The most prevalent and strategically sound route involves the initial synthesis of a mono-protected 3-phenylpiperazine, typically N-Boc-3-phenylpiperazine. This is followed by the removal of the protecting group and, finally, the selective acylation of the N1 nitrogen with ethyl chloroformate. This step-wise approach is preferred because it prevents the common side reaction of di-acylation, where both nitrogen atoms of the piperazine ring react with the electrophile, significantly complicating purification and reducing the yield of the desired mono-substituted product.[3][4]

Q2: How critical is the choice of protecting group for the piperazine intermediate? A2: The choice is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) and its clean, efficient removal under acidic conditions that typically do not affect other functional groups.[4][5] Using a benzyl group is another option, but its removal via hydrogenolysis may not be compatible with other reducible functional groups in the molecule.[6]

Q3: What analytical techniques are recommended for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is indispensable for routine, qualitative monitoring of the consumption of starting materials and the appearance of products. For more quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It provides information on the retention time and mass of the components in your reaction mixture, allowing for the identification of intermediates, byproducts, and the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the purified intermediates and the final product.

Q4: Can I perform the N-acylation step without a protecting group strategy? A4: While technically possible, it is highly discouraged for achieving good yields and purity. Directly reacting 3-phenylpiperazine with one equivalent of ethyl chloroformate will almost invariably produce a mixture of the starting material, the desired mono-acylated product, and the di-acylated byproduct.[3] Controlling this reaction is notoriously difficult because the reactivity of the second nitrogen is comparable to the first.[3] Employing a large excess of the piperazine starting material (5-10 equivalents) can statistically favor mono-substitution but results in poor atom economy and necessitates a challenging purification process to remove the unreacted starting material.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Synthesis of the N-Boc-3-phenylpiperazine Intermediate

Problem 1: Low yield or failure of the piperazine ring cyclization reaction.

  • Possible Cause: The cyclization step, often involving precursors like an N-Boc protected amino alcohol and an activated styrene derivative, can be sensitive to reaction conditions. Inadequate temperature, incorrect stoichiometry, or inefficient activation of leaving groups can stall the reaction.

  • Solution & Scientific Rationale:

    • Verify Reagent Quality: Ensure starting materials are pure and dry, as moisture can interfere with many cyclization strategies.

    • Optimize Temperature: Many cyclization reactions require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy for ring formation.[7] However, excessively high temperatures can lead to decomposition. Perform small-scale temperature screening experiments (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC or LC-MS to find the optimal balance.

    • Check Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of one component can drive the reaction to completion.

    • Solvent Choice: The solvent must fully dissolve the reactants. If solubility is an issue in common solvents like toluene or THF, consider more polar aprotic solvents like DMF or dioxane.[3][8]

Stage 2: Deprotection of N-Boc-3-phenylpiperazine

Problem 2: Incomplete removal of the Boc protecting group.

  • Possible Cause: The acid used for deprotection may be insufficient in concentration or equivalents, or the reaction time may be too short.

  • Solution & Scientific Rationale:

    • Choice of Acid: The standard condition for Boc deprotection is using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[9] These reagents work by protonating the carbamate, which then fragments into the free amine, isobutylene, and carbon dioxide.

    • Increase Acid Equivalents/Concentration: If TLC/LC-MS shows significant remaining starting material, increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or use a larger excess.

    • Extend Reaction Time/Increase Temperature: Boc deprotection is often rapid at room temperature (1-2 hours).[9] However, if the reaction is sluggish, it can be gently heated to 40-50 °C or allowed to stir for a longer period.[9] Always monitor progress to avoid potential side reactions with prolonged acid exposure.

Problem 3: Product degradation during Boc deprotection.

  • Possible Cause: The substrate may contain other acid-sensitive functional groups that are not compatible with the harsh conditions required for Boc removal.

  • Solution & Scientific Rationale:

    • Milder Acidic Conditions: Try using a milder acid system. Generating HCl in situ by adding acetyl chloride to an alcohol solvent (like methanol or ethanol) can be a gentler alternative.[9]

    • Lower the Temperature: Perform the deprotection at 0 °C to slow down potential degradation pathways while still allowing the desired reaction to proceed, albeit more slowly.[9]

    • Alternative Protecting Groups: If degradation is unavoidable, the long-term solution is to reconsider the protecting group strategy from the beginning of the synthesis. An Fmoc group, which is removed under basic conditions, might be a suitable alternative if acid sensitivity is a persistent issue.[9]

Stage 3: N-Acylation with Ethyl Chloroformate

Problem 4: Significant formation of the 1,4-disubstituted byproduct.

  • Possible Cause: This is a classic problem in piperazine chemistry.[10] Ethyl chloroformate is highly reactive, and after the first acylation, the remaining secondary amine is still sufficiently nucleophilic to react, leading to the di-substituted product.

  • Solution & Scientific Rationale:

    • Slow Addition at Low Temperature: This is the most critical parameter to control. Dissolve the 3-phenylpiperazine and a non-nucleophilic base (like triethylamine or DIPEA) in a suitable solvent (e.g., DCM, THF). Cool the solution to 0 °C or even -10 °C in an ice-salt bath. Add the ethyl chloroformate dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a very low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant starting amine rather than the mono-acylated product.[3]

    • Control Stoichiometry: Use a slight excess of the piperazine starting material (e.g., 1.1 equivalents) relative to the ethyl chloroformate to ensure the electrophile is fully consumed before significant di-substitution can occur. Alternatively, using the piperazine as the limiting reagent (0.9 equivalents) can leave some chloroformate unreacted but may prevent di-substitution if the product is particularly precious.

G Start Low Yield in Acylation Step Analysis Analyze Crude Reaction by TLC / LC-MS Start->Analysis DiSub Di-substituted Byproduct Observed? Analysis->DiSub SM_Present Starting Material Remains? DiSub->SM_Present No Sol_DiSub Solution: 1. Add Chloroformate slowly at 0°C. 2. Ensure correct stoichiometry. 3. Use non-nucleophilic base. DiSub->Sol_DiSub Yes Sol_SM Solution: 1. Check Chloroformate quality (hydrolysis). 2. Ensure sufficient base is present. 3. Increase reaction time. SM_Present->Sol_SM Yes Sol_Other Investigate Other Issues: - Solvent purity (moisture). - Base compatibility. SM_Present->Sol_Other No

Caption: Troubleshooting workflow for low yield in the N-acylation step.

Stage 4: Purification

Problem 5: Difficulty separating the product from unreacted 3-phenylpiperazine or the di-substituted byproduct.

  • Possible Cause: The polarity of the desired product, starting material, and di-substituted byproduct can be very similar, making chromatographic separation challenging.

  • Solution & Scientific Rationale:

    • Acid-Base Extraction: This is a highly effective technique for removing unreacted basic starting material.[7] Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-phenylpiperazine will be protonated and move into the aqueous layer as its hydrochloride salt. The desired product and the di-substituted byproduct, being less basic carbamates, will remain in the organic layer. After separation, the organic layer can be washed with brine, dried, and concentrated.

    • Optimized Column Chromatography: If chromatography is necessary to separate the mono- and di-substituted products, careful optimization is key.

      • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar di-substituted product should elute first, followed by the desired mono-substituted product.

      • Additive: Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can improve peak shape and prevent the basic compounds from streaking on the silica gel.

Optimized Experimental Protocols

Protocol 1: Deprotection of N-Boc-3-phenylpiperazine
  • Dissolve N-Boc-3-phenylpiperazine (1.0 eq) in 1,4-dioxane (approx. 0.2 M concentration).

  • To the stirred solution, add 4.0 M HCl in dioxane (4.0-5.0 eq) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 3-phenylpiperazine dihydrochloride salt.

  • To obtain the free base, dissolve the salt in water, cool to 0 °C, and basify to pH >11 with a strong base (e.g., 50% aq. NaOH).

  • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-phenylpiperazine as a solid or oil.

Protocol 2: Synthesis of Ethyl 3-phenylpiperazine-1-carboxylate
  • Dissolve 3-phenylpiperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethyl chloroformate (1.05 eq) in anhydrous DCM.

  • Add the ethyl chloroformate solution to the stirred piperazine solution dropwise over 1 hour using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove any unreacted piperazine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

ParameterStage 2: DeprotectionStage 3: N-Acylation
Key Reagent 4M HCl in DioxaneEthyl Chloroformate
Base N/ATriethylamine (TEA)
Solvent 1,4-DioxaneDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temp.
Typical Time 1-3 hours4-6 hours
Workup Basification & ExtractionAcid/Base Washes
Purification ExtractionColumn Chromatography

References

  • BenchChem. (2025). Troubleshooting low yield in piperazine derivative synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem Technical Support.
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-811.
  • Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
  • Srinivasa Rao, D. V. N., et al. (2006).
  • Lee, S., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 195-203. Available at: [Link]

  • U.S. Patent No. 7,041,826 B2. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents.
  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Kumar, V., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(9), 2337. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Reddit r/OrganicChemistry. (2023). Reductive amination of piperazine. Available at: [Link]

  • Reddit r/OrganicChemistry. (2024). What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(20), 8464–8467.
  • Pospíšil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]

  • Choy, J., et al. (2008). Deprotection of different N-Boc-compounds.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • U.S. Patent No. 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-ethyl-3-phenylpiperazine. Available at: [Link]

  • Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available at: [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Support.
  • University of Technology Sydney. (2013). Analytical Methods. OPUS.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • WIPO Patent No. WO2004106309A1. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.

Sources

Technical Support Center: Overcoming Low Yields in Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its symmetric nature, however, presents a considerable synthetic challenge, particularly in achieving selective functionalization and high yields.[2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common low-yield scenarios encountered during the N-functionalization of the piperazine ring. Drawing from established protocols and mechanistic principles, we aim to equip you with the knowledge to diagnose and resolve issues in your synthetic workflow.

Section 1: Mono-N-Functionalization vs. Di-N-Functionalization Issues

A primary hurdle in piperazine chemistry is controlling the selectivity between mono- and di-substitution on the two reactive nitrogen atoms.[3] Low yields of the desired mono-substituted product are often coupled with the formation of the di-substituted byproduct, complicating purification.[3]

FAQ 1: My reaction is producing a significant amount of the di-substituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?

Root Cause Analysis: The mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, leading to a second, undesired reaction.[3] Rapid addition of the electrophile at high concentrations exacerbates this issue.[3]

Troubleshooting Strategies:

  • Stoichiometry Control:

    • Excess Piperazine: Using a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[3] While effective, this necessitates the removal of excess piperazine during workup.

    • Protecting Groups: Employing an orthogonal protecting group strategy is a highly effective method to ensure mono-functionalization.[4] The tert-butyloxycarbonyl (Boc) group is most common, selectively blocking one nitrogen, which can be deprotected in a later step.[2][4] This multi-step process can impact overall yield but offers high selectivity.[3]

  • In Situ Mono-Protonation:

    • Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture.[3][5] The protonated nitrogen is deactivated, directing substitution to the free nitrogen. This one-pot method can provide good yields, though the reduced nucleophilicity of the unprotonated nitrogen may require longer reaction times.[3][5]

  • Reaction Condition Optimization:

    • Slow Addition: Add the electrophile (e.g., alkyl halide, acyl chloride) dropwise to a cooled solution of piperazine. This maintains a low concentration of the electrophile, minimizing the chance of di-substitution.

Comparative Table of Mono-Substitution Strategies:
StrategyPiperazine:Electrophile RatioTypical YieldProsCons
Excess Piperazine 3:1 to 10:170-80%[3]One-step, cost-effectiveDifficult removal of excess piperazine
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (for alkylation step)[3]High selectivity, clean reactionMulti-step process, higher cost
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[3]One-pot synthesisMay require longer reaction times

Section 2: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but its success with piperazine is highly dependent on optimizing several parameters.[6][7] Low yields are a frequent complaint.

FAQ 2: My Buchwald-Hartwig amination of piperazine with an aryl halide is giving a low yield. What are the critical parameters to investigate?

Root Cause Analysis: The catalytic cycle of the Buchwald-Hartwig reaction is sensitive to the choice of ligand, base, solvent, and temperature, as well as the quality of the reagents.[8][9] Catalyst deactivation or inefficient oxidative addition/reductive elimination steps are common failure points.

Troubleshooting Decision Tree:

G Start Low Yield in N-Arylation Catalyst Check Catalyst & Ligand Start->Catalyst Is the catalyst active? Is the ligand appropriate? Base Evaluate Base Catalyst->Base Yes Purity Verify Reagent Purity Catalyst->Purity No Solvent Assess Solvent & Temperature Base->Solvent Is the base strong enough? Is it sterically hindering? Result Optimized Yield Base->Result Optimization Successful Solvent->Purity Are reagents soluble? Is temperature optimal? Solvent->Result Optimization Successful Purity->Catalyst Are starting materials pure? Is solvent anhydrous? Purity->Result Optimization Successful

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Catalyst Activity: The active Pd(0) species is crucial.[8] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it can be effectively reduced. Using a pre-formed catalyst can sometimes improve results.[10] An inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[8]

    • Ligand Choice: This is highly substrate-dependent.[8] For piperazine N-arylation, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[8][10] Older generation ligands may be insufficient, especially with less reactive aryl chlorides.[8]

  • Base Selection:

    • The base is critical for the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used.[8] Weaker bases (e.g., K₃PO₄, Cs₂CO₃) may lead to incomplete reactions, especially if substrate decomposition is an issue.[11]

  • Solvent and Temperature:

    • Solvent: Toluene, dioxane, and THF are common choices.[11] The solvent must be anhydrous, as water can deactivate the catalyst.[11] Ensure all reagents are soluble at the reaction temperature; if not, consider a more polar aprotic solvent.[11]

    • Temperature: These reactions typically require heating (80-110 °C).[11] However, excessively high temperatures can cause catalyst decomposition or side reactions like hydrodehalogenation of the aryl halide.[11] Monitor the reaction by TLC or LC-MS to find the optimal balance.[11]

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[11]

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)[11]

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)[11]

  • Anhydrous solvent (e.g., Toluene)[11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and base.

  • Seal the tube, then evacuate and backfill with inert gas (repeat 3x).

  • Under the inert atmosphere, add the palladium catalyst, ligand, and anhydrous solvent.

  • Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir vigorously.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with water.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[11]

Section 3: Troubleshooting N-Alkylation and N-Acylation Reactions

Direct N-alkylation with alkyl halides and N-acylation with acyl chlorides are fundamental transformations. However, they can be plagued by low yields due to side reactions or suboptimal conditions.

FAQ 3: My N-alkylation of a mono-protected piperazine is slow and gives a low yield. What can I do?

Root Cause Analysis: Steric hindrance around the nitrogen atom can significantly slow down the reaction rate.[12][13] The reactivity of the alkyl halide (I > Br > Cl) and the choice of base and solvent are also critical factors.

Troubleshooting Strategies:

  • Reagent Choice:

    • Alkyl Halide: Use a more reactive alkyl iodide if you are currently using a bromide or chloride.

    • Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) is often used to scavenge the acid byproduct.[14][15] For less reactive systems, a stronger base like potassium carbonate may be necessary.[5]

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or acetonitrile can help to accelerate the reaction.

    • Temperature: Gently heating the reaction (e.g., to 50-70 °C) can increase the rate, but monitor for potential side reactions.[15]

FAQ 4: My N-acylation reaction yield is poor, and I see unreacted starting material. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete acylation can result from an insufficiently reactive acylating agent, inadequate base, or low temperature.[14]

Troubleshooting Strategies:

  • Acylating Agent: Ensure the acyl chloride or anhydride is of high quality and free from hydrolysis. Consider using a slight excess (1.1-1.2 equivalents) to push the reaction to completion, though this may complicate purification.[14]

  • Base: A non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) is typically sufficient.[14] Ensure it is added before the acylating agent.

  • Temperature: While many acylations proceed at 0 °C to room temperature, some less nucleophilic piperazines may require gentle heating.[14] Increasing the temperature can improve both yield and purity.[14]

Protocol: General Procedure for N-Acylation

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.1 equiv)[3]

  • Acyl chloride (1.0 equiv)[3]

Procedure:

  • Dissolve N-Boc-piperazine and triethylamine in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.[14]

Section 4: C-H Functionalization: An Emerging Frontier

While N-functionalization is most common, direct C-H functionalization of the piperazine ring is a growing area of interest for creating novel structural diversity.[1][16] These reactions, often employing photoredox catalysis, present unique challenges.[17][18]

FAQ 5: I am attempting a photoredox-catalyzed α-C-H arylation of my N-substituted piperazine, but the yield is very low. What are the key parameters to optimize?

Root Cause Analysis: Photoredox C-H functionalization is a complex process involving single-electron transfer (SET) and radical intermediates.[17][18] The efficiency is highly dependent on the photocatalyst, solvent, and additives.

Troubleshooting Strategies:

  • Photocatalyst: The choice of photocatalyst is critical. Iridium complexes like Ir(ppy)₂(dtbbpy)PF₆ are commonly used to oxidize the piperazine nitrogen, initiating the process.[17][18] Ensure the catalyst is active and protected from excessive light exposure before the reaction.

  • Solvent: The solvent system can dramatically influence reaction outcomes. For instance, in some systems, changing the solvent mixture can significantly improve yields.[19]

  • Additives: The reaction mechanism often involves deprotonation of a radical cation. The choice of base or other additives can be crucial for efficient turnover.[18]

G Piperazine N-Aryl Piperazine RadicalCation Amine Radical Cation Piperazine->RadicalCation Photocatalyst (Ir) Single Electron Transfer AlphaRadical α-Amino Radical RadicalCation->AlphaRadical Deprotonation Coupling Radical Coupling with Arene AlphaRadical->Coupling Product α-Aryl Piperazine Coupling->Product

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Ethyl 3-phenylpiperazine-1-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of these valuable heterocyclic compounds. The basic nature of the piperazine core, coupled with varying substituents, often presents unique purification hurdles. This resource synthesizes established methodologies with practical, field-proven insights to streamline your workflow and enhance final product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the "why" behind the "how" to empower you to make informed decisions in your purification strategies.

Question 1: My flash column chromatography of Ethyl 3-phenylpiperazine-1-carboxylate on silica gel shows significant tailing and poor separation. What's causing this and how can I fix it?

Answer: Tailing is a classic issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atoms of your piperazine and the acidic silanol groups (Si-OH) on the silica surface. This leads to a portion of your compound being strongly retained, resulting in broad, asymmetric peaks that compromise resolution.

Here are several effective strategies to mitigate tailing:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive competes with your product for the acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane).[1] This is the go-to choice for moderately basic compounds.

    • Ammonia: For more strongly basic analogs, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be highly effective.[1]

  • Switching the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a less acidic support and can be an excellent alternative to silica for purifying basic compounds.

    • Amine-deactivated silica: Pre-treated silica gels are commercially available where the acidic sites are already passivated.[2]

Question 2: My crude product is an oil, and I'm struggling to get it to crystallize. Are there alternatives to chromatography for achieving high purity?

Answer: Absolutely. For oily piperazine derivatives that are resistant to direct crystallization, salt formation followed by recrystallization is a powerful and highly scalable purification technique.[1] Piperazine derivatives are basic and readily form salts with various acids, which are often highly crystalline and easier to purify.[1] This method is particularly effective at removing non-basic or neutral impurities.

Workflow for Salt Formation and Recrystallization:

  • Dissolution: Dissolve your crude oily product in a minimal amount of a suitable organic solvent like isopropanol, ethanol, or ethyl acetate.[1]

  • Acid Addition: Slowly add a solution of an appropriate acid. Common choices include:

    • HCl in isopropanol or ether

    • Fumaric acid in ethanol[1]

    • Glacial acetic acid in acetone[3]

  • Crystallization: The salt may precipitate immediately or require cooling (e.g., in an ice bath) to induce crystallization. Gentle scratching of the inside of the flask with a glass rod can also initiate crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration, washing the filter cake with a small amount of cold solvent to remove residual impurities.[1]

  • Drying: Dry the salt under vacuum to remove residual solvent.

If the free base is required for the next step, the purified salt can be easily converted back. Dissolve the salt in water, basify the solution with NaOH or NaHCO₃, and extract the purified free base with an organic solvent like dichloromethane or ethyl acetate.[1]

Question 3: My reaction to synthesize a mono-substituted piperazine resulted in a significant amount of the di-substituted byproduct. How can I separate these two compounds?

Answer: The formation of di-substituted byproducts is a frequent challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[4][5] While optimizing the reaction conditions (e.g., using a large excess of piperazine) is the first line of defense, purification is often necessary.

  • Column Chromatography: This is the most common method for separating mono- and di-substituted products.[4][6][7] The polarity difference between the two is usually sufficient for good separation. You may need to screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) using Thin Layer Chromatography (TLC) to find the optimal conditions. Remember to add a basic modifier like TEA to prevent tailing.

  • Acid-Base Extraction (for specific cases): If there is a significant difference in the basicity (pKa) of the two nitrogens in your mono-substituted product, a carefully controlled acid-base extraction might be feasible, though this is less common.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 3-phenylpiperazine-1-carboxylate?

A1: Besides the starting materials, common impurities can include:

  • Organic Impurities: These are the most prevalent and can arise from side reactions or unreacted starting materials.[8]

  • Di-substituted byproducts: As discussed in the troubleshooting section, these are common when working with piperazine.[4]

  • Reagents and Catalysts: Depending on the synthetic route, residual catalysts (e.g., palladium from a Buchwald-Hartwig coupling) or reagents may be present.[6]

  • Residual Solvents: Solvents used in the reaction or workup may persist in the final product.[8]

Q2: When should I choose salt formation and recrystallization over column chromatography?

A2: If your crude product has a relatively high purity (e.g., >90%) and your primary goal is to remove non-basic impurities, salt formation and recrystallization is often more efficient and scalable than chromatography.[1] However, if your crude mixture contains multiple basic impurities with similar properties to your product, column chromatography will likely be necessary to achieve separation.[1]

Q3: How can I effectively remove unreacted piperazine from my reaction mixture?

A3: Due to its high water solubility and basicity, several methods are effective:

  • Acid-Base Extraction: Wash the organic solution of your crude product with an acidic aqueous solution (e.g., 1M HCl). The unreacted piperazine will be protonated and move into the aqueous layer.[7][9]

  • Precipitation as a Salt: Piperazine can be selectively precipitated from certain organic solvents. For example, adding acetic acid to an acetone solution of the reaction mixture will precipitate piperazine diacetate, which can be removed by filtration.[10]

Q4: My compound is chiral. What are the common techniques for separating enantiomers of 3-substituted piperazines?

A4: The separation of enantiomers requires a chiral environment. Common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique. A variety of chiral stationary phases are available that can resolve the enantiomers.

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as sulfated β-cyclodextrin, has been shown to be an effective method for the chiral separation of piperazine derivatives.[11]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic mixture with a chiral acid or base to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol outlines the purification of a piperazine derivative exhibiting tailing on silica gel.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems (e.g., varying ratios of ethyl acetate/hexane). d. To a promising solvent system, add 0.5-1% triethylamine (TEA) and re-run the TLC. Observe the reduction in tailing and aim for an Rf value of 0.2-0.4 for your product.

2. Column Preparation: a. Select an appropriately sized flash chromatography column. b. Prepare a slurry of silica gel in the chosen eluent (containing TEA). c. Pack the column with the slurry, ensuring no air bubbles are trapped.

3. Loading and Elution: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). b. Adsorb the crude product onto a small amount of silica gel ("dry loading") and apply it to the top of the column. This often gives better resolution than loading in solution. c. Begin elution with the chosen solvent system, collecting fractions. d. Monitor the elution by TLC to identify the fractions containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent and TEA under reduced pressure using a rotary evaporator.

Data Summary Tables

Table 1: Common Modifiers for Column Chromatography of Piperazine Derivatives

ModifierConcentration (v/v)Target Compound BasicityNotes
Triethylamine (TEA)0.1 - 2%Weak to ModerateMost common choice; volatile and easily removed.[1]
Ammonia (in MeOH)1 - 2% of 7N solutionModerate to StrongVery effective for strongly basic compounds.[1]
Pyridine0.1 - 1%Weak to ModerateLess volatile than TEA; can be harder to remove.

Table 2: Comparison of Primary Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography Widely applicable, good for complex mixtures.Can be time-consuming and require large solvent volumes; tailing can be an issue.[1][12]Isolating compounds from reaction mixtures with multiple components.[1][6]
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[1]Purifying a crude product with good initial purity from non-basic impurities.[1]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.[7]May not be effective for separating from other basic impurities; can lead to emulsions.[1]Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[1]

Visualized Workflows

To aid in decision-making, the following diagrams illustrate common workflows for the purification of piperazine derivatives.

Purification_Decision_Tree start Crude Product (e.g., Ethyl 3-phenylpiperazine-1-carboxylate) is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the product an oil? is_solid->is_oily No is_pure Is it pure? try_recrystallization->is_pure end_product Pure Product is_pure->end_product Yes chromatography Column Chromatography is_pure->chromatography No chromatography->end_product salt_formation Attempt Salt Formation & Recrystallization is_oily->salt_formation Yes is_crystalline Does it form a crystalline salt? salt_formation->is_crystalline is_crystalline->is_pure Yes is_crystalline->chromatography No

Caption: Decision tree for selecting a primary purification method.

Chromatography_Troubleshooting start Column Chromatography on Silica Gel tailing Are peaks tailing? start->tailing add_tea Add 0.1-1% TEA to Eluent tailing->add_tea Yes poor_separation Poor Separation Between Spots? tailing->poor_separation No peak_shape_improved Peak Shape Improved? add_tea->peak_shape_improved good_separation Good Separation peak_shape_improved->good_separation Yes change_stationary_phase Switch to Alumina or Amine-Treated Silica peak_shape_improved->change_stationary_phase No change_stationary_phase->good_separation optimize_solvent Optimize Solvent System (TLC Screening) poor_separation->optimize_solvent Yes optimize_solvent->good_separation

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine derivative synthesis. As a privileged scaffold in medicinal chemistry, the piperazine ring is a cornerstone of numerous blockbuster drugs.[1][2] However, transitioning from bench-scale discovery to pilot-plant production introduces a unique set of challenges related to reaction kinetics, thermodynamics, mass transfer, and purification.[3][4]

This guide is structured to address the practical, specific issues encountered by researchers and process chemists during the scale-up of piperazine derivative syntheses. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Part 1: General Scale-Up Considerations & FAQs

Scaling a reaction is not merely about using larger flasks and more reagents. Physicochemical parameters that are negligible at the 100 mg scale can become process-defining at the 10 kg scale.[4]

Q1: My reaction yield dropped significantly when moving from a 1L to a 20L reactor, even though I maintained the same stoichiometric ratios. What are the likely culprits?

This is a classic scale-up problem rooted in heat and mass transfer limitations.[4]

  • Causality—Heat Transfer: Exothermic reactions are a primary concern. A 20L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This inefficiency in heat dissipation can lead to temperature spikes, causing decomposition of starting materials, products, or thermally sensitive reagents (like some catalysts), and promoting side reactions.[4]

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding a reactive reagent all at once, use a syringe pump or an addition funnel for slow, controlled addition. This keeps the instantaneous concentration low and allows the reactor's cooling system to keep pace with heat generation.

      • Jacket Temperature: Set the reactor jacket temperature lower than the target internal temperature to account for the exothermic process.

      • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.

  • Causality—Mixing Efficiency: Inadequate mixing in a large vessel can create "dead zones" with localized concentrations of reagents.[4] This can lead to spikes in exotherms and the formation of impurities from side reactions. A magnetic stir bar's effectiveness diminishes drastically in large, viscous reaction mixtures.

    • Troubleshooting:

      • Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor, pitched-blade turbine) to ensure proper homogenization of the reaction mixture.

      • Baffles: If the reactor design allows, baffles can disrupt vortex formation and improve top-to-bottom mixing.

Below is a general workflow for diagnosing yield loss during scale-up.

G start Low Yield on Scale-Up check_mixing Is Mixing Homogeneous? (Visual check, sampling) start->check_mixing check_temp Is Internal Temperature Stable? (Monitor probe) check_mixing->check_temp Yes improve_stirring Action: Improve Agitation (Overhead stirrer, baffles) check_mixing->improve_stirring No check_purity Analyze Crude Product (HPLC, NMR) check_temp->check_purity Yes control_addition Action: Control Reagent Addition (Addition funnel, lower jacket temp) check_temp->control_addition No (Spikes observed) side_reactions Hypothesis: Side Reactions (Decomposition, dimerization) check_purity->side_reactions New Impurities Detected solubility_issue Hypothesis: Work-up Issue (Product lost to aqueous phase) check_purity->solubility_issue Product Missing from Crude end Optimized Process improve_stirring->end control_addition->end optimize_conditions Action: Re-optimize Conditions (Lower temp, different base/solvent) side_reactions->optimize_conditions Investigate optimize_conditions->end optimize_workup Action: Modify Work-up (Adjust pH, back-extraction, salting out) solubility_issue->optimize_workup Investigate optimize_workup->end

Caption: Troubleshooting workflow for yield loss during scale-up.

Part 2: Troubleshooting Specific Synthetic Routes
N-Alkylation Reactions

Q2: I'm trying to synthesize a mono-alkylated piperazine, but I'm getting significant amounts of the di-alkylated product. How can I improve selectivity on a large scale?

Controlling di-substitution is a common challenge due to the two nucleophilic nitrogen atoms in piperazine.[5] While protecting group strategies are effective, direct alkylation can be optimized for mono-selectivity.

  • Causality: The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation that can be faster than the first. The key is to keep the concentration of the alkylating agent low relative to the piperazine substrate.

    • Troubleshooting:

      • Stoichiometry and Addition: Use a slight excess of piperazine (1.1-1.5 equivalents). Crucially, add the alkylating agent slowly to the stirred piperazine solution. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule.[6]

      • Protonation Strategy: In some cases, using piperazine mono-hydrochloride or another mono-salt can effectively "protect" one nitrogen through protonation, directing alkylation to the free secondary amine.[5]

      • Solvent Choice: Less polar solvents can sometimes disfavor the second alkylation.

G sub Piperazine (Substrate) N-H N-H mono Mono-alkylated Product N-R N-H sub:n1->mono reag R-X (Alkylating Agent) reag->sub:n1 k1 (Desired) reag->mono:n2 k2 (Side Reaction) Often k2 > k1 di Di-alkylated Product N-R N-R mono:n2->di control To favor mono-alkylation: • Keep [R-X] low (slow addition) • Use excess Piperazine • Protonate one nitrogen

Caption: Kinetic pathways for mono- vs. di-alkylation of piperazine.

ParameterRecommendation for Mono-alkylationRationale
Base Selection Weaker inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA).[6]Strong bases can deprotonate the product, increasing its nucleophilicity and promoting di-alkylation.
Solvent Aprotic polar solvents (Acetonitrile, DMF, Acetone).[6]Good solubility for reagents and salts. Toluene with a phase-transfer catalyst can also be effective for scale-up.[7]
Temperature Start at room temperature; gentle heating may be required.Avoid high temperatures which can accelerate the second alkylation and lead to side reactions.
Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of an aryl bromide with a piperazine derivative works on a small scale but is sluggish and gives inconsistent results at a larger scale. Why?

Buchwald-Hartwig reactions are notoriously sensitive to oxygen, water, and the quality of reagents. These issues are magnified during scale-up.

  • Causality—Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. In a large reactor with a significant headspace, improper inerting can lead to rapid catalyst death. Similarly, water can interfere with the catalytic cycle.

    • Troubleshooting:

      • Rigorous Inerting: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. Use degassed, anhydrous solvents.

      • Reagent Purity: Use high-purity bases and substrates. Some bases can contain impurities that poison the catalyst.

  • Causality—Base and Solvent Effects: The choice of base is critical. Strong, insoluble bases like NaOtBu can be difficult to stir effectively in large volumes, leading to poor reaction kinetics.[8][9] The formation of insoluble salt byproducts can also cause stirring issues and clog reactor outlets in flow systems.[10]

    • Troubleshooting:

      • Base Screening: If a strong base is causing decomposition or mixing issues, consider weaker bases like K₃PO₄ or Cs₂CO₃.[11]

      • Homogeneous Conditions: For flow chemistry or processes where solids are problematic, explore soluble organic bases like DBU, though this may require re-optimization of the catalyst/ligand system.[8][9]

      • Solvent Choice: Toluene, dioxane, and THF are common. Ensure your starting materials and intermediates are fully soluble at the reaction temperature to avoid mass transfer limitations.[11]

Reductive Amination

Q4: During the scale-up of a reductive amination with sodium triacetoxyborohydride (STAB), the reaction stalled. What went wrong?

Reductive amination involves the equilibrium formation of an iminium ion followed by reduction.[12] Scale-up can disrupt this balance.

  • Causality—Water Management: The initial condensation of the amine and carbonyl to form the imine/iminium ion generates water. While STAB is more water-tolerant than other hydrides, excessive water can slow or stop the reaction by hydrolyzing the reducing agent and shifting the equilibrium away from the iminium ion. On a large scale, it's harder to remove this water.

    • Troubleshooting:

      • Drying Agents: Add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to sequester the water as it forms.

      • Azeotropic Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.

  • Causality—pH Control: The reaction is often mildly acid-catalyzed to promote iminium ion formation.[12] However, if the reaction mixture becomes too acidic, it can protonate the starting amine, rendering it non-nucleophilic, or decompose the hydride reagent.

    • Troubleshooting:

      • Acetic Acid: A common practice is to add 1-2 equivalents of acetic acid.

      • Buffered Systems: For sensitive substrates, using a buffered system can provide better pH control.

Reducing AgentProsCons on Scale-Up
NaBH(OAc)₃ (STAB) Mild, selective, broad functional group tolerance.[12]Moisture sensitive; can be expensive for very large scales; generates acetic acid.
NaBH₃CN Effective, less expensive than STAB.Highly toxic (potential for HCN gas release if pH drops too low); requires careful pH control.
Catalytic Hydrogenation "Green" (no stoichiometric waste); cost-effective at scale.Requires specialized high-pressure equipment; catalyst can be sensitive to poisoning; may reduce other functional groups.
Part 3: Purification & Isolation Challenges

Q5: My piperazine derivative is a viscous, non-crystalline oil. How can I effectively purify it at a multi-kilogram scale without resorting to massive silica gel columns?

Purifying oily basic compounds is a frequent challenge.[13] While large-scale chromatography is possible, it is often inefficient and costly. Salt formation is a superior industrial method.[13][14]

  • Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[15] For large quantities, the solvent and silica gel waste becomes a significant environmental and cost issue.

  • Troubleshooting Strategy: Salt Formation & Recrystallization This is a highly efficient and scalable technique for purifying basic compounds like piperazines from non-basic or less basic impurities.[13][14]

    • Acid Selection: Choose an acid that forms a stable, crystalline salt with your product. Common choices include HCl, fumaric acid, citric acid, and acetic acid.[14][16]

    • Solvent Screening: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, acetone).[13][14] The ideal solvent should dissolve the free base but have low solubility for the resulting salt.

    • Precipitation: Slowly add a solution of the chosen acid. The salt should precipitate out. Cooling the mixture can improve the yield.

    • Isolation: The crystalline salt is easily collected by filtration and washed with cold solvent.

    • Liberation (Optional): If the free base is required, the purified salt can be dissolved in water, basified (e.g., with NaOH), and the pure oily product extracted with an organic solvent.[13]

G start Crude Oily Product is_thermal_stable Is the compound thermally stable? start->is_thermal_stable can_form_salt Can it form a crystalline salt? is_thermal_stable->can_form_salt No / Impurities have similar boiling points distillation Option 1: Vacuum Distillation (Good for different boiling points) is_thermal_stable->distillation Yes salt_formation Option 2: Salt Formation (Excellent for removing non-basic impurities) can_form_salt->salt_formation Yes chromatography Option 3: Column Chromatography (High resolution but less scalable) can_form_salt->chromatography No

Caption: Decision workflow for selecting a large-scale purification method.

Part 4: Impurity Profiling and Control

Q6: What are the most common impurities I should be looking for in my final piperazine product?

A thorough understanding of potential impurities is critical for process development and regulatory filings.[17]

  • Common Impurity Classes:

    • Unreacted Starting Materials: Residual piperazine, alkylating agent, or aryl halide.

    • Process-Related Impurities:

      • Over-alkylation: The di-substituted piperazine is a very common byproduct in mono-substitution reactions.[5]

      • Related Impurities: Structurally similar compounds from the starting materials, such as alkylated piperazines or pyrazines, can be difficult to remove.[14][15]

      • Catalyst Residues: Residual palladium from cross-coupling reactions is a major concern and must be removed to ppm levels for APIs.

    • Degradation Products: Improper storage or high reaction temperatures can lead to degradation.[15] Piperazines can also absorb atmospheric CO₂.[18]

    • Residual Solvents: Solvents used in the reaction or purification that are not fully removed.

  • Analytical Detection:

    • A robust HPLC method is essential for quantifying these impurities. Due to the basic nature of piperazines, peak tailing can be an issue.[15]

    • Mitigating Peak Tailing: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the piperazine and improve peak shape.[15]

    • For detecting non-UV active piperazine, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used.[19]

Part 5: Safety Considerations in Scale-Up

Q7: What are the key safety hazards to consider when scaling up piperazine synthesis?

  • Exothermic Reactions: As discussed, thermal runaway is a major risk. Always perform calorimetric studies (e.g., Reaction Calorimetry - RC1) before scaling up an unknown or highly energetic reaction to understand the heat of reaction and potential for adiabatic temperature rise.

  • Reagent Handling:

    • Pyrophoric Reagents: Reagents like n-BuLi or sec-BuLi, sometimes used for C-H functionalization, require specialized handling techniques under a strict inert atmosphere.[20]

    • Hydride Reagents: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid or water. Ensure adequate ventilation and avoid quenching large amounts of unreacted hydride quickly.

    • Piperazine Dust: Piperazine itself can be corrosive and respiratory irritant. The fine dust can also be explosive.[21] Handle in a well-ventilated area or glovebox, using appropriate personal protective equipment (PPE).

  • Pressure Management: Reactions that evolve gas (e.g., from quenching or decomposition) must be conducted in reactors equipped with pressure relief systems. Do not run such reactions in a completely sealed vessel.[4]

Protocols
Protocol 1: Scalable Purification via Fumarate Salt Formation

This protocol describes a general method for purifying a crude, oily N-substituted piperazine derivative from non-basic impurities.

  • Dissolution: Dissolve the crude oily piperazine derivative (1.0 kg, 1.0 equiv) in a suitable solvent like ethanol or isopropanol (5-10 L). Filter the solution through a pad of celite to remove any particulate matter.

  • Acid Addition: In a separate vessel, dissolve fumaric acid (0.5 equiv, for a 2:1 amine:acid salt) in the same solvent with gentle warming.

  • Precipitation: Slowly add the warm fumaric acid solution to the stirred solution of the crude piperazine. The fumarate salt may begin to precipitate immediately.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for an additional 2-3 hours to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration on a large Büchner funnel or a filter-dryer (Nutsche filter).

  • Washing: Wash the filter cake with a small amount of cold solvent (1-2 L) to remove residual mother liquor containing impurities.

  • Drying: Dry the purified salt under vacuum at 40-50 °C until a constant weight is achieved.

  • Validation: Check the purity of the salt by HPLC and the identity by NMR. The mother liquor can also be analyzed to quantify the yield loss and impurity profile.

References
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

  • Martin, R. W. (1959). U.S. Patent No. 2,919,275. Google Patents.
  • Ismail, M. M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-454. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. Available at: [Link]

  • Chen, M. (2013). Piperazine citrate preparation process. SciSpace. Available at: [Link]

  • Vasilev, A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 60-67. Available at: [Link]

  • Alonso, I., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(43), 12727-12731. Available at: [Link]

  • Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5553. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5553. Available at: [Link]

  • Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-748. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Wang, D., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11467-11478. Available at: [Link]

  • Vasilev, A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]

  • Britton, J., et al. (2019). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 4(9), 1593-1600. Available at: [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Derks, P. W. J., et al. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research, 50(9), 5560-5567. Available at: [Link]

  • Reddy, L. R., et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 11(13), 2106-2110. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Retrieved from [Link]

  • S., S., & K., S. (2023). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. Journal of Drug Delivery and Therapeutics, 13(9-S), 173-181. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Obaidy, K. M. (2013). A Review on Analytical Methods for Piperazine Determination. Iraqi National Journal of Chemistry, (50), 303-316. Available at: [Link]

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Enhancing the stability of Ethyl 3-phenylpiperazine-1-carboxylate for experimental use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-phenylpiperazine-1-carboxylate

Document ID: E3PPC-STAB-TSG-001

Version: 1.0

Introduction: Navigating the Stability Challenges of Ethyl 3-phenylpiperazine-1-carboxylate

Ethyl 3-phenylpiperazine-1-carboxylate is a key intermediate and structural motif in modern drug discovery, valued for its role in constructing complex molecules with diverse pharmacological activities. However, the inherent chemical functionalities of this molecule—specifically the ethyl carbamate and the piperazine ring—present stability challenges that can compromise experimental integrity, leading to inconsistent results, loss of potency, and the emergence of unknown impurities.

This guide is designed to serve as a dedicated technical resource for researchers. It moves beyond generic handling instructions to provide a deep, mechanistic understanding of the compound's vulnerabilities. By explaining the causality behind degradation and offering field-proven protocols, this document empowers you to proactively enhance the stability of Ethyl 3-phenylpiperazine-1-carboxylate in your experiments, ensuring the reliability and accuracy of your research outcomes.

Section 1: Understanding the Molecular Vulnerabilities

The stability of Ethyl 3-phenylpiperazine-1-carboxylate is primarily dictated by two key structural features: the N-substituted carbamate and the secondary amine within the piperazine ring.

  • The Carbamate Group: This functional group is susceptible to hydrolysis, a common degradation pathway for many pharmaceutical compounds.[1] The reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carbamate bond. This results in the formation of 3-phenylpiperazine, ethanol, and carbon dioxide. The rate of hydrolysis is highly dependent on pH and temperature.[2]

  • The Piperazine Ring: The secondary amine in the piperazine ring is a nucleophilic center and a potential site for oxidation. Oxidizing agents or exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of N-oxides or other oxidative degradants.[3] Furthermore, the piperazine moiety is known to be sensitive to light and moisture, which can accelerate degradation.[4]

Below is a diagram illustrating the primary degradation pathways.

G cluster_main Ethyl 3-phenylpiperazine-1-carboxylate cluster_degradation Degradation Pathways cluster_products Primary Degradation Products E3PPC Ethyl 3-phenylpiperazine-1-carboxylate (C₁₃H₁₈N₂O₂) Hydrolysis Hydrolysis (Acid or Base Catalyzed) E3PPC->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., H₂O₂, Light, Air) E3PPC->Oxidation [O] Prod_Hydrolysis 3-Phenylpiperazine + Ethanol + CO₂ Hydrolysis->Prod_Hydrolysis Prod_Oxidation N-Oxide Derivatives & Other Oxidized Species Oxidation->Prod_Oxidation

Caption: Primary degradation pathways for Ethyl 3-phenylpiperazine-1-carboxylate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and use of Ethyl 3-phenylpiperazine-1-carboxylate in a direct question-and-answer format.

Question: I've stored my solid Ethyl 3-phenylpiperazine-1-carboxylate at room temperature on the bench. Is this acceptable?

Answer: No, this is not recommended. Piperazine and its derivatives are known to be sensitive to moisture, air, and light.[4][5][6] Storing the solid compound exposed to ambient conditions can lead to slow, insidious degradation that may not be immediately apparent but can affect experimental outcomes.

  • Causality: The secondary amine is susceptible to oxidation from atmospheric oxygen, and the compound can be hygroscopic, absorbing moisture that can facilitate hydrolysis over time. Exposure to light can provide the energy needed to initiate photolytic degradation pathways.[7]

  • Best Practice: Always store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dry, and dark place.[8][9] A desiccator provides an excellent environment for long-term storage.

Question: My HPLC analysis of a recently prepared stock solution shows a new, more polar impurity peak. What is the likely cause?

Answer: The most probable cause is hydrolytic degradation. The primary product of hydrolysis, 3-phenylpiperazine, is significantly more polar than the parent compound due to the loss of the lipophilic ethyl carbamate group and the presence of two secondary amine protons.

  • Causality: This issue is common if the stock solution was prepared in a protic solvent (like methanol or water) without pH control, or if the solvent contained acidic or basic impurities. Carbamates can exhibit high stability in a neutral to slightly acidic pH range (pH 2-6) but are susceptible to base-catalyzed hydrolysis in neutral to alkaline solutions.[2][10]

  • Troubleshooting Steps:

    • Verify the identity and purity of your solvent. Ensure it is anhydrous if preparing a concentrated stock in an organic solvent.

    • Check the pH of any aqueous buffers used. For maximum stability in aqueous media, a slightly acidic buffer (e.g., pH 5-6) is advisable.

    • Analyze the new peak by LC-MS to confirm if its mass corresponds to 3-phenylpiperazine (C₁₀H₁₄N₂, MW: 162.23 g/mol ).

Question: Can I prepare a stock solution in DMSO and store it for several weeks?

Answer: While DMSO is a common aprotic solvent that prevents hydrolysis, long-term storage is still a concern. DMSO is hygroscopic and can absorb atmospheric moisture over time, which can then lead to hydrolysis. Additionally, "anhydrous" DMSO can still contain trace amounts of water.

  • Causality: Even small amounts of water can be sufficient to cause measurable degradation over extended periods, especially if the solution is stored at room temperature.

  • Best Practice: For maximum stability, prepare fresh solutions before use. If a stock solution must be stored, use high-purity, anhydrous DMSO, aliquot it into single-use vials under an inert atmosphere, and store it at -20°C or -80°C in the dark. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Question: I'm running a reaction in a basic medium (e.g., using triethylamine or K₂CO₃). How will this affect my compound?

Answer: You should expect significant and rapid degradation. As discussed, the carbamate linkage is particularly labile under basic conditions.[2]

  • Causality: The hydroxide ion or other bases will readily attack the electrophilic carbonyl carbon of the carbamate, initiating cleavage of the ester bond and leading to the formation of 3-phenylpiperazine.

  • Experimental Strategy:

    • If possible, add the Ethyl 3-phenylpiperazine-1-carboxylate at the last possible moment to the reaction mixture.

    • Run the reaction at the lowest feasible temperature to slow the rate of degradation.

    • Consider using a non-nucleophilic, sterically hindered base if the reaction chemistry allows.

    • Monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material and the formation of the degradation product.

G start Problem: Unexpected experimental results or new peaks in analytical run q_storage How was the compound stored (solid and solution)? start->q_storage res_storage_bad Cause: Improper Storage (Moisture, Light, Air Exposure) Solution: Follow Protocol 1 q_storage->res_storage_bad Improper res_storage_good Storage conditions were optimal q_storage->res_storage_good Proper q_solvent What solvent/buffer system was used? res_solvent_bad Cause: Protic/Non-anhydrous Solvent Solution: Use anhydrous aprotic solvents (Protocol 2) q_solvent->res_solvent_bad Aprotic/Anhydrous issue res_solvent_ph Cause: pH-induced Hydrolysis Solution: Buffer solution to pH 5-6 (Protocol 2) q_solvent->res_solvent_ph Aqueous/pH issue res_solvent_good Solvent system is appropriate q_solvent->res_solvent_good Appropriate q_conditions What were the experimental conditions (pH, temp, light)? res_cond_bad Cause: Harsh Conditions (High pH, High Temp) Solution: Modify experimental design q_conditions->res_cond_bad Harsh res_cond_good Conditions seem mild q_conditions->res_cond_good Mild res_storage_good->q_solvent res_solvent_good->q_conditions end_node If issues persist, perform Forced Degradation Study (Protocol 3) to identify degradants res_cond_good->end_node

Caption: Troubleshooting decision tree for stability issues.

Section 3: Experimental Protocols for Stability Enhancement

Protocol 1: Recommended Storage and Handling

This protocol ensures the long-term integrity of the solid compound.

Table 1: Recommended Storage Conditions

ParameterSolid CompoundStock Solution (Anhydrous DMSO)
Temperature 2-8°C (Recommended) or -20°C (Long-term)-20°C or -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Container Tightly sealed, amber glass vialTightly sealed, single-use aliquots
Light Protect from light (store in dark)Protect from light (use amber vials)
Moisture Store in a desiccatorUse anhydrous solvent, equilibrate before opening
Protocol 2: Preparation of Stabilized Stock Solutions

This protocol minimizes degradation during solution preparation and short-term storage.

  • Solvent Selection: Prioritize high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If an aqueous buffer is absolutely required, use a buffer system maintained between pH 5.0 and 6.0.

  • Weighing: Weigh the required amount of Ethyl 3-phenylpiperazine-1-carboxylate in a controlled environment with low humidity.

  • Dissolution: Add the chosen solvent to the solid compound. Use gentle vortexing or sonication in a room-temperature water bath to aid dissolution. Avoid heating, as this can accelerate degradation.[11]

  • Inert Gas Purge: Before sealing the vial, gently flush the headspace with an inert gas (argon or nitrogen) to displace atmospheric oxygen.

  • Aliquoting: For long-term projects, immediately aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents contamination and moisture introduction from repeated freeze-thaw cycles and vial openings.

  • Storage: Immediately store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include a control sample stored at 2-8°C in the dark.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the compound's lability and may require optimization.

  • Quenching: If necessary, quench the reactions. For acid/base hydrolysis, neutralize the solution.

  • Analysis: Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV/MS). Compare the chromatograms to identify and quantify degradation products.

Table 2: Typical Forced Degradation Conditions

Stress ConditionReagent/MethodTypical ConditionsExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl60°CHydrolysis of carbamate
Base Hydrolysis 0.1 M NaOHRoom TemperatureRapid hydrolysis of carbamate[13]
Oxidation 3% H₂O₂Room TemperatureFormation of N-oxides
Thermal Dry Heat (Solid) / 60°C (Solution)72 hoursGeneral decomposition, potential hydrolysis[14]
Photolytic UV Chamber (e.g., 254 nm/365 nm)24 hoursPhotolytic cleavage, oxidation[7]
Protocol 4: Generic HPLC Method for Stability Monitoring

This method can serve as a starting point for monitoring the stability of Ethyl 3-phenylpiperazine-1-carboxylate. Method validation is required for specific applications.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Rationale: The acidic mobile phase (pH ~2.7) ensures protonation of the piperazine nitrogens, leading to good peak shape and minimizing on-column degradation. A C18 column provides excellent retention for this moderately nonpolar molecule.

References

  • CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents.
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Ethyl carbamate - Wikipedia. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available at: [Link]

  • Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines. PubMed. Available at: [Link]

  • The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels. PubMed. Available at: [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • ETHYL CARBAMATE - Perennia. Available at: [Link]

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. National Institutes of Health. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • Ethyl Carbamate - FDA. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

Sources

Addressing solubility issues of Ethyl 3-phenylpiperazine-1-carboxylate in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Addressing Solubility Challenges in Biological Buffers

Welcome to the technical support guide for Ethyl 3-phenylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific application.

At-a-Glance Physicochemical Profile

A foundational understanding of the physicochemical properties of Ethyl 3-phenylpiperazine-1-carboxylate is the first step in troubleshooting.

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₈N₂O₂[1][2][]-
Molecular Weight 234.29 g/mol []Affects molar concentration calculations.
Structure Contains a basic piperazine ringThe secondary amine is a key handle for pH-dependent solubility enhancement.
Predicted XlogP 1.4[2]Indicates moderate lipophilicity; the compound prefers a non-polar environment over water.
Estimated pKa ~8-9The piperazine nitrogen is basic. At pH values below the pKa, the molecule becomes protonated and more water-soluble.[4][5]
Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Ethyl 3-phenylpiperazine-1-carboxylate.

Q1: Why is my compound precipitating when I dilute my DMSO stock into my aqueous buffer?

A: This is a classic solubility issue for moderately lipophilic compounds. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into a purely aqueous buffer, the overall solvent polarity increases dramatically. The compound, no longer sufficiently solvated, crashes out of the solution. The key is to maintain a favorable microenvironment for the compound even after dilution.[4]

Q2: What is the most critical factor to consider for this specific molecule's solubility?

A: The basicity of the piperazine ring is the most important characteristic to leverage. The secondary amine on this ring can be protonated in acidic conditions to form a positively charged salt. This salt form is significantly more soluble in aqueous media than the neutral free base, which is dominant at neutral or basic pH.[4]

Q3: What are the best initial strategies to try for improving solubility?

A: The two most direct and effective initial approaches are:

  • pH Adjustment: Prepare your stock solution or buffer at a lower pH (e.g., pH 4-5) to ensure the compound is in its protonated, more soluble salt form.[4][6]

  • Use of Co-solvents: Ensure your final experimental solution contains a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to decrease the overall polarity of the buffer.[4][6]

Q4: I cannot alter the pH of my biological assay. What should I do?

A: If your assay is pH-sensitive (e.g., cell-based assays, enzyme kinetics at optimal pH), direct pH adjustment is not an option. In this case, you should focus on formulation-based strategies. The primary alternatives are using co-solvents at the highest tolerable concentration for your system (typically ≤1% DMSO) or employing solubilizing excipients like cyclodextrins.

Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Problem: Compound Precipitation Upon Dilution

This is the most common failure point. The following workflow provides a logical progression for troubleshooting this issue.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Action: Increase final DMSO (if assay tolerates) check_dmso->increase_dmso No check_ph Is buffer pH > 6? check_dmso->check_ph Yes success Success: Soluble Compound increase_dmso->success lower_ph Strategy 1: pH Adjustment (See Protocol 2) check_ph->lower_ph Yes (Assay pH flexible) use_cosolvent Strategy 2: Co-solvent Step-down (See Protocol 3) check_ph->use_cosolvent No (Assay pH fixed) lower_ph->success use_cyclodextrin Strategy 3: Cyclodextrin Complexation (See Protocol 4) use_cosolvent->use_cyclodextrin Precipitation persists use_cosolvent->success Soluble use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation.

Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution

The quality of your initial stock solution is critical. Do not attempt to make a stock directly in an aqueous buffer.

  • Objective: To prepare a stable, high-concentration stock in an appropriate organic solvent.

  • Materials: Ethyl 3-phenylpiperazine-1-carboxylate (solid), Dimethyl sulfoxide (DMSO, anhydrous), vortex mixer, analytical balance.

  • Methodology:

    • Weigh the desired amount of the compound into a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Trustworthiness Check: Store the stock solution at room temperature for a few hours and then at 4°C overnight. Re-examine for any signs of precipitation before use. If precipitation occurs, you may need to lower the stock concentration.[4]

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol leverages the basic nature of the piperazine moiety.

  • Objective: To increase aqueous solubility by preparing a solution in an acidic buffer.

  • Materials: 10 mM DMSO stock of the compound, acidic buffer (e.g., 50 mM Citrate Buffer, pH 4.0), neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Methodology:

    • Prepare two sets of serial dilutions of your compound.

    • Set A (Acidic): Dilute the DMSO stock into the pH 4.0 citrate buffer.

    • Set B (Neutral): Dilute the DMSO stock into the pH 7.4 PBS.

    • For each dilution, add the stock solution to the buffer (not the other way around) and vortex immediately to ensure rapid mixing. This minimizes localized high concentrations that can lead to precipitation.

    • Incubate both sets at room temperature for 1-2 hours.

    • Validation: Visually inspect all tubes for turbidity or precipitate. You should observe a significantly higher concentration remaining in solution in Set A compared to Set B.

Protocol 3: Co-solvent Step-Down Dilution

This method is useful when the final buffer pH cannot be changed. It involves a gradual introduction of the compound to the aqueous environment.

  • Objective: To prevent precipitation during dilution by using an intermediate solution with a higher co-solvent concentration.

  • Materials: 10 mM DMSO stock, final aqueous assay buffer, intermediate buffer (e.g., your assay buffer containing 10% DMSO).

  • Methodology:

    • Direct Dilution (Control): Dilute 1 µL of 10 mM DMSO stock directly into 999 µL of the final assay buffer (results in 10 µM final concentration with 0.1% DMSO).

    • Step-Down Dilution: a. Create an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of the intermediate buffer (1 mM concentration in 10% DMSO). Vortex well. b. Add 10 µL of this 1 mM intermediate solution to 990 µL of the final assay buffer (results in 10 µM final concentration with ~0.2% DMSO).

    • Validation: Compare the clarity of the solutions from both methods. The step-down dilution often prevents the precipitation seen with direct dilution.

Protocol 4: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[4] This is an advanced technique for when other methods are insufficient.

  • Objective: To form an inclusion complex with a cyclodextrin to enhance solubility.

  • Mechanism:

    G cluster_0 Mechanism of Cyclodextrin Solubilization compound Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex plus + compound->plus cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) arrow -> cd->arrow plus->cd arrow->complex

    Caption: Cyclodextrin encapsulation mechanism.

  • Materials: Compound stock in a volatile organic solvent (e.g., Methanol or Ethanol), Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer.

  • Methodology:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).

    • In a glass vial, add a specific volume of your compound's organic stock solution.

    • Evaporate the organic solvent completely under a stream of nitrogen or in a vacuum concentrator. A thin film of the compound should be visible on the vial wall.

    • Add the HP-β-CD solution to the vial.

    • Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.

    • Validation: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate can then be quantified (e.g., by HPLC-UV) to determine the achieved soluble concentration.

Quantitative Solubility Data Summary

The following table provides an estimated solubility improvement based on typical results for similar basic compounds. Actual values must be determined experimentally.

MethodBuffer SystemExpected ConcentrationRationale
Control PBS, pH 7.4 (<0.5% DMSO)< 10 µMThe neutral form of the compound is poorly soluble in aqueous media.
pH Adjustment Citrate Buffer, pH 4.0 (<0.5% DMSO)100 - 500 µMProtonation of the piperazine nitrogen forms a highly soluble salt.[4]
Co-solvency PBS, pH 7.4 (5% Ethanol)20 - 50 µMThe co-solvent reduces the polarity of the bulk solvent, improving solvation.
Cyclodextrin PBS, pH 7.4 (with 20 mM HP-β-CD)50 - 200 µMEncapsulation of the hydrophobic phenyl group within the cyclodextrin cavity increases apparent solubility.[4]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with Ethyl 3-phenylpiperazine-1-carboxylate, ensuring reliable and reproducible experimental outcomes.

References
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • PubChem. piperazine-1-carboxylic acid 2-(4-ethoxy-phenyl)-ethyl ester. National Institutes of Health. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • Semantic Scholar. An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. [Link]

  • ChemSynthesis. 1-ethyl-3-phenylpiperazine. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. Ethyl phenylacetate. National Institutes of Health. [Link]

  • PubChemLite. Ethyl 3-phenylpiperazine-1-carboxylate (C13H18N2O2). [Link]

  • PubChem. Ethyl biphenyl-3-carboxylate. National Institutes of Health. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubChem. 1-Phenylpiperazine. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of FAAH Inhibitors: A Case Study with Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, designed for researchers and drug development professionals. We will use Ethyl 3-phenylpiperazine-1-carboxylate as a focal point for our discussion—a compound possessing a piperazine scaffold common to several known FAAH inhibitors—and compare it against well-characterized alternatives. This document is structured not as a simple data sheet, but as a strategic guide, explaining the causality behind experimental choices and providing the methodologies required to rigorously characterize a novel inhibitor.

The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, an essential signaling network involved in regulating pain, mood, inflammation, and more.[1][2][3] FAAH is an integral membrane protein belonging to the serine hydrolase family that terminates the signaling of bioactive lipids, most notably the endocannabinoid anandamide (AEA).[2][4] By inhibiting FAAH, the endogenous levels of anandamide and other related fatty acid amides are increased in a localized and stimulus-dependent manner. This offers a promising therapeutic strategy for conditions like chronic pain, anxiety disorders, and neuroinflammation, potentially avoiding the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[1][2][3] The development of potent and selective FAAH inhibitors is therefore an area of intense research.

Profiling a Putative Inhibitor: Ethyl 3-phenylpiperazine-1-carboxylate

While numerous FAAH inhibitors have been developed, the public domain contains limited specific data on the FAAH-inhibitory activity of Ethyl 3-phenylpiperazine-1-carboxylate (PubChem CID: 2771740).[5][] However, its structure is highly relevant. The piperazine/piperidine urea and carbamate motifs are foundational scaffolds for several potent FAAH inhibitors.[7][8] These classes of inhibitors often act as covalent modifiers, targeting the catalytic serine residue within the FAAH active site.

Therefore, we approach Ethyl 3-phenylpiperazine-1-carboxylate as a candidate for characterization. A researcher's primary objective would be to determine its potency, selectivity, and mechanism of action relative to established benchmarks.

Chemical Structures for Comparison:

G cluster_0 Putative & Comparator FAAH Inhibitors A Ethyl 3-phenylpiperazine-1-carboxylate (Putative Inhibitor) B URB597 (Carbamate) C PF-3845 (Urea) D JNJ-42165279 (Urea)

Caption: Chemical classes of the putative and comparator FAAH inhibitors.

Benchmarking Against Established FAAH Inhibitors

To understand the potential of a new compound, it must be compared against well-characterized alternatives. We have selected three prominent FAAH inhibitors that represent different chemical classes and stages of development.

  • URB597 (KDS-4103): An early, potent, and widely studied carbamate-based irreversible inhibitor.[9][10] While effective, studies have shown it can have off-target effects on other serine hydrolases, such as carboxylesterases, making it a crucial benchmark for selectivity.[11][12]

  • PF-3845: A potent, highly selective, and irreversible piperidine urea-based inhibitor.[13] It demonstrates excellent in vivo efficacy and a long duration of action, serving as a high-bar for both potency and selectivity.[14] PF-3845 covalently modifies the active-site serine nucleophile of FAAH with high specificity.[13][14]

  • JNJ-42165279: A potent and selective piperazine urea-based inhibitor that is described as covalently binding but slowly reversible.[9][15] This compound has advanced to Phase II clinical trials for anxiety and depressive disorders, making it a benchmark for drug-like properties and clinical potential.[15][16][17]

Comparative Data Summary
FeatureEthyl 3-phenylpiperazine-1-carboxylateURB597PF-3845JNJ-42165279
Chemical Class Piperazine CarbamatePhenyl CarbamatePiperidine UreaPiperazine Urea
Mechanism Hypothesized: Irreversible, CovalentIrreversible, CovalentIrreversible, Covalent[13]Slowly Reversible, Covalent[15]
Potency (IC₅₀) To Be Determined~4.6 nM (human FAAH)[9]~7.2 nM (hFAAH, PF-04457845)[18]70 nM (human FAAH)[9][15]
Selectivity To Be DeterminedModerate; known carboxylesterase off-targets[11][12]High; minimal off-targets in serine hydrolase superfamily[13][14]High
Key Feature Represents a common inhibitor scaffoldWidely used research tool, known selectivity profileHigh selectivity and in vivo efficacyClinically evaluated, slow reversibility
Clinical Stage Preclinical/UncharacterizedPreclinical Research ToolPreclinical Research ToolPhase II Trials[15][16]

Experimental Workflows for Comparative Characterization

To empirically place Ethyl 3-phenylpiperazine-1-carboxylate on the comparative map, a series of robust, self-validating experiments are required. The following workflow outlines the necessary steps.

G A Candidate Compound (Ethyl 3-phenylpiperazine-1-carboxylate) B Primary Screening: In Vitro FAAH Inhibition Assay A->B Test inhibitory activity C Determine IC₅₀ Value (Potency) B->C Generate dose-response curve D Mechanism of Action Study (Time-Dependence Assay) C->D If potent, investigate mechanism F Selectivity Profiling: Activity-Based Protein Profiling (ABPP) C->F Assess proteome-wide selectivity E Reversible vs. Irreversible (k_inact/K_I) D->E Analyze kinetic data H In Vivo Target Engagement & PD (Rodent Model) E->H If potent & selective, move to in vivo G Identify Off-Target Hydrolases (Selectivity) F->G Compare to known off-targets G->H I Measure Brain FAAH Occupancy & Anandamide Levels H->I Confirm target engagement & pharmacodynamics

Caption: Workflow for characterizing a novel FAAH inhibitor.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol determines the half-maximal inhibitory concentration (IC₅₀), a primary measure of inhibitor potency. The causality is straightforward: a potent inhibitor will prevent FAAH from hydrolyzing its substrate, thus reducing the fluorescent signal.

Principle: This assay uses a synthetic substrate (e.g., AMC-arachidonoyl amide) that becomes fluorescent upon cleavage by FAAH. The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[19]

  • FAAH Substrate: AMC arachidonoyl amide[19]

  • Test Compounds: Ethyl 3-phenylpiperazine-1-carboxylate, URB597, PF-3845 (dissolved in DMSO)

  • 96-well opaque microplates

  • Fluorescence plate reader (Ex/Em = 340-360 nm/450-465 nm)[19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting range would be from 100 µM down to 1 pM.

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in pre-chilled FAAH Assay Buffer. Keep on ice.

  • Assay Plate Setup:

    • Test Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution to each well.

    • 100% Activity Control: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO (vehicle) to at least three wells.

    • Background Control: Add 180 µL of Assay Buffer and 10 µL of DMSO to three wells (no enzyme).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added. For suspected irreversible inhibitors, this step is critical.

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Assessment via Activity-Based Protein Profiling (ABPP)

Trustworthy FAAH inhibitors must be highly selective. ABPP is a powerful technique to visualize the entire landscape of active serine hydrolases in a complex proteome and determine which ones are targeted by an inhibitor.[11][20]

Principle: ABPP uses a fluorescently-tagged, active site-directed probe (e.g., FP-Rhodamine) that covalently binds to the active site of many serine hydrolases. If an inhibitor is bound to an enzyme's active site, it will block the binding of the FP-probe, resulting in the disappearance of that enzyme's fluorescent band on an SDS-PAGE gel.

Materials:

  • Human cell or tissue proteome (e.g., brain homogenate)

  • Test Compounds: Ethyl 3-phenylpiperazine-1-carboxylate, URB597, PF-3845

  • FP-Rhodamine probe

  • SDS-PAGE gels and imaging system

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a soluble fraction of a relevant tissue proteome (e.g., rat brain) via homogenization and ultracentrifugation.

  • Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of the test inhibitors (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rhodamine probe to each proteome sample and incubate for an additional 15-30 minutes.

  • SDS-PAGE: Quench the reactions by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.

  • Visualization: Scan the gel using a fluorescence scanner. The resulting image will show fluorescent bands corresponding to active serine hydrolases.

  • Analysis:

    • The band corresponding to FAAH (approx. 63 kDa) should disappear in a dose-dependent manner with inhibitor treatment.

    • Compare the inhibitor lanes to the DMSO (vehicle) lane. Any other bands that decrease in intensity represent potential off-targets.

    • By running URB597 alongside the novel compound, you can directly compare selectivity profiles; URB597 is expected to inhibit several carboxylesterase bands, while a highly selective compound like PF-3845 will primarily inhibit only the FAAH band.[11][14]

Understanding the Mechanism of Action

The interaction between an inhibitor and FAAH is governed by a catalytic triad of Ser241, Ser217, and Lys142.[21][22] Covalent inhibitors, such as carbamates and ureas, typically function by acylating the catalytic Ser241, forming a stable enzyme-inhibitor adduct. This carbamylation renders the enzyme inactive.

G cluster_0 FAAH Catalytic Mechanism cluster_1 Inhibition by Covalent Modifier A 1. Resting Enzyme (Ser241-OH) B 2. Substrate Binding (Anandamide) A->B C 3. Nucleophilic Attack (Ser241 attacks substrate) B->C D 4. Acyl-Enzyme Intermediate (Ser241-Acyl) C->D E 5. Hydrolysis (Water attacks intermediate) D->E F 6. Product Release (Arachidonic Acid + Ethanolamine) E->F G 1. Resting Enzyme (Ser241-OH) F->G H 1. Resting Enzyme (Ser241-OH) I 2. Inhibitor Binding (e.g., Urea/Carbamate) H->I J 3. Carbamylation (Ser241 attacks inhibitor) I->J K 4. Inactivated Enzyme (Stable Ser241-Carbamoyl Adduct) J->K

Caption: Comparison of normal FAAH catalysis versus covalent inhibition.

To determine if an inhibitor is irreversible, a time-dependence assay is performed. In this experiment, the IC₅₀ is determined with varying pre-incubation times. An irreversible inhibitor will show a time-dependent decrease in its IC₅₀ value, as more enzyme becomes permanently inactivated over time. This data can be used to calculate the kinetic constants kinact and KI, providing a definitive measure of irreversible inhibition.

Conclusion and Future Directions

This guide provides the intellectual and practical framework for a comprehensive comparative analysis of a novel FAAH inhibitor. By using Ethyl 3-phenylpiperazine-1-carboxylate as a case study, we have outlined a clear path from initial potency determination to rigorous selectivity profiling and mechanistic elucidation. The key to a successful drug discovery campaign is not just finding a potent molecule, but understanding its behavior in the complex biological environment of the cell. By benchmarking against well-characterized inhibitors like URB597, PF-3845, and JNJ-42165279, researchers can make informed decisions about which candidates possess the optimal combination of potency, selectivity, and drug-like properties to advance toward therapeutic application. The next logical steps for a promising candidate would involve assessing its pharmacokinetic properties and demonstrating target engagement and efficacy in animal models of pain or anxiety.[23][24]

References

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  • A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents | Request PDF. ResearchGate. [Link]

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Navigating the Dopamine D2/D3 Receptor Landscape: A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Phenylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of neuropsychiatric and neurodegenerative disorders, the dopamine D2 and D3 receptors (D2R and D3R) represent critical therapeutic targets.[1][2] The high degree of homology between these two receptor subtypes, however, presents a significant challenge in the development of selective ligands.[3][4] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: Ethyl 3-phenylpiperazine-1-carboxylate derivatives. By systematically exploring the impact of structural modifications on their binding affinity and functional activity at D2 and D3 receptors, we aim to provide a comprehensive resource for the rational design of novel, selective modulators.

The phenylpiperazine scaffold is a well-established pharmacophore for targeting dopamine receptors.[5][6] The introduction of an ethyl carboxylate group at the 1-position of the piperazine ring and a phenyl group at the 3-position creates a versatile template for chemical exploration. Our focus here is to elucidate how substitutions on the phenyl ring influence the interaction with D2 and D3 receptors, offering insights into achieving desired selectivity and potency. N-phenylpiperazine analogs have demonstrated the ability to selectively bind to the D3 versus the D2 dopamine receptor subtype, a selectivity that is attributed to their capacity to engage in a bitopic binding mode, interacting with both the orthosteric binding site and a secondary binding site unique to the D3 receptor.[3][7][8]

The Crucial Role of Phenyl Ring Substitution: A Comparative Analysis

To illustrate the SAR of this scaffold, we present a comparative analysis of a series of synthesized Ethyl 3-phenylpiperazine-1-carboxylate derivatives. The core structure and the positions of substitution on the phenyl ring (R1, R2) are depicted below.

Core Scaffold: Ethyl 3-phenylpiperazine-1-carboxylate

core_scaffold cluster_0 Ethyl 3-phenylpiperazine-1-carboxylate core core

A visual representation of the core chemical structure would be inserted here.

Caption: Core chemical structure of Ethyl 3-phenylpiperazine-1-carboxylate.

The following table summarizes the in vitro binding affinities (Ki) of a representative set of derivatives for the human D2 and D3 receptors. This data, while hypothetical, is based on established trends for phenylpiperazine ligands and serves to illustrate key SAR principles.

CompoundR1R2D3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
1a HH502505
1b 2-OCH3H252008
1c 3-OCH3H403007.5
1d 4-OCH3H604006.7
1e 2-ClH151006.7
1f 3-ClH201507.5
1g 4-ClH302508.3
1h 2,3-diClH5 150 30
1i 3,4-diClH1020020
Key SAR Insights:
  • Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring displays moderate affinity for the D3 receptor and a 5-fold selectivity over the D2 receptor. This serves as our baseline for comparison.

  • Influence of Methoxy Substitution (1b-1d): The position of a methoxy group on the phenyl ring significantly impacts D3 receptor affinity. A methoxy group at the ortho position (1b) enhances D3 affinity compared to the unsubstituted analog. This suggests a favorable interaction in a specific region of the D3 receptor binding pocket. Moving the methoxy group to the meta (1c) or para (1d) position leads to a decrease in D3 affinity, indicating that steric hindrance or unfavorable electronic interactions may come into play at these positions.

  • Impact of Chloro Substitution (1e-1g): The introduction of a chloro substituent, an electron-withdrawing group, generally improves D3 receptor affinity. Similar to the methoxy group, the ortho position (1e) appears to be the most favorable for enhancing D3 affinity.

  • The Power of Di-substitution (1h-1i): The most significant enhancement in both D3 affinity and selectivity is observed with di-chloro substitution. The 2,3-dichloro analog (1h ) exhibits the highest affinity for the D3 receptor (Ki = 5 nM) and a remarkable 30-fold selectivity over the D2 receptor. This highlights a synergistic effect where the combined electronic and steric properties of the two chloro groups optimize the interaction with the D3 receptor binding site. The 3,4-dichloro analog (1i ) also shows improved affinity and selectivity, but to a lesser extent than the 2,3-disubstituted compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, rigorous and well-validated experimental protocols are paramount. Below are the detailed methodologies for the synthesis of the derivatives and their subsequent biological evaluation.

General Synthetic Procedure for Ethyl 3-phenylpiperazine-1-carboxylate Derivatives

The synthesis of the target compounds is achieved through a multi-step process, with a representative scheme outlined below.

synthesis_workflow start Substituted Phenylacetic Acid step1 Esterification start->step1 intermediate1 Ethyl Phenylacetate Derivative step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Ethyl α-bromophenylacetate Derivative step2->intermediate2 step3 Cyclization with Ethylenediamine intermediate2->step3 intermediate3 2-Oxo-3-phenylpiperazine Derivative step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 3-Phenylpiperazine Derivative step4->intermediate4 step5 Carbethoxylation intermediate4->step5 end Ethyl 3-phenylpiperazine-1-carboxylate Derivative step5->end

Caption: General synthetic workflow for Ethyl 3-phenylpiperazine-1-carboxylate derivatives.

Step-by-Step Methodology:

  • Esterification: The appropriately substituted phenylacetic acid is esterified using ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl phenylacetate derivative.

  • Bromination: The ethyl phenylacetate derivative is then subjected to bromination at the alpha-position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • Cyclization: The resulting ethyl α-bromophenylacetate derivative is reacted with ethylenediamine in a suitable solvent like ethanol to form the 2-oxo-3-phenylpiperazine intermediate.[9]

  • Reduction: The 2-oxo-3-phenylpiperazine is reduced to the corresponding 3-phenylpiperazine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Carbethoxylation: Finally, the 3-phenylpiperazine derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine to yield the target Ethyl 3-phenylpiperazine-1-carboxylate derivative.

In Vitro Radioligand Binding Assays for D2 and D3 Receptors

The binding affinities of the synthesized compounds for the human D2 and D3 dopamine receptors are determined using competitive radioligand binding assays. This method allows for the quantification of how strongly a compound binds to a specific receptor.

binding_assay_workflow start Prepare cell membranes expressing D2 or D3 receptors step1 Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of test compound start->step1 step2 Separate bound from unbound radioligand via filtration step1->step2 step3 Quantify radioactivity of bound ligand using liquid scintillation counting step2->step3 step4 Determine IC50 values from competition curves step3->step4 end Calculate Ki values using the Cheng-Prusoff equation step4->end

Caption: Workflow for the in vitro radioligand binding assay.

Detailed Protocol:

  • Cell Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human D2 or D3 dopamine receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound.[8] Nonspecific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • Filtration and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate competition curves and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: β-Arrestin Recruitment

To assess the functional activity of the compounds (i.e., whether they act as agonists, antagonists, or partial agonists), a β-arrestin recruitment assay is employed. This assay measures the ability of a ligand to promote the interaction between the receptor and β-arrestin, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.

functional_assay_workflow start Use cell line co-expressing D2/D3 receptor and a β-arrestin reporter system step1 Treat cells with varying concentrations of test compound in the presence of a known agonist (e.g., dopamine) start->step1 step2 Measure the reporter signal (e.g., luminescence or fluorescence) step1->step2 end Determine antagonist potency (IC50) and efficacy step2->end

Caption: Workflow for the β-arrestin functional assay.

Detailed Protocol:

  • Cell-Based Assay: A cell line engineered to co-express the D2 or D3 receptor and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin assay) is used. In this system, receptor activation by an agonist leads to the recruitment of β-arrestin, which in turn generates a measurable signal (e.g., chemiluminescence).

  • Antagonist Mode: To determine the antagonist properties of the test compounds, the cells are incubated with a fixed concentration of a known agonist (e.g., dopamine) and varying concentrations of the test compound.

  • Signal Detection: After an incubation period, the reporter signal is measured using a luminometer or a fluorescence plate reader.

  • Data Analysis: The data are plotted to generate dose-response curves, from which the IC50 (for antagonists) or EC50 (for agonists) and the maximal efficacy can be determined.

Conclusion and Future Directions

The structure-activity relationship studies of Ethyl 3-phenylpiperazine-1-carboxylate derivatives reveal that strategic substitution on the 3-phenyl ring is a powerful tool for modulating their affinity and selectivity for dopamine D2 and D3 receptors. The 2,3-dichloro substitution, in particular, emerges as a key modification for achieving high D3 receptor affinity and selectivity.

This guide provides a foundational framework for researchers in the field. The detailed experimental protocols offer a self-validating system for the synthesis and evaluation of novel analogs. Future investigations should focus on expanding the diversity of substituents on the phenyl ring and exploring modifications to the ethyl carboxylate moiety to further refine the pharmacological profile of these promising compounds. The ultimate goal is to develop highly selective D3 receptor ligands that can serve as valuable tools for dissecting the complex roles of this receptor in health and disease, and as potential therapeutic agents for a range of neurological and psychiatric disorders.

References

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A Comparative Guide to Validating the Mechanism of Action of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of a novel psychoactive compound, Ethyl 3-phenylpiperazine-1-carboxylate (E3PC). The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with activity at dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[1] Therefore, a rigorous, multi-tiered validation process is essential to precisely define a new molecule's biological activity and differentiate it from existing chemical entities.

We will proceed through a logical sequence of experiments, from initial target binding to downstream cellular signaling and finally to in vivo phenotypic responses. Throughout this guide, E3PC will be compared against three reference compounds to provide context for its activity profile:

  • Haloperidol: A potent and well-characterized D2 dopamine receptor antagonist.

  • Ketanserin: A selective 5-HT2A serotonin receptor antagonist.

  • Benzylpiperazine (BZP): A non-selective recreational stimulant known to interact with multiple monoamine systems.[2]

This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure a scientifically sound MoA validation.

Phase 1: Primary Target Identification and Engagement

The foundational step in characterizing any new compound is to identify its primary molecular targets. Given the phenylpiperazine core, a screening panel of CNS-relevant GPCRs is the most logical starting point. The goal here is to determine if E3PC physically interacts with these receptors and with what affinity.

Experiment 1.1: Competitive Radioligand Binding Assays

Causality and Rationale: A competitive binding assay is the gold standard for quantifying the affinity of an unlabeled compound (our test article, E3PC) for a specific receptor. It works by measuring the ability of the test compound to displace a radiolabeled ligand of known high affinity from the receptor. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity. This experiment directly addresses the question: "Does the compound bind, and how tightly?"

Workflow: Receptor Binding Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare cell membranes expressing target receptor (e.g., D2, 5-HT2A) assay1 Incubate membranes with radioligand (e.g., [³H]Spiperone for D2) and test compounds prep1->assay1 prep2 Create serial dilutions of E3PC & control compounds prep2->assay1 assay2 Equilibrate to allow competitive binding assay1->assay2 assay3 Separate bound from free radioligand via rapid filtration assay2->assay3 analysis1 Quantify bound radioactivity using liquid scintillation counting assay3->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation analysis2->analysis3 output output analysis3->output Binding Affinity (Kᵢ)

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Detailed Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Use commercially available prepared cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or prepare them in-house via cell culture and homogenization.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • 25 µL of assay buffer.

    • 25 µL of radioligand (e.g., [³H]Spiperone at a final concentration of ~0.2 nM).

    • 25 µL of serially diluted E3PC or a control compound (Haloperidol). For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol). For total binding wells, add buffer.

    • 125 µL of the D2 receptor membrane preparation (typically 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total binding and NSB controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[3][4]

Comparative Data (Hypothetical)

CompoundDopamine D2 Kᵢ (nM)Serotonin 5-HT2A Kᵢ (nM)Serotonin 5-HT1A Kᵢ (nM)Dopamine D1 Kᵢ (nM)
E3PC 15.2 8.9 >1000 850
Haloperidol1.265.4>1000220
Ketanserin3502.1150>1000
Benzylpiperazine (BZP)18025095450

Interpretation: The hypothetical data suggests E3PC is a dual-target ligand with high affinity for both the D2 and 5-HT2A receptors, showing a slight preference for 5-HT2A. Its affinity is lower than the selective antagonists Haloperidol and Ketanserin at their respective primary targets but significantly higher than the non-selective BZP. This profile warrants further functional investigation at both D2 and 5-HT2A receptors.

Phase 2: Functional Characterization of Target Interaction

Binding does not equate to function. After identifying the primary targets (D2 and 5-HT2A), we must determine the nature of the interaction. Is E3PC an agonist that activates the receptor, an antagonist that blocks the endogenous ligand's action, or an inverse agonist that reduces basal receptor activity?

GPCR Signaling Pathways

G cluster_d2 D2 Receptor (Gαi-coupled) cluster_5ht2a 5-HT2A Receptor (Gαq-coupled) D2_Receptor D2 Receptor G_alpha_i Gαi D2_Receptor->G_alpha_i Agonist AC Adenylate Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA ERK pERK1/2 PKA->ERK HT2A_Receptor 5-HT2A Receptor G_alpha_q Gαq HT2A_Receptor->G_alpha_q Agonist PLC Phospholipase C G_alpha_q->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ERK2 pERK1/2 PKC->ERK2

Caption: Canonical signaling pathways for D2 (Gαi) and 5-HT2A (Gαq) receptors.

Experiment 2.1: cAMP Accumulation Assay (for D2 Receptor)

Causality and Rationale: The D2 receptor is canonically coupled to the Gαi inhibitory G-protein.[5] Activation of D2 receptors by an agonist leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this decrease when a known agonist is applied. This assay directly measures the functional output of D2 receptor engagement. We use forskolin, a direct activator of adenylate cyclase, to stimulate cAMP production, making the inhibitory effect of a D2 agonist measurable.

Detailed Protocol: HTRF cAMP Assay

  • Cell Culture: Plate HEK293 cells expressing the human D2 receptor into a 384-well plate and culture overnight.

  • Agonist Mode:

    • Treat cells with serial dilutions of E3PC or a known D2 agonist (e.g., Quinpirole) in the presence of 1 µM forskolin.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of E3PC or Haloperidol for 15 minutes.

    • Add a known D2 agonist (e.g., Quinpirole) at its EC₈₀ concentration along with 1 µM forskolin.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kit (e.g., Promega cAMP-Glo™) according to the manufacturer's instructions.[6] These kits typically use a competitive immunoassay principle.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log[compound] concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the signal against the log[compound] concentration to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Comparative Data (Hypothetical)

CompoundD2 Agonist EC₅₀ (nM)D2 Antagonist IC₅₀ (nM)
E3PC No activity 25.6
HaloperidolNo activity3.1
Quinpirole (Control Agonist)10.5N/A
Benzylpiperazine (BZP)>1000450

Interpretation: E3PC shows no agonist activity at the D2 receptor but effectively antagonizes the action of the agonist Quinpirole, with an IC₅₀ of 25.6 nM. This confirms that E3PC is a D2 receptor antagonist, consistent with its binding affinity.

Experiment 2.2: IP₁ Accumulation Assay (for 5-HT2A Receptor)

Causality and Rationale: The 5-HT2A receptor is coupled to the Gαq G-protein.[7] Its activation stimulates phospholipase C (PLC), which cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ is rapidly metabolized, but its downstream metabolite, inositol monophosphate (IP₁), is stable and accumulates in the presence of lithium chloride (which blocks its further degradation). Measuring IP₁ accumulation is therefore a robust method for quantifying Gαq-coupled receptor activation.

Detailed Protocol: A protocol similar to the cAMP assay would be followed, using cells expressing the 5-HT2A receptor and a commercial IP₁ detection kit.[7] In antagonist mode, the cells would be challenged with a known 5-HT2A agonist like serotonin or DOI.

Comparative Data (Hypothetical)

Compound5-HT2A Agonist EC₅₀ (nM)5-HT2A Antagonist IC₅₀ (nM)
E3PC No activity 18.3
KetanserinNo activity4.5
Serotonin (Control Agonist)8.2N/A
Benzylpiperazine (BZP)>1000610

Interpretation: Similar to its action at the D2 receptor, E3PC demonstrates no agonist activity at 5-HT2A but acts as a potent antagonist. This dual D2/5-HT2A antagonist profile is characteristic of several atypical antipsychotic drugs.

Phase 3: Downstream Cellular Signaling Confirmation

To ensure the functional outcomes observed are not assay artifacts and to understand the integrated cellular response, we can measure a key downstream signaling node common to many GPCR pathways: the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Experiment 3.1: ERK1/2 Phosphorylation Assay

Causality and Rationale: Both Gαi and Gαq pathways can modulate the MAPK/ERK signaling cascade. For antagonists, the key experiment is to show they can block agonist-induced ERK phosphorylation. This provides a secondary, more integrated validation of the functional antagonism observed in the second messenger assays.

Detailed Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Culture cells expressing either D2 or 5-HT2A receptors in 6-well plates until ~80% confluent. Serum-starve the cells for 4-6 hours.

  • Antagonist Pre-treatment: Pre-incubate cells with E3PC or a control antagonist at a single, effective concentration (e.g., 1 µM) for 30 minutes.

  • Agonist Stimulation: Add the respective control agonist (Quinpirole for D2, Serotonin for 5-HT2A) at its EC₈₀ concentration and incubate for 5-10 minutes (a time course is often recommended for optimization).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.[9]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[9]

  • Densitometry: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.

Comparative Data (Hypothetical)

Condition (5-HT2A expressing cells)Normalized p-ERK/Total ERK Ratio
Vehicle Control1.0
Serotonin (1 µM)4.5
E3PC (1 µM) + Serotonin (1 µM) 1.2
Ketanserin (1 µM) + Serotonin (1 µM)1.1
E3PC alone (1 µM)0.9

Interpretation: The data clearly shows that E3PC, like the reference antagonist Ketanserin, completely blocks the serotonin-induced increase in ERK phosphorylation. This corroborates the functional data from the IP₁ assay, providing strong, multi-level evidence that E3PC is a 5-HT2A antagonist. A similar result would be expected for the D2 receptor system.

Phase 4: In Vivo Phenotypic Validation

The final step is to translate the molecular and cellular MoA into a relevant physiological or behavioral outcome in a living organism. Rodent behavioral models are essential for this purpose.

Experiment 4.1: Locomotor Activity Assay

Causality and Rationale: Locomotor activity in rodents is highly sensitive to the modulation of dopamine and serotonin systems. D2 receptor antagonists like haloperidol typically suppress spontaneous locomotion. The effect of 5-HT2A antagonism is more complex but can also modulate activity. This assay helps determine the net effect of E3PC's dual antagonism in vivo.

Workflow: In Vivo Behavioral Testing

G acclimate Acclimate animals to housing facility habituate Habituate animals to test apparatus acclimate->habituate inject Administer E3PC or control compound (i.p.) habituate->inject record Place animal in open field arena and record activity via automated beam breaks or video tracking inject->record analyze Analyze key parameters: Total distance traveled, rearing frequency, etc. record->analyze output Behavioral Phenotype analyze->output

Caption: General workflow for in vivo rodent behavioral assays.

Detailed Protocol: Open Field Test

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Habituation: Habituate the animals to the testing room for at least 1 hour before testing. On the test day, allow them to explore the open field apparatus (e.g., 40x40 cm box) for 30 minutes to reduce novelty-induced hyperactivity.

  • Dosing: Administer various doses of E3PC, Haloperidol, or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

  • Testing: 30 minutes post-injection, place each animal into the center of the open field arena and record its activity for 60 minutes using an automated system that tracks movement via infrared beams.[10]

  • Data Analysis: Quantify the total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery. Compare the drug-treated groups to the vehicle control group using ANOVA.

Comparative Data (Hypothetical)

Treatment (3 mg/kg, i.p.)Total Distance Traveled (meters in 60 min)
Vehicle45.2 ± 3.1
E3PC 22.8 ± 2.5
Haloperidol15.1 ± 1.9
Ketanserin40.5 ± 4.0
Benzylpiperazine (BZP)98.7 ± 8.2
Note: **p < 0.001 vs. Vehicle

Interpretation: E3PC significantly reduces locomotor activity, an effect consistent with D2 receptor antagonism. The effect is less profound than that of the potent D2 antagonist Haloperidol. Ketanserin alone has little effect at this dose, suggesting the locomotor suppression by E3PC is primarily driven by its D2 receptor blockade. This contrasts sharply with the hyperlocomotion induced by the stimulant BZP.

Synthesis and Conclusion

This systematic, multi-phase investigation provides a robust validation of the mechanism of action for Ethyl 3-phenylpiperazine-1-carboxylate. The combined evidence from our hypothetical experiments paints a clear and consistent picture:

  • Target Engagement: E3PC binds with high affinity to both Dopamine D2 and Serotonin 5-HT2A receptors.

  • Functional Activity: At both receptors, E3PC acts as a functional antagonist, showing no intrinsic agonist activity.

  • Downstream Signaling: The antagonist activity was confirmed at the level of a key downstream signaling node, ERK, where E3PC blocked agonist-induced phosphorylation.

  • In Vivo Phenotype: The D2 antagonist component of its profile dominates its effect on spontaneous locomotion, causing a significant reduction in activity.

References

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A Researcher's Guide to Navigating the Promiscuity of the Phenylpiperazine Scaffold: A Comparative Selectivity Analysis of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its synthetic tractability and its presence in a multitude of clinically significant agents.[1] However, this structural ubiquity is a double-edged sword. The very features that make the phenylpiperazine scaffold a successful pharmacophore also predispose it to interactions with a wide array of biological targets, leading to potential cross-reactivity and off-target effects.[2][3] This guide provides a comparative framework for researchers and drug development professionals to dissect the selectivity profile of novel phenylpiperazine-based compounds, using Ethyl 3-phenylpiperazine-1-carboxylate as a case study.

For the purpose of this guide, we will designate Ethyl 3-phenylpiperazine-1-carboxylate (CAS 904814-49-9) as "Compound X." While specific biological data for Compound X is not extensively published, its core structure is analogous to numerous compounds with known activity at monoamine G-protein coupled receptors (GPCRs). Phenylpiperazine derivatives frequently exhibit affinity for serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4][5][6] Therefore, a thorough investigation into the selectivity of any new analogue is not just prudent, but imperative for robust target validation and preclinical safety assessment.

This guide will compare Compound X to two well-established, structurally related alternatives with distinct selectivity profiles:

  • Buspirone: A clinically used anxiolytic, known as a 5-HT1A receptor partial agonist but also possessing significant affinity for the dopamine D2 receptor.

  • 8-OH-DPAT: A classic, highly selective 5-HT1A receptor full agonist, which will serve as our benchmark for on-target potency and selectivity.

Through this comparative lens, we will explore the experimental workflows required to build a comprehensive selectivity profile, interpret the resulting data, and make informed decisions in a drug discovery campaign.

The Challenge: Deconvoluting Polypharmacology

The journey of a novel compound from hit to lead is paved with assays designed to confirm its on-target activity. However, true confidence in a molecule's mechanism of action can only be achieved by understanding its "anti-target" profile—the spectrum of off-target interactions that can confound biological results and lead to unforeseen toxicities. The following workflow illustrates a standard cascade for selectivity profiling.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary & Orthogonal Screening cluster_2 Phase 3: In-depth Off-Target Characterization a Compound X Synthesis & QC b Primary Radioligand Binding Assay (e.g., [3H]-8-OH-DPAT vs. 5-HT1A) a->b c Cell-Based Functional Assay (cAMP Inhibition) b->c Confirm Functional Activity d Broad Receptor Panel Screen (e.g., 44 GPCR targets) b->d Assess Initial Selectivity e Dose-Response at Hits (e.g., D2, α1A Receptors) d->e Quantify Off-Target Affinity f Kinase Panel Screen (e.g., KinomeScan) d->f Rule out Kinase Activity g Cellular Thermal Shift Assay (CETSA) e->g Confirm Cellular Engagement

Figure 1: A tiered experimental workflow for characterizing the selectivity of a novel compound.

Comparative Binding Affinity Profile

A primary method for assessing selectivity is to determine the binding affinity (typically expressed as the inhibition constant, Ki) of a compound across a panel of relevant receptors. The following table presents hypothetical, yet representative, data for our compound series. This data is what a researcher would aim to generate through competitive radioligand binding assays.

TargetCompound X (Ki, nM)Buspirone (Ki, nM)8-OH-DPAT (Ki, nM)
5-HT1A 15 20 1.2
5-HT2A850300>10,000
5-HT2C1,200900>10,000
5-HT7980450>10,000
Dopamine D2 150 50 >10,000
Dopamine D3400120>10,000
Adrenergic α1A 250 >1,000>10,000
Adrenergic α2A>5,000>2,000>10,000
Histamine H1>10,000>5,000>10,000

Data Interpretation:

  • Compound X: Shows potent affinity for the primary target, 5-HT1A. However, it exhibits significant cross-reactivity with the D2 and α1A receptors, with only a 10-fold and ~17-fold selectivity window, respectively. This polypharmacology would require careful consideration and further functional characterization.

  • Buspirone: Displays a similar profile to Compound X, with potent 5-HT1A affinity and notable D2 receptor engagement, consistent with its known mechanism.

  • 8-OH-DPAT: Demonstrates a highly selective profile, with >8,000-fold selectivity for 5-HT1A over all other tested receptors, confirming its utility as a specific tool compound.

Experimental Protocols: A Self-Validating System

To generate trustworthy data, each experimental protocol must be robust and include appropriate controls. Below are detailed methodologies for key assays in a selectivity profiling campaign.

Radioligand Binding Assay (Membrane Filtration)

This assay directly measures the affinity of a test compound for a target receptor by competing with a radiolabeled ligand.[3]

Objective: To determine the Ki of Compound X, Buspirone, and 8-OH-DPAT at human 5-HT1A, D2, and α1A receptors.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) and dilute to a final concentration of 5-10 µg protein per well in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Prepare a stock solution of the radioligand at 2x the final concentration (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2, [3H]-Prazosin for α1A). The final concentration should be at or near the Kd of the radioligand for its receptor.

    • Prepare serial dilutions of test compounds (Compound X, etc.) in binding buffer. A typical concentration range would be from 100 µM to 1 pM.

  • Assay Execution:

    • To a 96-well plate, add:

      • 25 µL of binding buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding, e.g., 10 µM serotonin for 5-HT1A).

      • 25 µL of the test compound at various concentrations.

      • 50 µL of the diluted cell membranes.

    • Incubate for 15 minutes at room temperature to allow the test compound to equilibrate with the receptor.

    • Add 50 µL of the 2x radioligand solution to all wells to initiate the competitive binding reaction.

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Setup cluster_1 Competitive Binding cluster_2 Detection a Add Membranes, Buffer, & Test Compound to Plate b Pre-incubate a->b c Add Radioligand b->c Start Reaction d Incubate to Equilibrium c->d e Vacuum Filtration d->e Stop Reaction f Wash Filters e->f g Scintillation Counting f->g

Figure 2: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (cAMP Inhibition)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on a downstream signaling pathway.[7] For Gi-coupled receptors like 5-HT1A and D2, activation leads to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of Compound X at the 5-HT1A receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Plate the cells in a 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Compound X, 8-OH-DPAT as an agonist control).

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds to the wells and incubate for 30 minutes at 37°C.

    • To all wells, add a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. This allows for the measurement of inhibition.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or HTRF cAMP dynamic 2 kit (Cisbio). These are homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

    • Read the plate on a compatible microplate reader according to the manufacturer's instructions.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of 8-OH-DPAT, 100% inhibition).

    • Plot the normalized response against the log concentration of the test compound to determine the EC50 or IC50 value.

Kinase Selectivity Profiling

Given the prevalence of kinase off-targets for many small molecules, a broad kinase screen is a critical step in late-stage lead optimization.

Objective: To assess the potential for Compound X to inhibit a broad panel of human kinases.

Methodology:

  • This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation).

  • The general principle involves a competition binding assay where the test compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).[8]

  • The results are reported as percent inhibition. Any hits showing significant inhibition (e.g., >50%) at the screening concentration should be followed up with full dose-response curves to determine the IC50.

Conclusion and Forward Look

The phenylpiperazine scaffold remains a valuable starting point for the design of novel therapeutics. However, its inherent potential for polypharmacology necessitates a rigorous and systematic approach to selectivity profiling. As demonstrated with our hypothetical compound, "Ethyl 3-phenylpiperazine-1-carboxylate" (Compound X), initial high affinity for a primary target can be accompanied by significant cross-reactivity with other receptors.

By employing a tiered screening cascade—beginning with primary binding assays, moving to orthogonal functional assays, and expanding to broad selectivity panels—researchers can build a comprehensive understanding of a compound's biological footprint. This knowledge is critical for interpreting in vivo pharmacology, anticipating potential side effects, and ultimately, for the successful development of safe and effective medicines. The methodologies and comparative framework presented here provide a robust starting point for any research team working with this privileged, yet promiscuous, chemical scaffold.

References

  • Piperazine is a frequently used heterocycle in biologically active compounds. (Source: MDPI)
  • The piperazine nucleus has a broad spectrum of biological activities, including antimicrobial, antipsychotic, antidepressant, and anti-inflammatory effects.[2] (Source: Jetir.Org)

  • Phenylpiperazine derivatives are common in drugs targeting dopamine receptors. (Source: PMC)
  • Piperazine derivatives have diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticonvulsant actions.[3] (Source: A Comprehensive Review)

  • Cell-based functional assays are used to determine a compound's effect on downstream signaling pathways.[7] (Source: Promega Connections)

  • N-Phenylpiperazine derivatives are widely used in drugs targeting the α1-adrenoceptor.[9] (Source: RSC Publishing)

  • Kinase profiling services screen compounds against large panels of kinases to identify off-target interactions.[8] (Source: PMC)

  • A review of piperazine derivatives highlights their activity on various neurotransmitter receptors, including dopamine and serotonin receptors.[4] (Source: International Journal of Research & Review)

  • A study on hydantoin-arylpiperazine derivatives explored their activity at serotonin and α-adrenergic receptors.[5] (Source: MDPI)

  • Benzylpiperazine (BZP), a piperazine derivative, acts on serotonergic and dopaminergic systems.[10] (Source: Wikipedia)

  • BOC Sciences provides the chemical information for Ethyl 3-phenylpiperazine-1-carboxyl
  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors have been studied for their effects on cocaine self-administration.[11] (Source: PMC)

  • Novel phenylpiperazine derivatives have been discovered as EGFR tyrosine kinase inhibitors.[12] (Source: PMC)

  • Phenylpiperazine derivatives have been synthesized and investigated for their anti-inflammatory activity.[13] (Source: PubMed)

  • The piperazine moiety can increase affinity for serotonergic receptors through interactions with key residues.[14] (Source: PubMed Central)

  • Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.
  • Long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors.[15] (Source: ACS Chemical Neuroscience)

  • Information on 1-ethyl-3-phenylpiperazine is available from chemical synthesis d
  • Arylpiperazine derivatives have been evaluated for the treatment of neuropathic pain.[16] (Source: PubMed Central)

  • N-phenylpiperazine derivatives have been developed as selective dopamine D3 receptor ligands.[17] (Source: NIH)

  • Substituted piperazine derivatives have been evaluated for their affinity toward α1- and α2-adrenoceptors. (Source: Ingenta Connect)
  • Angene Chemical provides information on related piperidine carboxylate compounds. (Source: angenechemical.com)
  • The binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor has been studied.[6] (Source: RSC Publishing)

  • The crystal structure of a related piperazine derivative, Ethyl 4-(phenylsulfonyl)
  • Arylpiperazine derivatives have been investigated as potential androgen receptor (AR) antagonists. (Source: PMC)
  • Information on a related pyrazole-carboxylate compound is available.
  • PubChem provides information on Ethyl biphenyl-3-carboxyl

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A Comparative Guide to the In Vivo Validation of Analgesic Effects of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct the in vivo validation of the analgesic properties of a novel compound, Ethyl 3-phenylpiperazine-1-carboxylate. Given the novelty of this specific molecule, this document serves as a methodological blueprint, establishing a rigorous, self-validating experimental workflow rather than a review of existing data. We will compare its potential efficacy against two gold-standard analgesics, Morphine and Celecoxib, providing the scientific rationale and detailed protocols necessary for a thorough investigation.

The core of this guide is built on the understanding that pain is a complex, multifactorial phenomenon. A robust validation, therefore, requires a multi-modal approach, assessing the compound's efficacy against different types of pain—namely acute thermal pain, persistent chemical-induced pain, and mechanical hypersensitivity. By benchmarking against compounds with well-understood but distinct mechanisms of action, we can not only determine efficacy but also begin to elucidate the potential pathways through which Ethyl 3-phenylpiperazine-1-carboxylate may act.

The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, known for its prevalence in centrally active drugs.[1][2] Derivatives have been shown to interact with a variety of neurotransmitter systems, including serotonergic and dopaminergic pathways, which are deeply implicated in pain modulation.[3][4] This provides a strong rationale for investigating new piperazine-containing compounds as potential analgesics.

Comparative Framework: Selecting the Right Benchmarks

To establish a meaningful comparison, we must select positive controls that represent different classes of analgesics. This allows for a broad assessment of the test compound's potential clinical utility.

  • Morphine: An opioid agonist, representing the gold standard for centrally acting analgesics used in managing severe pain.[5][6] It acts primarily on μ-opioid receptors in the central nervous system.[6][7] Its efficacy in models of acute, high-intensity pain is well-documented.[8][9]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing non-steroidal anti-inflammatory drugs (NSAIDs).[10] It is primarily used for inflammatory pain and acts by inhibiting the production of prostaglandins.[10][11] It serves as an excellent comparator for inflammatory and peripheral pain models.[12][13]

The overall experimental workflow is designed to move from broad screening for any analgesic activity to more specific models that can hint at the mechanism of action.

G cluster_0 Phase 1: Initial Screening & Dose-Ranging cluster_1 Phase 2: Efficacy in Nociceptive & Inflammatory Pain Models cluster_2 Phase 3: Data Analysis & Mechanistic Hypothesis A Compound Synthesis & Formulation of Ethyl 3-phenylpiperazine-1-carboxylate B Acute Toxicity & Tolerability (Dose Escalation Study) A->B Determine Max Tolerated Dose (MTD) C Hot Plate Test (Thermal Nociception) B->C Select 3-4 doses below MTD D Formalin Test (Biphasic Pain Model) C->D If active in thermal pain F Comparative Data Analysis vs. Morphine & Celecoxib C->F If inactive, reconsider compound E Von Frey Test (Mechanical Allodynia) E->F Compile all efficacy data G Hypothesize Mechanism of Action (Central vs. Peripheral, Inflammatory) F->G Interpret comparative profile

Caption: High-level workflow for the in vivo validation of a novel analgesic compound.

Experimental Protocols for In Vivo Validation

For all experiments, ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory. Rodents (typically mice or rats) should be acclimatized to the laboratory environment to minimize stress, which can influence pain perception.[14]

Hot Plate Test for Thermal Nociception

This test is a classic model for assessing centrally mediated analgesia and is particularly sensitive to opioid-like drugs.[7][15]

  • Objective: To evaluate the effect of the test compound on the response to a noxious thermal stimulus.

  • Principle: The latency to a pain response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.

  • Protocol:

    • Animal Selection: Use mice (e.g., Swiss albino, 20-25g). Pre-screen the animals and select those with a baseline latency of less than 15 seconds to avoid including hypo-sensitive subjects.[15]

    • Apparatus: A commercially available hot plate apparatus with the surface temperature precisely maintained at 55 ± 0.1°C.[15]

    • Grouping (n=8 per group):

      • Group 1: Vehicle control (e.g., Normal saline or 0.25% Na-CMC).

      • Group 2: Positive Control - Morphine (e.g., 5-10 mg/kg, subcutaneous).[8]

      • Group 3: Test Compound (Low Dose).

      • Group 4: Test Compound (Medium Dose).

      • Group 5: Test Compound (High Dose).

    • Procedure: a. Administer the vehicle, morphine, or test compound via the appropriate route (e.g., intraperitoneal, oral). b. At a set time post-administration (e.g., 30 minutes), place the mouse gently onto the hot plate within a transparent glass cylinder to confine it.[7] c. Start a timer immediately and observe the animal for behaviors indicating pain, such as licking a hind paw or jumping. d. Record the time (latency) until the first definitive pain response. e. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by this time, it should be removed, and the latency recorded as the cut-off time.[15][16]

    • Data Analysis: Compare the mean latency times of the treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Formalin Test for Persistent Chemical Pain

The formalin test is highly predictive as it models both acute nociceptive pain and a more persistent, inflammatory-like pain state.[17][18] It is sensitive to a wide range of analgesics, including opioids and NSAIDs.[19][20]

  • Objective: To assess the compound's effect on both neurogenic and inflammatory pain.

  • Principle: Subcutaneous injection of dilute formalin into a rodent's paw elicits a biphasic pain response.[20]

    • Phase I (0-5 minutes): An acute, sharp pain resulting from the direct chemical stimulation of nociceptors.[20] Centrally acting drugs like morphine are effective in this phase.

    • Phase II (15-45 minutes): A longer-lasting, tonic pain caused by inflammatory reactions and central sensitization.[19] This phase is sensitive to both central analgesics and peripheral anti-inflammatory agents like celecoxib.

  • Protocol:

    • Animal Acclimation: Place mice individually in observation chambers (e.g., glass funnels on a glass surface with a mirror angled below for clear paw observation) for at least 30 minutes before the test.[18]

    • Grouping (n=8 per group):

      • Group 1: Vehicle control.

      • Group 2: Positive Control - Morphine (e.g., 5 mg/kg, s.c.).

      • Group 3: Positive Control - Celecoxib (e.g., 30 mg/kg, oral).[16]

      • Group 4-6: Test Compound (Low, Medium, High Doses).

    • Procedure: a. Administer the vehicle, positive controls, or test compound at the appropriate pre-treatment time. b. Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5-5% in saline) subcutaneously into the dorsal or plantar surface of the right hind paw.[18][20] c. Immediately return the animal to the observation chamber and start a timer. d. Record the cumulative time the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-45 minutes).[18]

    • Data Analysis: Compare the mean licking/biting time for each phase across all groups using a one-way ANOVA and appropriate post-hoc tests. A significant reduction in time indicates an analgesic effect.

Von Frey Test for Mechanical Allodynia

This assay measures mechanical sensitivity and is a gold-standard model for assessing neuropathic or inflammatory pain-induced hypersensitivity.[14][21]

  • Objective: To determine if the test compound can reverse mechanical hyperalgesia (an increased response to a normally painful stimulus) or allodynia (pain from a stimulus that does not normally provoke pain).

  • Principle: Calibrated filaments (von Frey hairs) or an electronic device are applied to the plantar surface of the paw with increasing force until a withdrawal reflex is elicited.[22][23] A lower withdrawal threshold indicates hypersensitivity.

  • Protocol:

    • Induction of Hypersensitivity (Optional but Recommended): To increase the test's sensitivity, mechanical hypersensitivity can be induced 2-4 hours prior by injecting an inflammatory agent (e.g., Carrageenan) into the paw, which is the same model where Celecoxib is expected to be highly effective.[24]

    • Animal Acclimation: Place animals in individual compartments on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.[22][25]

    • Grouping (n=8 per group): Similar to the formalin test, including vehicle, morphine, celecoxib, and test compound groups.

    • Procedure: a. After drug/vehicle administration, begin the test. b. Apply the von Frey filament (or electronic probe) perpendicularly to the mid-plantar surface of the hind paw. c. Use the "up-down method" to determine the 50% paw withdrawal threshold.[23] Start with a mid-range filament. If the animal withdraws, use the next smaller filament. If there is no response, use the next larger filament. d. The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

    • Data Analysis: The 50% withdrawal thresholds (in grams) are compared between groups. A significant increase in the withdrawal threshold in a treated group compared to the vehicle group indicates an anti-allodynic or anti-hyperalgesic effect.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Data from Hot Plate Test

Treatment GroupDose (mg/kg)NMean Latency (s) ± SEM% Increase in Latency
Vehicle-88.5 ± 0.7-
Morphine10825.1 ± 2.1195%
Test Compound10812.3 ± 1.045%
Test Compound30818.9 ± 1.5122%
Test Compound100822.4 ± 1.9164%
p < 0.05 compared to Vehicle

Table 2: Hypothetical Data from Formalin Test

Treatment GroupDose (mg/kg)NLicking Time (s) ± SEM (Phase I)Licking Time (s) ± SEM (Phase II)
Vehicle-865.2 ± 5.4150.7 ± 12.3
Morphine5815.8 ± 3.135.2 ± 6.8
Celecoxib30858.1 ± 6.060.5 ± 9.1
Test Compound50830.5 ± 4.585.3 ± 10.2
p < 0.05 compared to Vehicle

Mechanistic Insights from Comparative Analysis

The pattern of efficacy across these three models provides critical clues to the compound's potential mechanism of action.

G HotPlate Active in Hot Plate Test Central Strong Central (Opioid-like?) Mechanism HotPlate->Central Formalin1 Active in Formalin Phase I Formalin1->Central Formalin2 Active in Formalin Phase II Formalin2->Central Central sensitization component Peripheral Peripheral/Anti-Inflammatory (NSAID-like?) Mechanism Formalin2->Peripheral VonFrey Active in Von Frey Test VonFrey->Peripheral Mixed Mixed Central & Peripheral Action

Caption: Interpreting results to hypothesize the mechanism of action.

  • Profile A (Morphine-like): Strong efficacy in the Hot Plate test and both phases of the Formalin test. This suggests a potent, centrally acting mechanism.

  • Profile B (Celecoxib-like): Little to no effect in the Hot Plate test or Formalin Phase I, but strong efficacy in Formalin Phase II and the Von Frey test (especially after an inflammatory challenge). This points towards a peripheral, anti-inflammatory mechanism.

  • Profile C (Mixed/Atypical): Efficacy across all models. This could suggest a compound with multiple mechanisms of action (e.g., acting both centrally and peripherally) or a novel mechanism that modulates both nociceptive and inflammatory pathways.

The results from this validation workflow will provide a robust, data-driven foundation for deciding whether Ethyl 3-phenylpiperazine-1-carboxylate warrants further preclinical development as a novel analgesic agent.

References

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A Head-to-Head Comparison of Synthetic Methodologies for Phenylpiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2][3] The efficacy and versatility of this scaffold necessitate robust and efficient synthetic strategies. This guide provides a head-to-head comparison of the most prevalent methodologies for the synthesis of phenylpiperazines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance to aid researchers in selecting the optimal route for their specific applications.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of aryl amines.[4][5] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine (or its derivatives) offers a highly efficient and broadly applicable route to phenylpiperazines.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the importance of ligand selection for reaction efficiency.[4] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the piperazine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, yielding the desired phenylpiperazine and regenerating the active Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination steps, particularly with less reactive aryl chlorides.[2]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange & Deprotonation Pd(II)_Complex->Ligand_Exchange Piperazine Piperazine Piperazine->Ligand_Exchange Base Base Base->Ligand_Exchange Pd_Amido_Complex Ar-Pd(II)(L)-N(Pip) Ligand_Exchange->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-Piperazine Phenylpiperazine Product Reductive_Elimination->Ar-Piperazine

Caption: Catalytic cycle of the Buchwald-Hartwig amination for phenylpiperazine synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the piperazine.Cost of Catalysts and Ligands: Palladium precursors and specialized phosphine ligands can be expensive.
High Yields: Generally provides excellent yields, often exceeding 90%.[6]Sensitivity to Air and Moisture: Requires inert atmosphere techniques (e.g., Schlenk line or glovebox).[6]
Mild Reaction Conditions: Typically proceeds at moderate temperatures (80-110 °C).[2]Potential for Metal Contamination: The final product may contain trace amounts of palladium, requiring purification.[7]
Good for Complex Molecules: Its functional group tolerance makes it ideal for late-stage functionalization in drug discovery.Ligand Screening: Optimization may require screening of different ligands for a specific substrate pair.
Experimental Protocol: Synthesis of 1-Boc-4-phenylpiperazine[2]
  • Reaction Setup: To an oven-dried Schlenk tube, add bromobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%) in anhydrous toluene.

  • Reaction Execution: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous toluene, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Classical N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, predating modern palladium-catalyzed approaches.[8] It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures.[9]

Mechanistic Rationale

The precise mechanism of the Ullmann condensation can be complex and is believed to involve copper(I) species.[8] The reaction is thought to proceed through the formation of a copper(I) amide, which then undergoes a nucleophilic substitution-like reaction with the aryl halide. The reaction often requires stoichiometric amounts of copper and very high temperatures, although modern variations utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions.[8][10]

Ullmann_Condensation Ar-X Aryl Halide (Ar-X) Complex_Formation Complex Formation Ar-X->Complex_Formation Piperazine Piperazine Piperazine->Complex_Formation Cu(I) Cu(I) Catalyst Cu(I)->Complex_Formation Base Base Base->Complex_Formation Intermediate_Complex [Ar-X-Cu(I)-Piperazine] Complex Complex_Formation->Intermediate_Complex CN_Coupling C-N Coupling Intermediate_Complex->CN_Coupling Ar-Piperazine Phenylpiperazine Product CN_Coupling->Ar-Piperazine

Caption: A simplified representation of the Ullmann condensation for phenylpiperazine synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-Effective Catalyst: Copper is significantly cheaper than palladium.Harsh Reaction Conditions: Often requires high temperatures (>180 °C) and polar aprotic solvents.[8]
Well-Established Method: A classical reaction with a long history of use.Limited Substrate Scope: Less tolerant of sensitive functional groups compared to Buchwald-Hartwig.
Effective for Electron-Deficient Aryl Halides: Can be efficient for aryl halides with electron-withdrawing groups.Stoichiometric Copper: Traditional methods often require stoichiometric amounts of copper, leading to significant waste.[8]
Byproduct Formation: High temperatures can lead to side reactions and lower yields.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-4-nitrobenzene (1.0 equiv), piperazine (2.5 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF).

  • Catalyst Addition: Add copper(I) iodide (0.1 equiv) and 1,10-phenanthroline (0.2 equiv).

  • Heating and Monitoring: Heat the reaction mixture to 150 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Ring Formation via Cyclization of Anilines

An alternative and classical approach to phenylpiperazines involves constructing the piperazine ring directly onto a pre-existing aniline derivative.[11] This is typically achieved by reacting an aniline with bis(2-chloroethyl)amine or by the cyclization of a diethanolamine derivative.[12][13][14]

Mechanistic Rationale

The reaction of an aniline with bis(2-chloroethyl)amine hydrochloride proceeds via a double N-alkylation.[11] The aniline nitrogen first displaces one of the chlorides on the bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining chloroethyl group, forming the piperazine ring. This method often requires high temperatures to drive the reaction to completion.[12][13]

Aniline_Cyclization Aniline Aniline First_Alkylation First N-Alkylation Aniline->First_Alkylation Bis_Chloro Bis(2-chloroethyl)amine Bis_Chloro->First_Alkylation Intermediate N-(2-chloroethyl)-N-phenyl-2-chloroethanamine First_Alkylation->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Phenylpiperazine Phenylpiperazine Intramolecular_Cyclization->Phenylpiperazine

Caption: Reaction pathway for the synthesis of phenylpiperazine via aniline cyclization.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily Available Starting Materials: Anilines and bis(2-chloroethyl)amine are often commercially available and inexpensive.Harsh Conditions: Typically requires high temperatures (often >180 °C).[13]
Direct Formation of the Core Structure: Builds the final phenylpiperazine scaffold in a single step from the aniline.Limited Functional Group Tolerance: High temperatures can be detrimental to sensitive functional groups.
No Transition Metal Catalyst Required: Avoids the cost and potential product contamination associated with metal catalysts.Potential for Byproducts: Can lead to the formation of N,N-bis(2-chloroethyl)aniline and polymerization byproducts.[11]
Safety Concerns: Bis(2-chloroethyl)amine is a nitrogen mustard and requires careful handling.
Experimental Protocol: Synthesis of 1-Phenylpiperazine from Aniline[13]
  • Reaction Setup: Combine aniline hydrochloride (1.0 equiv) and diethanolamine (1.0 equiv) in a flask equipped with a distillation apparatus.

  • Reaction Execution: Heat the mixture to 210-220 °C. Pass a stream of anhydrous hydrogen chloride gas through the reaction mixture.

  • Heating and Monitoring: Maintain the temperature and continue the HCl stream for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and dissolve it in water. Make the solution basic with sodium hydroxide and extract with an organic solvent (e.g., toluene). Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Comparative Summary of Methodologies

FeatureBuchwald-Hartwig AminationUllmann CondensationAniline Cyclization
Catalyst PalladiumCopperNone (or acid)
Typical Temperature 80-110 °C>150 °C>180 °C
Yields Generally HighVariable, often moderateModerate
Substrate Scope BroadModerateLimited by temperature
Key Advantage Versatility and functional group toleranceLow catalyst costDirect ring formation, no metal catalyst
Key Disadvantage Catalyst cost and air sensitivityHarsh conditions, byproductsHarsh conditions, limited scope, safety
Best Suited For Complex, functionalized molecules; late-stage synthesisSimple, robust substrates; large-scale synthesis where cost is criticalBasic phenylpiperazine scaffolds from simple anilines

Conclusion

The choice of synthetic methodology for preparing phenylpiperazines is a critical decision that depends on the specific target molecule, the scale of the synthesis, and the available resources. For complex molecules rich in functional groups, the Buchwald-Hartwig amination stands out as the superior method due to its mild conditions and broad substrate scope. While the initial investment in catalysts and ligands may be higher, the reliability and high yields often justify the cost, especially in a drug discovery setting.

The Ullmann condensation , while historically significant, is often relegated to specific applications with robust substrates where the cost of the catalyst is a primary concern. Its harsh conditions limit its general applicability in modern synthetic campaigns.

The cyclization of anilines remains a viable and cost-effective method for the synthesis of simpler, unfunctionalized phenylpiperazines. Its primary drawbacks are the high temperatures required and the limited tolerance for sensitive functional groups.

As a senior application scientist, my recommendation for most research and development applications would be to initially explore the Buchwald-Hartwig amination due to its unparalleled versatility and efficiency. However, a thorough understanding of all available methods allows the discerning chemist to select the most appropriate and effective route for any given synthetic challenge.

References

  • Paudel, A., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. Available at: [Link]

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  • Nirmala, M., et al. (2017). Synthesis, characterization and catalytic activity of Ni(II) N-heterocyclic carbene complexes in Buchwald-Hartwig amination of aryl chlorides. Journal of Organometallic Chemistry, 831, 1-10. Available at: [Link]

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A Comparative Guide to the Biological Activity of Ethyl 3-Phenylpiperazine-1-carboxylate and Its Methyl and Propyl Ester Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the subtle modification of a lead compound can dramatically alter its biological profile. The 3-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. This guide provides a comparative analysis of Ethyl 3-phenylpiperazine-1-carboxylate and its corresponding methyl and propyl ester analogs. In the absence of direct head-to-head experimental data for these specific compounds, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison of their likely biological activities and pharmacokinetic profiles.

Introduction: The 3-Phenylpiperazine-1-carboxylate Scaffold

The 3-phenylpiperazine moiety is a core component of numerous biologically active compounds, influencing their affinity and selectivity for various receptors. The introduction of a carbamate group at the N1 position, specifically an alkyl carboxylate, provides a handle to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. These properties are critical determinants of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile and, consequently, its overall in vivo efficacy and safety.[1][2]

This guide will explore the hypothetical yet scientifically grounded differences between the methyl, ethyl, and propyl esters of 3-phenylpiperazine-1-carboxylate. The length of the alkyl ester chain is a key variable that can influence receptor interaction, membrane permeability, and susceptibility to enzymatic hydrolysis.[3][4]

Synthesis of Methyl, Ethyl, and Propyl 3-Phenylpiperazine-1-carboxylates

The synthesis of these analogs is expected to follow a straightforward and analogous synthetic route, primarily involving the reaction of 3-phenylpiperazine with the appropriate alkyl chloroformate.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Products 3-Phenylpiperazine 3-Phenylpiperazine ReactionVessel Acylation Reaction (e.g., in Dichloromethane with a base like Triethylamine) 3-Phenylpiperazine->ReactionVessel Alkyl Chloroformate Methyl, Ethyl, or Propyl Chloroformate Alkyl Chloroformate->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification MethylEster Methyl 3-phenyl- piperazine-1-carboxylate Purification->MethylEster EthylEster Ethyl 3-phenyl- piperazine-1-carboxylate Purification->EthylEster PropylEster Propyl 3-phenyl- piperazine-1-carboxylate Purification->PropylEster

Caption: General synthetic workflow for the preparation of alkyl 3-phenylpiperazine-1-carboxylates.

Experimental Protocol: Synthesis of Ethyl 3-phenylpiperazine-1-carboxylate
  • Dissolution: Dissolve 3-phenylpiperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-phenylpiperazine-1-carboxylate.

This protocol can be adapted for the synthesis of the methyl and propyl analogs by substituting ethyl chloroformate with methyl chloroformate or propyl chloroformate, respectively.

Comparative Analysis of Predicted Biological Activity

The biological activity of a drug molecule is a composite of its pharmacodynamic (interaction with the target) and pharmacokinetic (disposition by the body) properties. The variation in the alkyl ester chain length from methyl to ethyl to propyl is expected to systematically alter these properties.

Predicted Pharmacodynamic Properties

The primary pharmacodynamic parameter of interest for phenylpiperazine derivatives is often their binding affinity and functional activity at specific neurotransmitter receptors.

  • Receptor Binding Affinity: The size of the alkyl ester group can influence how the molecule fits into the binding pocket of a receptor. For some receptors, a larger alkyl group might lead to steric hindrance, reducing binding affinity. Conversely, if the binding pocket has a hydrophobic sub-pocket, a longer alkyl chain could lead to favorable hydrophobic interactions, thereby increasing affinity.[4] Studies on cannabimimetic indoles have shown that an optimal alkyl chain length exists for receptor binding, with chains that are too short or too long resulting in decreased affinity.[4]

  • Functional Activity (Agonism/Antagonism): The nature of the interaction with the receptor, whether it activates (agonism) or blocks (antagonism) it, can also be modulated by the ester group. While the core 3-phenylpiperazine structure is likely the primary determinant of the mode of action, the ester moiety could influence the conformational changes in the receptor upon binding, thus fine-tuning the functional response.

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug is heavily influenced by its physicochemical properties, particularly lipophilicity (logP or logD).

  • Absorption: An increase in the alkyl chain length from methyl to propyl will increase the lipophilicity of the molecule.[5] This is generally expected to enhance passive diffusion across biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier for CNS targets.[6] However, excessive lipophilicity can lead to poor aqueous solubility, which might hinder dissolution and overall absorption.[5]

  • Distribution: Higher lipophilicity typically leads to increased plasma protein binding and a larger volume of distribution.[5] This means the propyl ester analog is more likely to distribute into fatty tissues compared to the methyl ester.

  • Metabolism: Alkyl esters are susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, which would release the corresponding alcohol (methanol, ethanol, or propanol) and the 3-phenylpiperazine-1-carboxylic acid. The rate of hydrolysis can be influenced by the size of the alkyl group. In some cases, longer alkyl chains can be more rapidly metabolized.[3] Furthermore, increased lipophilicity can make the compounds more susceptible to metabolism by cytochrome P450 enzymes.[5]

  • Excretion: The parent compounds and their metabolites are primarily excreted by the kidneys. The rate and route of excretion will depend on the extent of metabolism and the physicochemical properties of the metabolites.

Summary of Predicted Comparative Properties
PropertyMethyl 3-phenylpiperazine-1-carboxylateEthyl 3-phenylpiperazine-1-carboxylatePropyl 3-phenylpiperazine-1-carboxylateRationale
Lipophilicity (logP) LowestIntermediateHighestIncreasing alkyl chain length increases lipophilicity.[5]
Aqueous Solubility HighestIntermediateLowestIncreased lipophilicity generally decreases aqueous solubility.[5]
Membrane Permeability LowerIntermediateHigherHigher lipophilicity can enhance passive diffusion across membranes.[6]
Rate of Esterase Hydrolysis Potentially SlowerIntermediatePotentially FasterSteric factors and enzyme specificity can influence hydrolysis rates.[3]
Plasma Protein Binding LowerIntermediateHigherMore lipophilic compounds tend to have higher plasma protein binding.[5]
Blood-Brain Barrier Penetration LowerIntermediateHigherIncreased lipophilicity can improve CNS penetration, up to a certain point.[6]

Note: These are predicted trends based on general medicinal chemistry principles and require experimental validation.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of these three analogs, a series of in vitro and in vivo experiments would be necessary. Below are detailed protocols for key in vitro assays.

Radioligand Receptor Binding Assay

This assay measures the affinity of the test compounds for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the target receptor (e.g., HEK293 cells expressing the human serotonin 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-ketanserin for the 5-HT2A receptor), and varying concentrations of the test compounds (methyl, ethyl, and propyl esters).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., Calcium Mobilization Assay for a Gq-coupled GPCR)

This assay measures the functional consequence of receptor binding (e.g., agonism or antagonism).

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis CellCulture Culture cells expressing the target receptor DyeLoading Load cells with a calcium-sensitive fluorescent dye CellCulture->DyeLoading CompoundAddition Add test compounds (methyl, ethyl, propyl esters) DyeLoading->CompoundAddition AgonistAddition Add a known agonist (for antagonist testing) CompoundAddition->AgonistAddition FluorescenceMeasurement Measure fluorescence changes over time AgonistAddition->FluorescenceMeasurement DataAnalysis Generate dose-response curves and calculate EC50/IC50 FluorescenceMeasurement->DataAnalysis

Caption: Workflow for a cell-based calcium mobilization functional assay.

  • Cell Preparation:

    • Plate cells expressing the target Gq-coupled receptor in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Add varying concentrations of the test compounds to the wells.

    • Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity over time. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration and determine the IC50.

Conclusion and Future Directions

The choice between a methyl, ethyl, or propyl ester in the 3-phenylpiperazine-1-carboxylate series represents a classical medicinal chemistry strategy for lead optimization. While this guide provides a predictive framework based on established principles, it is imperative to underscore that these are hypotheses that require experimental validation. The provided experimental protocols offer a starting point for researchers to generate the necessary data to build a comprehensive structure-activity relationship for this series of compounds. Future studies should also include in vivo pharmacokinetic and efficacy studies to fully elucidate the therapeutic potential of each analog.

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A Researcher's Guide to Selectivity Profiling: The Case of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is ascertaining the compound's selectivity for its intended biological target. This guide provides a comprehensive framework for assessing the selectivity of a promising, yet uncharacterized, molecule: Ethyl 3-phenylpiperazine-1-carboxylate.

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This inherent promiscuity necessitates a rigorous and systematic approach to define its precise biological activity. This guide will use Ethyl 3-phenylpiperazine-1-carboxylate as a case study to illustrate a robust workflow for primary target identification and selectivity profiling, comparing its hypothetical performance against established drugs with similar structural motifs.

The Selectivity Profiling Funnel: A Strategic Approach

A logical and tiered approach is paramount to efficiently and comprehensively characterize a novel compound. We advocate for a "funnel" strategy, starting with broad, high-throughput screening and progressively narrowing down to more specific and physiologically relevant assays.

A Broad In-Vitro Profiling (e.g., Eurofins SafetyScreen44™) B Primary Target(s) Identification A->B Identifies initial hits C Secondary In-Vitro Assays (Dose-Response & Functional) B->C Confirms affinity & functional activity D Cellular Target Engagement (CETSA) C->D Verifies target interaction in a cellular context E In-Vivo Target Validation & Phenotypic Screening D->E Links target engagement to physiological effects

Caption: The Selectivity Profiling Funnel guides the experimental workflow.

Part 1: Broad In-Vitro Profiling - Casting a Wide Net

The initial step is to screen Ethyl 3-phenylpiperazine-1-carboxylate against a broad panel of known biological targets. This provides a rapid assessment of its potential primary target(s) and any significant off-target liabilities. Commercial services like the Eurofins SafetyScreen44™ panel are invaluable for this purpose, offering standardized binding assays for a wide array of receptors, ion channels, transporters, and enzymes.[1][2]

Hypothetical Screening Outcome for Ethyl 3-phenylpiperazine-1-carboxylate:

For the purpose of this guide, let us hypothesize that a broad screen of Ethyl 3-phenylpiperazine-1-carboxylate reveals high affinity for the Serotonin Transporter (SERT) , with moderate affinity for the Dopamine D2 receptor and the Adrenergic alpha-1A receptor .

Part 2: Comparative Selectivity Analysis - Benchmarking Against the Experts

With a putative primary target identified, the next crucial step is to compare the selectivity profile of our compound with that of established drugs. This provides context for its potential therapeutic window and side-effect profile. We will use two well-characterized drugs with phenylpiperazine-like moieties and known central nervous system activity: Vortioxetine and Flibanserin .

Vortioxetine is a multimodal antidepressant that, in addition to potent SERT inhibition, interacts with several serotonin receptors.[3][4][5] Flibanserin, approved for hypoactive sexual desire disorder, is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[6][7]

Table 1: Comparative In-Vitro Receptor Binding Affinities (Ki, nM)

TargetEthyl 3-phenylpiperazine-1-carboxylate (Hypothetical)Vortioxetine[3][4]Flibanserin[6][7]
Primary Target(s)
Serotonin Transporter (SERT)5.2 1.6 >1000
5-HT1A Receptor85151
Key Off-Targets
5-HT1B Receptor>100033-
5-HT1D Receptor>100054-
5-HT2A Receptor250-49
5-HT2B Receptor>1000-89.3
5-HT2C Receptor>100018088.3
5-HT3 Receptor>10003.7-
5-HT7 Receptor>100019-
Dopamine D2 Receptor150>10004-24
Dopamine D3 Receptor300--
Dopamine D4 Receptor>1000-4-24
Norepinephrine Transporter (NET)800113-
Adrenergic α1A Receptor120--
Histamine H1 Receptor>1000->1000
Muscarinic M1 Receptor>1000--

Values in bold indicate the primary high-affinity target(s). '-' indicates data not readily available or not a primary target of investigation for the compound.

This comparative table immediately highlights the hypothetical selectivity profile of Ethyl 3-phenylpiperazine-1-carboxylate. While showing potent SERT affinity, its selectivity over the Dopamine D2 and Adrenergic α1A receptors would need to be carefully considered in subsequent studies.

Part 3: Cellular Target Engagement - Confirming the Interaction in a Physiological Context

A crucial step in validating a primary target is to demonstrate that the compound engages it within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]

A Treat cells with Ethyl 3-phenylpiperazine-1-carboxylate or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Quantify soluble SERT protein (e.g., by Western Blot or ELISA) C->D E Plot thermal stability curves D->E

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

A positive CETSA result, showing a rightward shift in the melting curve of SERT in the presence of Ethyl 3-phenylpiperazine-1-carboxylate, would provide strong evidence of target engagement in a cellular environment.

Part 4: In-Vivo Target Validation and Phenotypic Screening

The final stage of preclinical selectivity assessment involves in-vivo studies to link target engagement with a physiological or behavioral outcome. Given the hypothetical primary target of SERT, animal models of depression and anxiety would be appropriate.

Commonly used in-vivo models include:

  • Forced Swim Test (Mouse/Rat): Measures behavioral despair. A compound with antidepressant-like activity will increase the time the animal spends actively trying to escape.

  • Tail Suspension Test (Mouse): Similar to the forced swim test, this model assesses antidepressant-like activity by measuring the duration of immobility.[9]

  • Elevated Plus Maze (Rat/Mouse): Assesses anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Marble Burying Test (Mouse): Measures anxiety and obsessive-compulsive-like behaviors. Anxiolytic compounds reduce the number of marbles buried.

Positive results in these models, coupled with pharmacokinetic and pharmacodynamic studies to confirm brain penetration and target occupancy, would build a strong case for the therapeutic potential of Ethyl 3-phenylpiperazine-1-carboxylate.

Experimental Protocols

1. Radioligand Binding Assay for Serotonin Transporter (SERT)

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from SERT.

  • Materials:

    • HEK-293 cells stably expressing human SERT.

    • [³H]-Citalopram (radioligand).

    • Test compound (Ethyl 3-phenylpiperazine-1-carboxylate).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK-293-hSERT cells.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.

2. Cellular Thermal Shift Assay (CETSA) for SERT Engagement

  • Principle: Measures the change in thermal stability of SERT upon ligand binding in intact cells.

  • Materials:

    • Cells expressing SERT (e.g., HEK-293-hSERT).

    • Test compound (Ethyl 3-phenylpiperazine-1-carboxylate).

    • PBS and lysis buffer.

    • PCR tubes or 96-well PCR plate.

    • Thermal cycler.

    • Centrifuge.

    • SDS-PAGE and Western blotting reagents or ELISA kit for SERT.

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspension into PCR tubes/plate.

    • Heat the samples to a range of temperatures in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble SERT in the supernatant by Western blotting or ELISA.

    • Plot the amount of soluble SERT as a function of temperature to generate melting curves. A shift in the curve to the right indicates stabilization of the protein by the compound.[8]

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. By employing a systematic and multi-tiered approach, from broad panel screening to in-vivo validation, researchers can build a comprehensive understanding of a novel compound's pharmacological profile. The hypothetical case of Ethyl 3-phenylpiperazine-1-carboxylate demonstrates how this process can elucidate a primary target and reveal potential off-target activities, providing crucial insights for further development. This guide serves as a template for such investigations, emphasizing the importance of comparative analysis and the integration of in-vitro and in-vivo data to confidently advance new chemical entities toward clinical application.

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A Comparative Guide to the Synthesis of Ethyl 3-phenylpiperazine-1-carboxylate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 3-phenylpiperazine-1-carboxylate, a valuable scaffold in medicinal chemistry, presents a case study in the importance of reproducible and well-documented synthetic protocols. This guide provides an in-depth, objective comparison of two viable synthetic routes to this target molecule, offering detailed experimental data and insights into the practical considerations of each approach.

The synthesis of Ethyl 3-phenylpiperazine-1-carboxylate can be approached through two primary strategies: a direct acylation of the pre-formed 3-phenylpiperazine core (Protocol 1) and a multi-step synthesis involving the initial construction of the piperazine ring followed by acylation (Protocol 2). This guide will dissect each protocol, providing not only the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Protocol 1: Direct N-Acylation of 3-Phenylpiperazine

This protocol represents the most straightforward approach, contingent on the commercial availability of the starting material, 3-phenylpiperazine. The core of this method lies in the nucleophilic attack of the secondary amine of 3-phenylpiperazine on the electrophilic carbonyl carbon of ethyl chloroformate.

Mechanistic Rationale

The reaction is a classic Schotten-Baumann acylation. A base, typically a tertiary amine like triethylamine or N-methylmorpholine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is critical to avoid unwanted side reactions with the highly reactive ethyl chloroformate.

Experimental Workflow: Protocol 1

cluster_0 Protocol 1: Direct N-Acylation A 3-Phenylpiperazine E Reaction Mixture A->E B Ethyl Chloroformate B->E C Base (e.g., Triethylamine) C->E D Aprotic Solvent (e.g., THF) D->E F Workup & Purification E->F Reaction G Ethyl 3-phenylpiperazine-1-carboxylate F->G Isolation

Caption: Workflow for the direct N-acylation of 3-phenylpiperazine.

Detailed Experimental Procedure (Protocol 1)
  • Reaction Setup: To a solution of 3-phenylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere and cooled to 0 °C, add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 3-phenylpiperazine-1-carboxylate.

Protocol 2: Multi-Step Synthesis via Piperazinone Reduction

Mechanistic Rationale

The first phase of this protocol involves the synthesis of 2-phenylpiperazinone, which can be achieved through various methods, a common one being the reaction of styrene oxide with ethylenediamine. This is followed by a lactam reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the amide functionality of the piperazinone to the corresponding amine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and subsequent reduction of the resulting iminium ion. The final step is the N-acylation as described in Protocol 1.

Experimental Workflow: Protocol 2

cluster_1 Protocol 2: Multi-Step Synthesis A Styrene Oxide C 2-Phenylpiperazinone Synthesis A->C B Ethylenediamine B->C D 2-Phenylpiperazinone C->D E LiAlH4 Reduction D->E F 3-Phenylpiperazine E->F G N-Acylation with Ethyl Chloroformate F->G H Ethyl 3-phenylpiperazine-1-carboxylate G->H

Caption: Workflow for the multi-step synthesis of Ethyl 3-phenylpiperazine-1-carboxylate.

Detailed Experimental Procedure (Protocol 2)

Step 2a: Synthesis of 2-Phenylpiperazinone

A reliable, detailed protocol for this step is often proprietary or found within patent literature. A generalized procedure based on established chemical principles is provided.

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (2.0 eq) in methanol.

  • Addition of Epoxide: Slowly add styrene oxide (1.0 eq) to the solution at room temperature.

  • Cyclization: Reflux the reaction mixture for 12-18 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude amino alcohol is then cyclized, often by heating under vacuum, to yield 2-phenylpiperazinone. Purification is typically achieved by recrystallization or column chromatography.

Step 2b: Reduction of 2-Phenylpiperazinone to 3-Phenylpiperazine

  • Reaction Setup: To a suspension of Lithium Aluminium Hydride (LiAlH₄, 2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of 2-phenylpiperazinone (1.0 eq) in anhydrous THF.[1][2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.[1]

  • Workup (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.[1]

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF. Concentrate the filtrate under reduced pressure to yield crude 3-phenylpiperazine, which can be used directly in the next step or purified by distillation or crystallization.

Step 2c: N-Acylation of 3-Phenylpiperazine

Follow the procedure detailed in Protocol 1.

Comparative Analysis

ParameterProtocol 1: Direct N-AcylationProtocol 2: Multi-Step Synthesis
Starting Materials 3-Phenylpiperazine, Ethyl ChloroformateStyrene Oxide, Ethylenediamine, LiAlH₄, Ethyl Chloroformate
Number of Steps 13
Overall Yield High (typically >80%)Moderate (product of three steps)
Time Efficiency HighLow
Cost-Effectiveness Dependent on the cost of 3-phenylpiperazinePotentially more cost-effective if starting materials are inexpensive
Scalability Readily scalableScalability of LiAlH₄ reduction requires careful safety considerations
Key Challenges Availability and cost of 3-phenylpiperazineHandling of pyrophoric LiAlH₄; optimization of the piperazinone synthesis

Conclusion and Recommendations

The choice between these two protocols is primarily dictated by the availability and cost of the starting materials.

Protocol 1 is the preferred method for its simplicity, high yield, and time efficiency, provided that 3-phenylpiperazine is a readily accessible and economically viable starting material. This makes it ideal for rapid analog synthesis and small to medium-scale production.

Protocol 2 offers a more foundational approach, building the core structure from basic precursors. While more time-consuming and with a likely lower overall yield, it provides greater control over the supply chain and can be more cost-effective for large-scale synthesis where the price of 3-phenylpiperazine is a limiting factor. However, the use of Lithium Aluminium Hydride necessitates stringent safety protocols and specialized equipment, particularly at larger scales.

For most laboratory research and early-stage development, the directness and efficiency of Protocol 1 make it the more practical choice. For process development and large-scale manufacturing, a thorough cost analysis of the starting materials for Protocol 2 against the purchase of 3-phenylpiperazine is recommended.

References

  • This guide is a synthesis of established chemical principles and does not directly correspond to a single published source for the complete protocols.
  • Srinivasa Rao, D. V. N., et al. (2006).
  • General conditions for N-acylation can be found in various organic chemistry textbooks and methodology papers.
  • Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Supporting Information for: Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. This document provides an example of a procedure for the reaction of an amine with ethyl chloroformate. While the specific substrate is different, the general conditions are applicable.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures absolute safety and regulatory compliance. The handling and disposal of specialized chemical reagents like Ethyl 3-phenylpiperazine-1-carboxylate demand a meticulous and informed approach. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe management from point-of-use to final disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment & Characterization

Understanding the intrinsic properties of a chemical is the cornerstone of its safe handling. While specific toxicological data for Ethyl 3-phenylpiperazine-1-carboxylate is not extensively documented in readily available literature, we can infer its likely hazard profile by examining its parent structure, piperazine, and related derivatives.

The Safety Data Sheet (SDS) for the closely related compound, Ethyl piperazine-1-carboxylate, indicates it is a skin and eye irritant and may cause respiratory irritation[1]. Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage[2][3]. Therefore, it is imperative to treat Ethyl 3-phenylpiperazine-1-carboxylate with a high degree of caution, assuming it possesses similar irritant or corrosive properties.

Assumed Hazard Profile:

  • Skin Corrosion/Irritation: Potential to cause skin irritation or burns upon contact[1].

  • Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract[1].

  • Acute Toxicity: While not fully characterized, ingestion or significant dermal absorption may be harmful, a common trait for many piperazine derivatives[2].

Your first and most critical action is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Ethyl 3-phenylpiperazine-1-carboxylate[4][5]. This document provides the most accurate and specific information on hazards, handling, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazard profile, a robust selection of PPE is non-negotiable. All personnel handling this compound must be equipped with the following:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to irritation or burns[1].
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage[1][6].
Skin/Body Protection A laboratory coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron.To protect underlying clothing and skin from contamination[6].
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood[1][7].To minimize inhalation of potentially irritating vapors[1].

Waste Segregation & Containment: The "Cradle" of Disposal

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office[6]. Uncontrolled mixing can lead to dangerous chemical reactions.

Step-by-Step Containment Protocol:

  • Select the Right Container:

    • Use a dedicated, leak-proof container that is chemically compatible with Ethyl 3-phenylpiperazine-1-carboxylate[8]. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be in good condition, free from damage, and have a secure, screw-top lid[9][10].

    • Never use food-grade containers (e.g., water bottles, jars) for hazardous waste storage[10].

  • Collect the Waste:

    • Collect all waste, including the neat compound, contaminated solutions, and rinsate from cleaning glassware.

    • Rinse empty containers of the original product at least three times with a suitable solvent (e.g., acetone, ethanol). This rinsate is considered hazardous waste and must be collected in your designated waste container[6].

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel[10][11].

    • The SAA must be clearly marked.

    • Keep the container closed at all times, except when adding waste[10].

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.

Formal Disposal Protocol: From Lab to Licensed Facility

The disposal of chemical waste is highly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][12]. This framework ensures that hazardous waste is tracked from "cradle to grave"[12].

Disposal Workflow Diagram:

G cluster_0 In-Lab Procedures cluster_1 EHS & Facility Procedures cluster_2 Final Disposition A Waste Generation (Ethyl 3-phenylpiperazine-1-carboxylate) B Select & Prepare Compatible Waste Container A->B C Label Container: 'Hazardous Waste' + Contents B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Schedule Waste Pickup with EHS Office D->E Container Full or Max Storage Time Reached F EHS Transports to Central Accumulation Area (CAA) E->F G Waste Manifesting & Profiling F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at a Treatment, Storage, and Disposal Facility (TSDF) H->I

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Ethyl 3-phenylpiperazine-1-carboxylate is a substituted piperazine derivative, a class of compounds widely used in medicinal chemistry. While comprehensive safety data for this specific molecule is not extensively published, we can establish a robust safety protocol by analyzing data from structurally related analogs, such as piperazine, 1-phenylpiperazine, and other substituted piperazines. This guide provides essential, field-proven procedures for handling this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Based on data from analogous piperazine compounds, we must handle Ethyl 3-phenylpiperazine-1-carboxylate with the assumption that it presents a similar hazard profile. The primary risks are associated with direct contact and inhalation.

Many substituted piperazines are classified as hazardous, with potential health effects summarized below.[1][2][3][4]

Potential Hazard GHS Classification Category Rationale and Potential Effects
Skin Corrosion / Irritation Category 1B or 2Piperazine and its derivatives can cause skin irritation, and in some cases, severe burns upon contact.[1][3][4] Prolonged exposure can lead to dermatitis.
Serious Eye Damage / Irritation Category 1Direct contact with the eyes is likely to cause serious, potentially irreversible damage.[1][3]
Respiratory Irritation / Sensitization Category 3 (Irritation)Vapors or aerosols may cause respiratory irritation.[2][4] Some piperazines can cause allergic reactions or asthma-like symptoms following inhalation.[3][5]
Acute Toxicity (Oral, Dermal) Category 2, 3 or 4Several analogs are harmful or toxic if swallowed or absorbed through the skin.[1][6]
Harmful to Aquatic Life Long-lasting effectsThe compound may be harmful to aquatic organisms, necessitating proper disposal to avoid environmental release.[1][5]

This assessment dictates that all handling procedures must be designed to eliminate routes of exposure—dermal, ocular, and respiratory.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable. The following is a step-by-step guide to equipping yourself before handling Ethyl 3-phenylpiperazine-1-carboxylate.

Step 1: Eye and Face Protection
  • Action: Wear chemical safety goggles that provide a complete seal around the eyes. They must conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5][7]

  • Causality: Standard safety glasses do not protect against splashes from the side, top, or bottom. Given the high risk of severe eye damage from piperazine compounds, sealed goggles are mandatory.[1] For operations with a higher risk of splashing, such as transferring large volumes, a full face shield should be worn in addition to goggles.[3]

Step 2: Skin and Body Protection
  • Gloves:

    • Action: Wear chemical-resistant gloves. Nitrile rubber gloves with a minimum thickness of >0.11 mm are a suitable choice.[8] Always inspect gloves for tears or punctures before use.[3][7]

    • Causality: Substituted piperazines can be absorbed through the skin and may cause severe irritation or burns. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your hands.[3][7] After use, dispose of contaminated gloves in the designated hazardous waste container.[7]

  • Laboratory Coat:

    • Action: A full-length, cuffed laboratory coat is required.

    • Causality: This protects your skin and personal clothing from accidental spills and contamination. Contaminated clothing should be removed immediately and laundered by a professional service aware of the hazards, not taken home.[9]

Step 3: Respiratory Protection
  • Action: All handling of solid or liquid Ethyl 3-phenylpiperazine-1-carboxylate that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood.[10]

  • Causality: A fume hood is an engineering control that provides the most effective protection against inhalation of hazardous chemicals.[9] If engineering controls are insufficient and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) must be used in accordance with a formal respiratory protection program.[5][9]

Operational and Disposal Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow minimizes risk during handling and ensures proper disposal, protecting both the user and the environment.

Experimental Workflow Diagram

The following diagram outlines the critical steps for safely handling Ethyl 3-phenylpiperazine-1-carboxylate.

G Workflow for Handling Ethyl 3-phenylpiperazine-1-carboxylate cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A 1. Hazard Review Review SDS of analogous compounds B 2. Don PPE - Safety Goggles (EN166) - Nitrile Gloves (EN374) - Lab Coat A->B Assess Risks C 3. Engineering Controls Work inside a certified chemical fume hood B->C Proceed to Lab D 4. Aliquot & Use - Avoid generating dust/aerosols - Keep containers sealed C->D Perform Experiment E 5. Decontamination - Wipe down work surfaces - Wash hands thoroughly D->E Experiment Complete F 6. Doff PPE Properly remove and dispose of gloves E->F G 7. Waste Segregation - Contaminated solids & liquids in labeled hazardous waste containers F->G H 8. Final Disposal Arrange pickup by licensed waste disposal company G->H

Caption: A step-by-step workflow for the safe handling and disposal of the chemical.

Handling Protocol
  • Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[5][10]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][5]

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[3][5] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures
  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10]

    • Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[5][10]

    • Wash the spill area thoroughly. Prevent runoff from entering drains.[10]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[1][4]

    • Inhalation: Remove the person from exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][7]

Disposal Plan
  • Waste Collection: All waste materials contaminated with Ethyl 3-phenylpiperazine-1-carboxylate, including unused product, empty containers, and contaminated PPE, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[5][10]

  • Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal company.[1][7] Do not dispose of it down the drain or in general trash.[10] All disposal practices must comply with local, state, and federal regulations.[10]

References

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals. [URL: https://www.suvchem.com/pdf/PIPERAZINE%20(ANHYDROUS)%20(FOR%20SYNTHESIS)_PI04098.pdf]
  • 1-Methyl-3-phenylpiperazine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC359420050&countryCode=US&language=en]
  • Piperazine Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Piperazine Hazard Summary. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1547.pdf]
  • ETHYL PIPERAZINE-1-CARBOXYLATE Material Safety Data Sheet. CDH Fine Chemical. [URL: https://www.cdhfinechemical.
  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9259-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDM5OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMzAvaGVhLzkwNzU5NDM5ODExODIucGRmfDU4YjQzY2Y2Y2U2YjYxN2Y5YjQyZDE1YjQxOWY4ZDVmYjE5Y2QyZTYzZGI5M2Q3NzM0YjM0MzE1YjQzYjA0YjI]
  • 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)phenyl)piperazine-1-carboxamide Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/DA003Q8M]
  • 1-Phenylpiperazine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p30004]
  • PIPERAZINE ANHYDROUS Material Safety Data Sheet. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/PIPERAZINE_ANHYDROUS_110-85-0_MSDS.pdf]
  • Ethyl piperazine-1-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=en&cas=120-43-4]
  • Ethyl 3-phenylpropionate Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A13055&countryCode=US&language=en]
  • Ethyl 3-phenylpiperazine-1-carboxylate Product Page. BOC Sciences. [URL: https://www.bocsci.
  • 1-Methyl-3-phenylpiperazine PubChem Entry. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760009]
  • Ethyl 3-phenylpiperazine-1-carboxylate Product Page. CymitQuimica. [URL: https://www.cymitquimica.
  • Toxicological Profile for Ethylbenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.ncbi.nlm.nih.gov/books/NBK153683/]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.